2-fluoro-3-(hydroxymethyl)Benzonitrile
Description
Properties
IUPAC Name |
2-fluoro-3-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGKGFUFZFPGSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-fluoro-3-(hydroxymethyl)benzonitrile: Properties, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds serve as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among these valuable synthons, 2-fluoro-3-(hydroxymethyl)benzonitrile emerges as a molecule of significant interest. This trifunctional aromatic compound, featuring a nitrile, a hydroxymethyl group, and a fluorine atom in a specific ortho/meta relationship, offers a rich platform for synthetic diversification.
This technical guide provides an in-depth analysis of the chemical properties, spectroscopic profile, reactivity, and handling of this compound. The insights presented herein are tailored for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel, high-value molecules.
Core Chemical and Physical Properties
This compound is a solid at room temperature.[3] Its core properties are dictated by the interplay of its three functional groups, which contribute to its polarity and crystalline nature.
| Property | Value | Source(s) |
| CAS Number | 1261861-91-9 | [4][5] |
| Molecular Formula | C₈H₆FNO | [4][5][6] |
| Molecular Weight | 151.14 g/mol | [3][4] |
| Appearance | Solid (typically) | [3] |
| Purity | Commonly available at ≥97% | [4][7] |
| InChI Key | HZGKGFUFZFPGSI-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C1=CC(=C(C(=C1)C#N)F)CO | [6] |
| Storage | Sealed in dry, room temperature conditions | [8] |
Spectroscopic Profile for Structural Elucidation
The unambiguous identification of this compound relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, experimentally derived spectra for this exact isomer are not widely published, a theoretical analysis based on established principles of NMR spectroscopy allows for a confident prediction of its signature.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, methylene (CH₂), and hydroxyl (OH) protons.
-
Aromatic Protons (3H): These will appear in the aromatic region (typically δ 7.0-7.8 ppm). The signals will exhibit complex splitting patterns (multiplets) due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
-
Methylene Protons (2H): A singlet or a closely coupled doublet is expected for the -CH₂- group, typically in the range of δ 4.5-4.8 ppm. The hydroxyl proton may cause splitting, which can often be removed by a D₂O exchange experiment.
-
Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR: The carbon spectrum will display eight distinct signals.
-
Nitrile Carbon (-C≡N): This quaternary carbon will appear downfield, typically in the δ 115-120 ppm range.
-
Aromatic Carbons (6C): Six signals are expected. The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and a significant downfield shift. The other aromatic carbons will also be influenced by the electronic effects of the substituents.
-
Methylene Carbon (-CH₂OH): This signal will appear in the aliphatic region, typically around δ 60-65 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of the key functional groups.
-
-OH Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹.
-
-C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. The conjugation with the aromatic ring influences its exact position.
-
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the compound will exhibit a molecular ion peak corresponding to its molecular weight.
-
Molecular Ion (M⁺): A peak at m/z = 151.0433, corresponding to the monoisotopic mass of C₈H₆FNO.[6]
-
Fragmentation: Common fragmentation patterns would include the loss of water (-18), the hydroxymethyl radical (-31), or the cyano group (-26).
Synthesis and Reaction Pathways
Proposed Synthetic Workflow
A common strategy to introduce the hydroxymethyl group involves a two-step process: radical bromination of the methyl group followed by nucleophilic substitution.
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol (Hypothetical)
-
Step 1: Radical Bromination. To a solution of 2-fluoro-3-methylbenzonitrile in a non-polar solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 2-fluoro-3-(bromomethyl)benzonitrile.
-
Step 2: Hydrolysis. The crude benzylic bromide is dissolved in a suitable solvent mixture (e.g., acetone/water) and heated with a mild base like sodium bicarbonate or simply refluxed with water to facilitate the SN1 or SN2 hydrolysis reaction. This converts the bromide to the desired primary alcohol. The reaction is monitored for the disappearance of the bromide intermediate. Upon completion, the organic solvent is removed, and the aqueous phase is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, which can be further purified by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its three functional groups, allowing for sequential and regioselective modifications.
Caption: Key reaction pathways for this compound.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for various transformations.
-
Oxidation: It can be selectively oxidized to the corresponding aldehyde (2-fluoro-3-formylbenzonitrile) using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate or Jones reagent will yield the carboxylic acid.
-
Esterification/Etherification: The hydroxyl group readily reacts with acyl halides, anhydrides, or carboxylic acids (under Fischer conditions) to form esters. It can also be converted into an ether.
-
Conversion to a Leaving Group: The alcohol can be transformed into a better leaving group (e.g., tosylate, mesylate, or halide) to facilitate subsequent nucleophilic substitution reactions at the benzylic position.
-
-
Nitrile Group (-CN): The nitrile is a robust functional group that can be converted into other important nitrogen-containing moieties.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid. Partial hydrolysis to the primary amide is also achievable, often using basic hydrogen peroxide.
-
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens pathways to a variety of benzylamine derivatives.
-
-
Aromatic Ring and Fluoro Group (-F): The fluorine atom and the nitrile group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr).[9] While fluorine is an excellent leaving group in SNAr reactions, the position ortho to the powerfully activating nitrile group is particularly susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides, thiolates).[9] This reactivity is critical for building molecular complexity by introducing new substituents onto the aromatic core.
Applications in Research and Development
The trifunctional nature of this compound makes it a valuable intermediate in several R&D areas:
-
Pharmaceutical Synthesis: Benzonitrile derivatives are prevalent in many approved drugs and clinical candidates, where the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor to other functionalities.[10] The presence of fluorine can enhance metabolic stability and binding affinity. This scaffold is ideal for creating libraries of compounds for screening in drug discovery programs.[11]
-
Agrochemicals: Similar to pharmaceuticals, fluorinated aromatic compounds are crucial in the development of modern pesticides and herbicides due to their enhanced efficacy and favorable physicochemical properties.
-
Materials Science: This molecule can serve as a monomer or precursor for specialty polymers and functional materials where thermal stability, specific electronic properties, and defined architecture are required.[11]
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling. While specific toxicity data is limited, information from related isomers and benzonitrile compounds provides a basis for safe laboratory practices.
-
Hazard Identification: Isomers are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[12] Similar benzonitriles can be harmful if swallowed, inhaled, or in contact with skin.[13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[12][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][15]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[12]
Conclusion
This compound is a highly functionalized and synthetically versatile building block. The specific arrangement of its fluoro, hydroxymethyl, and nitrile groups provides a rich chemical playground for synthetic chemists. Its predictable reactivity allows for selective modifications at each functional site, making it a valuable intermediate for constructing complex molecular architectures. For researchers and scientists in drug discovery and materials science, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in the development of next-generation chemical entities.
References
-
ChemUniverse. This compound. [Link]
-
Chemical Suppliers. This compound | CAS 1261861-91-9. [Link]
-
Methylamine Supplier. This compound. [Link]
-
goods2.com. This compound. [Link]
-
PubChem. 2-Fluoro-3-methylbenzonitrile. [Link]
-
PubChemLite. This compound (C8H6FNO). [Link]
-
BMRB. bmse000284 Benzonitrile. [Link]
-
National Center for Biotechnology Information (PMC). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
-
National Center for Biotechnology Information (PubChem). 2-Fluorobenzonitrile. [Link]
-
PubChem. 3-Fluoro-4-(hydroxymethyl)benzonitrile. [Link]
-
Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
-
mzCloud. 6-(Dimethylamino)-2-fluoro-3-(hydroxyiminomethyl)benzonitrile. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
- Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile.
-
MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]
-
Pragma Market Research. 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. [Link]
-
National Center for Biotechnology Information (PMC). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
ResearchGate. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. [Link]
-
Chembeo. 3-FLUORO-2-(HYDROXYMETHYL)BENZONITRILE. [Link]
- Google Patents.
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics | MDPI [mdpi.com]
- 3. This compound | Properties, Uses, Safety, Synthesis & Supplier China [nj-finechem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Must-Have Gadgets & Hot Deals [rexanhotels.com]
- 9. nbinno.com [nbinno.com]
- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. aksci.com [aksci.com]
- 13. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 2-fluoro-3-(hydroxymethyl)benzonitrile (CAS 1261861-91-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-fluoro-3-(hydroxymethyl)benzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and organic synthesis. While specific data for this compound is limited in public literature, this document consolidates available information and provides expert-driven insights into its synthesis, characterization, and potential applications. The guide details a robust synthetic protocol via the selective reduction of its aldehyde precursor, explains the underlying reaction mechanism, and outlines the expected spectroscopic signatures for structural verification. Furthermore, it explores the compound's synthetic utility as a versatile intermediate, contextualized by the role of similar fluorinated benzonitriles in the development of modern therapeutics.
Compound Identity and Physicochemical Properties
This compound is a bifunctional aromatic compound containing a nitrile, a primary alcohol, and a fluorine substituent. This unique combination of functional groups makes it a valuable intermediate for introducing a fluorinated cyanobenzyl moiety in complex target molecules.
A Technical Guide to 2-fluoro-3-(hydroxymethyl)benzonitrile: Molecular Structure, Synthesis, and Application
Abstract: This document provides an in-depth technical analysis of 2-fluoro-3-(hydroxymethyl)benzonitrile, a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its core molecular structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its reactivity profile. Furthermore, this guide details robust analytical methodologies for its characterization and discusses its strategic utility in the design and development of complex bioactive molecules. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical intermediate.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] this compound emerges as a particularly valuable synthon, offering a unique trifecta of functional groups: a cyano group, a primary alcohol, and a fluorine-substituted benzene ring. This specific arrangement of reactive sites allows for orthogonal chemical modifications, providing a versatile platform for building complex molecular architectures. This guide serves to consolidate the known data on this molecule and provide expert insights into its practical application.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is critical for its effective use in synthesis and process development. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1261861-91-9 | [3][4] |
| Molecular Formula | C₈H₆FNO | [3][4][5][6] |
| Molecular Weight | 151.14 g/mol | [3][6] |
| MDL Number | MFCD18394036 | [3][4] |
| Appearance | Solid (typically) | [6] |
| SMILES | N#CC1=CC=CC(CO)=C1F | [4][5] |
| InChI | InChI=1S/C8H6FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 | [5] |
| Purity (Typical) | ≥97% | [3] |
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a common and reliable strategy involves the selective reduction of the corresponding aldehyde, 2-fluoro-3-formylbenzonitrile. This approach is favored due to the commercial availability of the starting aldehyde and the high chemoselectivity achievable with modern reducing agents.
Experimental Protocol: Synthesis via Aldehyde Reduction
Objective: To synthesize this compound from 2-fluoro-3-formylbenzonitrile.
Materials:
-
2-fluoro-3-formylbenzonitrile (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: Dissolve 2-fluoro-3-formylbenzonitrile in a 1:1 mixture of DCM and MeOH in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C. The cooling step is critical to control the exothermic reaction and prevent potential side reactions.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. NaBH₄ is chosen for its mildness and high selectivity for aldehydes over nitriles.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with saturated NaHCO₃ solution and then extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the final product, this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
Rigorous analytical validation is essential to confirm the structure and purity of the synthesized molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.[7] Expected signals would include a singlet for the benzylic protons (-CH₂OH), a broad singlet for the hydroxyl proton (-OH), and a complex multiplet pattern in the aromatic region corresponding to the three protons on the benzene ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nitrile carbon, the benzylic carbon, and the six aromatic carbons, with characteristic C-F coupling constants.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight (151.14 g/mol ) and provide fragmentation patterns consistent with the structure.[5]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong, sharp peak around 2230 cm⁻¹ for the nitrile (C≡N) stretch, and a broad absorption in the 3200-3600 cm⁻¹ region for the hydroxyl (O-H) group.
Protocol: HPLC-MS Purity and Identity Confirmation
Objective: To determine the purity and confirm the molecular weight of the synthesized product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (MS) with an ESI source.
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm.
-
MS Detection: ESI positive mode, scanning for m/z 50-500.
Procedure:
-
Prepare a 1 mg/mL stock solution of the sample in methanol.
-
Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions (90:10 A:B).
-
Inject 5 µL onto the column.
-
Integrate the peak area from the UV chromatogram to calculate purity (% area).
-
Extract the mass spectrum for the major peak and confirm the [M+H]⁺ adduct at m/z 152.05.[5]
Reactivity Profile and Synthetic Utility
The molecule's utility stems from the distinct reactivity of its three functional groups, which can be addressed selectively.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification to introduce a wide variety of side chains.
-
Nitrile Group (-C≡N): The cyano group is a versatile handle for further functionalization. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.
-
Fluorinated Aromatic Ring: The fluorine atom, positioned ortho to the electron-withdrawing nitrile group, activates the ring for nucleophilic aromatic substitution (SNAr).[8] This allows for the displacement of fluorine by various nucleophiles (e.g., amines, thiols, alkoxides), providing a powerful method for late-stage diversification of drug candidates.
Caption: Key reactive sites of this compound.
Applications in Drug Discovery
While this specific molecule is a building block rather than an active pharmaceutical ingredient (API), its structural motifs are prevalent in numerous drug candidates. Fluorinated benzonitriles are key intermediates in the synthesis of APIs across various therapeutic areas.[9][10][11] For example, the 2-fluoro-5-formylbenzonitrile isomer is a known intermediate for the PARP inhibitor Olaparib.[10]
The strategic value of this compound lies in its ability to serve as a scaffold. The hydroxymethyl group can be used as an anchor point to connect to other parts of a target molecule, while the fluoro-benzonitrile moiety imparts desirable electronic and pharmacokinetic properties.
Caption: Hypothetical use as a scaffold in multi-step drug synthesis.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its well-defined molecular structure, characterized by three distinct and orthogonally reactive functional groups, provides chemists with a powerful tool for the efficient construction of complex molecules. The insights into its synthesis, characterization, and reactivity provided in this guide underscore its potential to accelerate innovation in drug discovery and materials science.
References
-
This compound . ChemUniverse. [Link]
-
This compound | CAS 1261861-91-9 . Chemical Suppliers. [Link]
-
This compound (C8H6FNO) . PubChemLite. [Link]
-
This compound . Methylamine Supplier. [Link]
-
The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis . Medium. [Link]
-
2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033 . LinkedIn. [Link]
- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics . MDPI. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]
- 6. This compound | Properties, Uses, Safety, Synthesis & Supplier China [nj-finechem.com]
- 7. 2-Fluoro-3-hydroxymethyl-benzonitrile(1261861-91-9) 1H NMR spectrum [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 11. datainsightsmarket.com [datainsightsmarket.com]
Physical and chemical properties of 2-fluoro-3-(hydroxymethyl)benzonitrile
An In-depth Technical Guide to 2-Fluoro-3-(hydroxymethyl)benzonitrile
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key building block in modern medicinal chemistry. The document details its structural characteristics, spectroscopic profile, reactivity, and applications, with a focus on its role in drug discovery and development. Experimental protocols for characterization are provided to ensure scientific rigor and reproducibility. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Introduction: The Significance of Fluorinated Benzonitriles in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The benzonitrile moiety itself is a versatile pharmacophore found in numerous approved drugs, where the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification.[3]
This compound emerges as a compound of significant interest at the intersection of these two privileged structural motifs. It combines the metabolic and conformational benefits of a fluorinated aromatic ring with the synthetic versatility of both a nitrile and a primary alcohol (hydroxymethyl group). This trifunctional architecture makes it a valuable intermediate for constructing complex molecular libraries and developing novel therapeutic agents.[4][5] This guide aims to provide a detailed technical profile of this compound for scientists engaged in synthetic and medicinal chemistry.
Molecular Identity and Structural Characteristics
The fundamental identity of a chemical compound is rooted in its structure. This compound is a disubstituted benzonitrile with a fluorine atom and a hydroxymethyl group positioned ortho and meta to the nitrile, respectively.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1261861-91-9 | [6][7] |
| Molecular Formula | C₈H₆FNO | [6][7][8] |
| Molecular Weight | 151.14 g/mol | [7][8] |
| Canonical SMILES | C1=CC(=C(C(=C1)C#N)F)CO | [9] |
| InChI | InChI=1S/C8H6FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 | [9] |
| InChIKey | HZGKGFUFZFPGSI-UHFFFAOYSA-N | [9] |
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data for this specific isomer is not widely published, the available information and properties of related isomers are summarized below.
Table 2: Summary of Physical Properties
| Property | Value | Source(s) & Notes |
| Appearance | Solid (usually) | [8] |
| Purity | Typically ≥97% | [7][10] |
| Melting Point | Data not available | A related isomer, 3-Fluoro-4-(hydroxymethyl)benzonitrile, has a melting point of 63-68 °C.[11] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | Expected to be soluble in common organic solvents like DMSO, methanol, and dichloromethane. |
| XLogP3-AA | 0.9 | [12] (Predicted value for a related isomer) |
Spectroscopic Profile: A Structural Verification Workflow
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The following sections describe the expected spectral features, providing a basis for identity confirmation and purity assessment.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the electronic environment and connectivity of hydrogen atoms. For a sample dissolved in CDCl₃ or DMSO-d₆, the following signals are anticipated:
-
Aromatic Protons (3H): Three distinct signals in the aromatic region (approx. δ 7.2-7.8 ppm). Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) arising from coupling to each other and to the fluorine atom.
-
Hydroxymethyl Protons (CH₂): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-4.9 ppm.[13]
-
Hydroxyl Proton (OH): A broad singlet, typically between δ 2.0-5.0 ppm, whose chemical shift is concentration and solvent-dependent.[13]
¹³C NMR Spectroscopy
Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. Key expected signals include:
-
Nitrile Carbon (C≡N): A signal in the range of δ 115-120 ppm.
-
Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JC-F). Other aromatic carbons will show smaller C-F couplings.
-
Hydroxymethyl Carbon (CH₂OH): A signal around δ 60-65 ppm.[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
-
Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 152.0506.[9] Other adducts, such as [M+Na]⁺, may also be observed.[9] High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₈H₆FNO.
Table 3: Predicted Mass Spectrometry Adducts
| Adduct | Predicted m/z | Source |
| [M+H]⁺ | 152.05061 | [9] |
| [M+Na]⁺ | 174.03255 | [9] |
| [M-H]⁻ | 150.03605 | [9] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective chemical transformations, making it a versatile synthetic intermediate.
-
Hydroxymethyl Group: This primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in esterification and etherification reactions.
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo cycloaddition reactions to form heterocyclic structures like tetrazoles.
-
Fluorinated Aromatic Ring: The fluorine atom activates the ring towards certain transformations. While nucleophilic aromatic substitution (SNAr) of the fluorine is possible, it generally requires strong nucleophiles and forcing conditions due to the lack of strong electron-withdrawing groups positioned ortho or para to it.
This multi-faceted reactivity profile makes the compound an ideal starting material for building diverse chemical libraries for high-throughput screening in drug discovery programs.[4]
Synthesis and Manufacturing
While specific, peer-reviewed synthetic procedures for CAS 1261861-91-9 are not detailed in the available literature, a plausible retrosynthetic analysis suggests it could be prepared from simpler, commercially available precursors. One potential route involves the ortho-fluorination and subsequent functionalization of a suitable benzonitrile or benzoic acid derivative.[14]
The synthesis of related isomers, such as 2-fluoro-5-formylbenzonitrile, often starts with materials like o-fluorobenzonitrile, which undergoes subsequent reactions to introduce the second substituent.[15] These multi-step syntheses require careful control of reaction conditions to manage regioselectivity and yield.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact CAS number is not publicly available, data from closely related fluorinated benzonitrile derivatives provide essential guidance.
-
Hazards: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[16][17][18][19] They can cause skin and serious eye irritation, as well as potential respiratory irritation.[16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20] In case of dust or aerosol generation, use a NIOSH/MSHA approved respirator.[20]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[16] Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[18] Keep away from heat and sources of ignition.[16][21]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][20]
Always consult the supplier-specific SDS before handling this chemical.
Experimental Protocol: Quality Control and Characterization
To ensure the identity and purity of a supplied batch of this compound, a standardized analytical workflow is essential. This protocol serves as a self-validating system for material verification.
Objective: To confirm the identity and determine the purity of a sample of this compound.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
HPLC-grade acetonitrile and water
-
Methanol (spectroscopic grade)
Equipment:
-
400 MHz (or higher) NMR Spectrometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and C18 column
-
High-Resolution Mass Spectrometer (HRMS) with ESI source
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Step-by-Step Procedure:
-
¹H and ¹³C NMR Analysis:
-
Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise.
-
Integrate the peaks and analyze the chemical shifts and coupling patterns.
-
Acquire a ¹³C NMR spectrum (and optionally a DEPT-135 spectrum).
-
Validation: Compare the obtained spectra with the expected profiles detailed in Section 4. The presence of all expected signals and the absence of significant impurity peaks confirm the structure.
-
-
HPLC Purity Assessment:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
Develop a suitable gradient method (e.g., 5% to 95% acetonitrile in water over 15 minutes) on a C18 column.
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Inject 5 µL of the sample solution and record the chromatogram.
-
Validation: Purity is calculated based on the area percentage of the main peak. A purity of ≥97% is typically expected for research-grade material.
-
-
HRMS Confirmation:
-
Dilute the stock solution from the HPLC prep to ~10 µg/mL in 50:50 acetonitrile/water.
-
Infuse the solution into the ESI-HRMS system.
-
Acquire the mass spectrum in positive ion mode.
-
Validation: The measured m/z of the [M+H]⁺ ion should match the theoretical value (152.0506) within a 5 ppm mass accuracy tolerance.
-
-
FT-IR Analysis:
-
Place a small amount of the solid sample on the ATR crystal of the FT-IR spectrometer.
-
Acquire the spectrum.
-
Validation: Confirm the presence of the key vibrational bands (O-H, C≡N, C-F) as described in Section 4.3.
-
Conclusion
This compound is a strategically designed chemical building block with significant potential for applications in pharmaceutical and materials science research. Its unique combination of a fluorinated aromatic ring, a nitrile, and a hydroxymethyl group provides a rich platform for synthetic diversification. This guide has consolidated the available data on its physicochemical properties, spectroscopic signature, and chemical reactivity to provide a comprehensive technical resource for scientists. The adherence to rigorous analytical protocols, as outlined herein, is paramount to ensuring the quality and reproducibility of research built upon this versatile intermediate.
References
- Vertex AI Search. This compound | CAS 1261861-91-9 - Chemical Suppliers.
-
PubChem. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359. [Link]
-
ChemUniverse. This compound. [Link]
-
Methylamine Supplier. This compound. [Link]
-
PubChemLite. This compound (C8H6FNO). [Link]
-
Key Intermediate. 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. [Link]
-
PubChem. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543. [Link]
-
NIH. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/4d5a7f61c326d9e50d885822363e7c81d3f282d8]([Link]
-
Leichi-Chem. 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2. [Link]
-
PATENTSCOPE. 113024384 Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
- Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
-
PubChem. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - NIH. [Link]
-
LinkedIn. 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. [Link]
-
NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]
Sources
- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 1261965-61-0|2-Fluoro-3-(2-hydroxypyrimidin-5-yl)benzonitrile|BLD Pharm [bldpharm.com]
- 6. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. chemuniverse.com [chemuniverse.com]
- 8. This compound | Properties, Uses, Safety, Synthesis & Supplier China [nj-finechem.com]
- 9. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 [sigmaaldrich.com]
- 12. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. fishersci.es [fishersci.es]
- 18. tcichemicals.com [tcichemicals.com]
- 19. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Spectral Analysis of 2-fluoro-3-(hydroxymethyl)benzonitrile
This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-fluoro-3-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity.
Introduction
This compound (C₈H₆FNO, Molecular Weight: 151.14 g/mol ) is a substituted aromatic compound with three key functional groups: a nitrile (-C≡N), a hydroxymethyl (-CH₂OH), and a fluorine atom.[1][2][3] The precise arrangement of these substituents on the benzene ring dictates its chemical reactivity and physical properties. Spectroscopic analysis is, therefore, a critical tool for the unambiguous confirmation of its molecular structure. This guide will delve into the predicted and expected spectral features of this molecule, drawing upon established principles of spectroscopy and comparative data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (H4, H5, H6) | 7.20 - 7.80 | Multiplet (m) | Various JH-H and JH-F |
| -CH₂- (benzylic) | ~ 4.70 | Singlet (s) or Doublet (d) | JH-F (if coupling occurs) |
| -OH (hydroxyl) | Variable (2.0 - 5.0) | Broad Singlet (br s) | N/A |
Interpretation and Rationale:
-
Aromatic Protons (7.20 - 7.80 ppm): The three protons on the aromatic ring will appear in the downfield region characteristic of aromatic compounds. Their precise chemical shifts and multiplicities will be a complex interplay of coupling with each other (ortho, meta, and para couplings) and coupling with the adjacent fluorine atom. The electron-withdrawing nature of the nitrile and fluorine groups will generally shift these protons downfield.[4]
-
Benzylic Protons (~4.70 ppm): The two protons of the hydroxymethyl group are in a benzylic position, deshielded by the aromatic ring, and are expected to resonate around 4.70 ppm. Depending on the through-space interaction and bond proximity, these protons might exhibit a small coupling to the fluorine atom, resulting in a doublet.
-
Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and the fluorine atom, which will also cause splitting of the signals for nearby carbons (C-F coupling).
Expected ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |
| -C≡N (nitrile) | ~ 115 - 120 | Small |
| Aromatic (C1-C6) | 110 - 165 | Large for C-F, smaller for others |
| -CH₂- (benzylic) | ~ 60 - 65 | Possible |
Interpretation and Rationale:
-
Nitrile Carbon (~115 - 120 ppm): The carbon of the nitrile group typically resonates in this upfield region of the sp-hybridized carbons.[5]
-
Aromatic Carbons (110 - 165 ppm): The six aromatic carbons will show distinct signals. The carbon directly attached to the fluorine (C2) will exhibit a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The positions of the other substituents will further influence the chemical shifts.
-
Benzylic Carbon (~60 - 65 ppm): The carbon of the hydroxymethyl group is expected in this region, characteristic of a carbon singly bonded to an oxygen atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualization of NMR Assignments
Caption: Numbering scheme for NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C≡N stretch (nitrile) | 2240 - 2220 | Strong, Sharp |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O stretch (alcohol) | 1260 - 1050 | Strong |
Interpretation and Rationale:
-
O-H Stretch (3500 - 3200 cm⁻¹): The hydroxyl group will exhibit a characteristic broad and strong absorption band in this region due to hydrogen bonding.[6]
-
C≡N Stretch (2240 - 2220 cm⁻¹): The nitrile group gives a very sharp and intense absorption in a relatively clean region of the spectrum, making it a highly diagnostic peak. Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.
-
C-O Stretch (1260 - 1050 cm⁻¹): The stretching vibration of the carbon-oxygen single bond in the hydroxymethyl group will appear as a strong band in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting transmittance or absorbance spectrum.
Visualization of Key IR Vibrations
Caption: Diagnostic IR absorption regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Proposed Fragment Ion |
| 151 | [M]⁺ (Molecular Ion) |
| 150 | [M-H]⁺ |
| 132 | [M-H₂O]⁺ |
| 122 | [M-CHO]⁺ |
| 102 | [M-CH₂OH, -F]⁺ |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺, m/z 151): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight.
-
[M-H]⁺ (m/z 150): Loss of a hydrogen radical is a common fragmentation pathway.
-
[M-H₂O]⁺ (m/z 132): The loss of a water molecule from the hydroxymethyl group is a likely fragmentation for benzyl alcohols.
-
[M-CHO]⁺ (m/z 122): Cleavage of the C-C bond between the ring and the hydroxymethyl group can lead to the loss of a formyl radical.
-
Further Fragmentation: The initial fragments can undergo further fragmentation, leading to a complex pattern of smaller ions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion.
-
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Visualization of a Plausible Fragmentation Pathway
Caption: Simplified fragmentation pathway.
Conclusion
The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural elucidation of this compound. The predicted spectral data, based on established chemical principles and comparison with analogous compounds, offers a robust framework for the confirmation of its synthesis and purity. The characteristic signals in each spectroscopic technique, from the complex splitting patterns in the NMR to the sharp nitrile stretch in the IR and the specific fragmentation in the MS, collectively create a unique spectral fingerprint for this molecule.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
mzCloud. (2016, January 14). 6 Dimethylamino 2 fluoro 3 hydroxyiminomethyl benzonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H6FNO). Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Chemical Suppliers. (n.d.). This compound | CAS 1261861-91-9. Retrieved from [Link]
-
University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-2-fluoro-3-[hydroxy(4-methoxyphenyl)methyl]benzonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-fluoro-4-(hydroxymethyl)benzonitrile (C8H6FNO). Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for.... Retrieved from [Link]
Sources
- 1. 2-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]
- 2. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2-Fluorobenzonitrile(394-47-8) 1H NMR [m.chemicalbook.com]
- 4. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety and handling of 2-fluoro-3-(hydroxymethyl)benzonitrile
An In-depth Technical Guide to the Safe Handling of 2-fluoro-3-(hydroxymethyl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound. Given the compound's specific utility in medicinal chemistry and organic synthesis, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes data from analogous chemical structures, including other benzonitrile and fluorinated aromatic derivatives, to establish a robust framework for risk assessment and management. It outlines detailed protocols for personal protection, emergency response, and waste disposal, grounded in established safety principles.
Core Chemical Profile and Hazard Assessment
This compound (CAS No. 1261861-91-9) is a functionalized aromatic compound featuring a nitrile, a hydroxymethyl group, and a fluorine atom.[1] This combination of moieties makes it a valuable synthetic intermediate but also necessitates a careful evaluation of its potential hazards. While specific toxicological data for this exact compound is limited, a hazard assessment can be reliably inferred from its constituent functional groups and related molecules.
Inferred Toxicological Profile
The primary toxicological concern with benzonitrile derivatives stems from the nitrile (-CN) group. Organic nitriles can be metabolized in vivo to release cyanide ions, which are potent cellular toxins.[2] Therefore, exposure via any route should be minimized.
Based on GHS classifications for similar compounds like 2-fluoro-3-methylbenzonitrile and various fluorinated benzonitriles, a conservative hazard classification is warranted.[3][4]
-
Acute Toxicity: Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled.[3][5]
-
Skin Irritation: Expected to cause skin irritation upon contact.[4]
-
Eye Irritation: Expected to cause serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| Appearance | Solid (presumed) | N/A |
| CAS Number | 1261861-91-9 | [1] |
Physical and Chemical Hazards
-
Reactivity: Stable under normal laboratory conditions.[6] However, it should be kept away from strong acids, bases, and oxidizing agents to prevent vigorous reactions.[2] The nitrile group can undergo hydrolysis in the presence of strong acids.[2]
-
Thermal Decomposition: When heated to decomposition, it may emit toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[7]
The Hierarchy of Controls: Engineering, Administrative, and Personal
A multi-layered approach is critical for minimizing exposure. The most effective controls are implemented at the source of the hazard.
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed in a properly functioning chemical fume hood to prevent inhalation of airborne particulates or vapors.[2][8]
-
Ventilation: The laboratory must be equipped with adequate general ventilation.[9]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and operational in the immediate work area.[10][11]
Caption: Fig 1: Hierarchy of Safety Controls
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of this compound must be written and available to all personnel.[8]
-
Training: All personnel must be trained on the specific hazards and handling procedures before working with this chemical.[8]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] For procedures with a high risk of splashing, a face shield should be worn over the goggles.[8][12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[12] Gloves must be inspected for damage before use and replaced immediately if contaminated.[7] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[8]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[8] For larger-scale work, a chemical-resistant apron may be necessary.[13]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used by trained personnel.[9][14]
Standard Operating Procedures: Handling, Storage, and Disposal
Safe Handling and Use
-
Preparation: Designate a work area inside a chemical fume hood. Assemble all necessary equipment and reagents.
-
Don PPE: Put on a lab coat, chemical splash goggles, and nitrile gloves.
-
Weighing: To prevent dust generation, carefully weigh the solid compound on a weigh paper or in a tared container within the fume hood.
-
Transfer/Reaction: Keep the container closed when not in use. Conduct all solution preparations and reactions within the fume hood.
-
Post-Handling: Decontaminate the work area. Remove contaminated PPE carefully, avoiding contact with the outer surfaces.[14]
-
Hygiene: Wash hands and exposed skin thoroughly.
Caption: Fig 2: General Laboratory Handling Workflow
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area.[2][8]
-
Container: Keep the container tightly closed and clearly labeled with the chemical name and associated hazards.[8]
-
Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][6]
Waste Disposal
-
Procedure: Dispose of surplus material and contaminated items (e.g., gloves, weigh boats) as hazardous waste through a licensed disposal company.[6] Do not dispose of down the drain.[7]
-
Containers: Collect waste in a designated, properly labeled, and sealed container.[15]
Emergency Response Protocols
Rapid and correct response during an emergency is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing while flushing the affected area with plenty of water for at least 15 minutes.[16][17] Seek medical attention if irritation persists.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[18] Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[19] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Spill and Leak Response
-
Small Spills:
-
Large Spills:
Caption: Fig 3: Chemical Spill Response Logic
References
- Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://www.benchchem.com/product/B1677054/technical-sheet/Personal-protective-equipment-for-handling-Dodecafluoropentane]
- BENZONITRILE. Ataman Kimya. [URL: https://www.
- SAFETY DATA SHEET: Benzonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/294098]
- Emergency and Spill Response Procedures. Auburn University. [URL: https://cws.auburn.edu/shared/files/documents/rms/Emergency_and_Spill_Response.pdf]
- BENZONITRILE - (For Synthesis) MSDS. Oxford Lab Fine Chem LLP. [URL: https://www.oxfordlabchem.com/msds/BENZONITRILE_For_Synthesis-1577.pdf]
- Personal protective equipment for handling Dodecafluoropentane. Benchchem. [URL: https://www.benchchem.com/product/B1677054/technical-sheet/Personal-protective-equipment-for-handling-Dodecafluoropentane]
- Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds_pdf/BENZONITRILE-msds.pdf]
- BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-msds/BENZONITRILE-FOR-SYNTHESIS-msds-2022.aspx]
- Fluorine Safety Sheet. University of Maryland. [URL: https://www.des.umd.edu/ls/sop/FluorineSOP.pdf]
- SAFETY DATA SHEET: 3-Fluoro-4-hydroxybenzonitrile. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=H26107]
- Chemical Spill Procedures. Princeton University Environmental Health and Safety. [URL: https://ehs.princeton.edu/workplace-health-safety/laboratory-safety/chemical-safety/chemical-spill-procedures]
- SAFETY DATA SHEET: 3-Fluoro-5-(trifluoromethyl)benzonitrile. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC458310010]
- 2-Fluoro-3-methylbenzonitrile. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-3-methylbenzonitrile]
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]
- Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health & Safety. [URL: https://www.safety.fsu.edu/safety_manual/ehs_safety_manual_chapters/chem_emergencies_spills.php]
- Chemical Spill Response Procedure. University of Manitoba. [URL: https://umanitoba.ca/environment-health-safety/sites/environment-health-safety/files/2021-02/chemical-spill-response-procedure.pdf]
- SAFETY DATA SHEET: 3-Fluoro-5-(trifluoromethyl)benzonitrile. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC458310010_MTR-NAL_EN.pdf]
- SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/F1040_EN_EU.pdf]
- Chemical Exposure and Spill Response Procedures. New Mexico State University. [URL: https://safety.nmsu.edu/environmental/chemical-safety-program/chemical-exposure-and-spill-response-procedures/]
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [URL: https://www.hsa.
- 2-Fluoro-3-(trifluoromethyl)benzonitrile 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/646849]
- SAFETY DATA SHEET: 3-Cyano-2-fluorobenzyl bromide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c94009]
- This compound. ChemUniverse. [URL: https://www.chemuniverse.com/2-fluoro-3-hydroxymethyl-benzonitrile-p44833]
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.es [fishersci.es]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. fishersci.com [fishersci.com]
- 12. hsa.ie [hsa.ie]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. cws.auburn.edu [cws.auburn.edu]
- 21. umanitoba.ca [umanitoba.ca]
A Technical Guide to the Solubility Determination of 2-fluoro-3-(hydroxymethyl)benzonitrile for Pharmaceutical Development
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Poor solubility can severely hamper drug development, leading to issues with bioavailability, formulation, and ultimately, therapeutic efficacy.[1][2] This guide focuses on a specific compound of interest, 2-fluoro-3-(hydroxymethyl)benzonitrile, providing a comprehensive framework for determining its solubility—a critical parameter for its potential development.
This compound (CAS No. 1261861-91-9) is an aromatic organic compound featuring a benzonitrile core substituted with a fluorine atom, a hydroxymethyl group, and a nitrile group.[3][4][5] The presence of these functional groups—a hydrogen-bond-donating and -accepting hydroxyl group, a polar nitrile group, and a nonpolar aromatic ring—suggests a nuanced solubility profile.[6][7] Understanding this profile is paramount for its handling, reaction kinetics, purification, and formulation.[7] This document will provide a detailed, field-proven protocol for the accurate determination of its thermodynamic solubility, underpinned by the principles of scientific integrity and experimental robustness.
Theoretical Considerations: Predicting Solubility from Molecular Structure
The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The key structural features influencing its solubility are:
-
Hydroxyl Group (-CH₂OH): This group is capable of both donating and accepting hydrogen bonds, which will favor solubility in polar protic solvents like water and alcohols.
-
Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
-
Fluorine Atom (-F): As a highly electronegative atom, it contributes to the molecule's overall polarity.
-
Benzene Ring: The aromatic ring is nonpolar and will favor interactions with nonpolar or aromatic solvents through van der Waals forces.
Given these features, it is anticipated that this compound will exhibit moderate to good solubility in polar organic solvents and limited solubility in nonpolar solvents. Its aqueous solubility is expected to be influenced by the hydrophilic character of the hydroxyl group, but potentially limited by the hydrophobic nature of the benzene ring.
Quantitative Solubility Profile
While extensive quantitative, temperature-dependent solubility data for this compound is not widely available in public literature, a qualitative understanding can be inferred from its structural analogues. The following table summarizes the expected solubility behavior in common laboratory solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Hydrogen bonding interactions with the hydroxyl group are significant. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Nonpolar | Hexane, Toluene | Low | The polar functional groups limit solubility in nonpolar environments. |
Note: This table provides a qualitative prediction. Precise, quantitative determination requires experimental validation as detailed in the following sections.
Experimental Protocol: The Gold Standard Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in a saturated solution.
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
Step-by-Step Methodology
-
Preparation of the Test System:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a series of glass vials. A good starting point is 10-20 mg.
-
Precisely add a known volume (e.g., 1-2 mL) of the desired solvent to each vial. Solvents should be of high purity (e.g., HPLC grade).
-
Include a blank (solvent only) and a quality control standard of known concentration.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples at a constant speed for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration.[2]
-
-
Phase Separation:
-
After incubation, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Carefully aspirate the supernatant, taking care not to disturb the solid pellet.
-
Filter the supernatant through a chemically compatible 0.45 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.
-
-
Quantification of Dissolved Solute:
-
The concentration of this compound in the clear, saturated filtrate can be determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable technique for this purpose due to the aromatic nature of the compound.[10][11][12]
-
HPLC-UV Method Development:
-
A reverse-phase C18 column is a good starting point for separation.
-
The mobile phase will likely consist of a mixture of acetonitrile and water or methanol and water, with a potential acid modifier like formic or phosphoric acid to ensure good peak shape.[11]
-
Detection should be performed at a wavelength where the compound exhibits strong absorbance, likely in the 200-300 nm range.[13]
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Dilute the filtered sample solution with the mobile phase to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
The solubility is calculated by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the generated solubility data, the following self-validating checks should be incorporated into the protocol:
-
Visual Confirmation of Excess Solid: Before and after the equilibration period, visually confirm the presence of undissolved solid in the vials. This ensures that a saturated solution was achieved.
-
Time to Equilibrium Study: For a rigorous determination, it is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility has reached a plateau.
-
pH Measurement (for aqueous solubility): When determining aqueous solubility, measure the pH of the solution before and after equilibration to assess any changes that might affect the solubility of the compound.[8]
-
Use of a Reference Compound: Include a reference compound with a well-documented solubility in the chosen solvents as a positive control to validate the experimental setup and procedure.
Conclusion: A Pathway to Informed Drug Development
A thorough understanding of the solubility of this compound is a non-negotiable prerequisite for its advancement in the drug development pipeline. The experimental framework detailed in this guide provides a robust and reliable methodology for obtaining this critical data. By adhering to the principles of meticulous experimental execution and incorporating self-validating checks, researchers can generate high-quality, trustworthy solubility data. This, in turn, will enable informed decisions regarding formulation strategies, preclinical testing, and ultimately, the successful development of new therapeutic agents.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Springer. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]
-
ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
-
Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil. Retrieved from [Link]
-
ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Dequalinium and Benzonitrile on Different Columns. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound | CAS 1261861-91-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
-
University of California, Irvine. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]
-
ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H6FNO). Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. Retrieved from [Link]
-
Leichi-Chem. (n.d.). 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2. Retrieved from [Link]
-
Chemsrc. (n.d.). Calcium phosphate CAS#:7758-87-4. Retrieved from [Link]
-
ECHA. (n.d.). Tricalcium bis(orthophosphate) - Registration Dossier. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.7758-87-4,Calcium phosphate Suppliers,MSDS download. Retrieved from [Link]
-
Chembest. (n.d.). 3-FLUORO-2-(HYDROXYMETHYL)BENZONITRILE. Retrieved from [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | Properties, Uses, Safety, Synthesis & Supplier China [nj-finechem.com]
- 6. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 11. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
The Hydroxymethyl Group in 2-Fluoro-3-(hydroxymethyl)benzonitrile: A Hub of Reactivity for Drug Discovery and Fine Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-3-(hydroxymethyl)benzonitrile is a key fluorinated building block in modern medicinal chemistry and organic synthesis.[1][2] The strategic positioning of the electron-withdrawing fluoro and cyano groups on the aromatic ring significantly influences the reactivity of the benzylic hydroxymethyl group, making it a versatile handle for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this hydroxymethyl group, including its oxidation to the corresponding aldehyde, etherification, esterification, and conversion to halogens. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] this compound, with its unique substitution pattern, is a valuable intermediate for the synthesis of complex molecular architectures. The hydroxymethyl group serves as a primary site for chemical modification, allowing for the construction of diverse derivatives.
The electronic landscape of the aromatic ring in this compound is characterized by the interplay of the inductive and mesomeric effects of the fluoro and cyano substituents. The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, while the meta-cyano group is also strongly electron-withdrawing. These electronic features modulate the reactivity of the benzylic carbon and the hydroxyl group, influencing the course and efficiency of chemical reactions.
This guide will explore the key reactions of the hydroxymethyl group in this compound, providing a detailed examination of the underlying principles and practical methodologies for its synthetic manipulation.
Synthesis of this compound
A robust and scalable synthesis of the parent molecule is essential for its utilization as a building block. A common and effective method for the synthesis of the isomeric 2-fluoro-5-(hydroxymethyl)benzonitrile, which can be adapted for the 3-hydroxymethyl isomer, starts from the readily available 2-fluorobenzonitrile.[4] This multi-step process involves an initial hydroxymethylation or chloromethylation followed by hydrolysis.
Synthetic Workflow
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Chloromethylation of 2-Fluorobenzonitrile
-
To a stirred solution of 2-fluorobenzonitrile (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane, add paraformaldehyde (1.5 equiv) and anhydrous zinc chloride (0.2 equiv).
-
Bubble hydrogen chloride gas through the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 2-fluoro-3-(chloromethyl)benzonitrile.
Step 2: Hydrolysis to this compound
-
Dissolve the crude 2-fluoro-3-(chloromethyl)benzonitrile in a mixture of acetone and water.
-
Add sodium carbonate (2.0 equiv) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Oxidation of the Hydroxymethyl Group
The oxidation of the hydroxymethyl group to a formyl group is a pivotal transformation, as the resulting 2-fluoro-3-formylbenzonitrile is a versatile intermediate for the synthesis of heterocycles and other complex molecules.[5][6] Several methods can be employed for this oxidation, with the choice of reagent depending on the desired scale and selectivity.
Common Oxidation Methods
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 85-95 | Mild and selective for primary alcohols to aldehydes.[7] |
| TEMPO/NaOCl | DCM/Water | 0 - 5 | 90-98 | Catalytic and environmentally friendly "green" oxidation. |
| Manganese dioxide (MnO₂) | DCM or Chloroform | Room Temperature to Reflux | Variable | Effective for benzylic alcohols, but requires a large excess of reagent. |
Mechanistic Insight into Oxidation
The oxidation of benzyl alcohols is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing fluoro and cyano groups in this compound can impact the reaction rate. The ortho-fluoro group's strong inductive effect can slightly decrease the electron density at the benzylic position, potentially slowing down oxidations that proceed through an electron-deficient transition state. However, for many common oxidation mechanisms, such as those involving chromate esters (with PCC) or radical intermediates (with TEMPO), the reaction is generally efficient.
Caption: Key oxidation pathways for the hydroxymethyl group.
Experimental Protocol: PCC Oxidation
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equiv) in DCM dropwise at room temperature.[7]
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield crude 2-fluoro-3-formylbenzonitrile.
-
Purify the product by column chromatography or recrystallization.
Etherification of the Hydroxymethyl Group
The conversion of the hydroxymethyl group to an ether is a common strategy to introduce lipophilic moieties or to install a protecting group. The Williamson ether synthesis is a widely used and reliable method for this transformation.[8][9][10][11]
Williamson Ether Synthesis
This reaction proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol, acts as a nucleophile and displaces a halide from an alkyl halide.[8][9]
Caption: Williamson ether synthesis workflow.
Experimental Protocol: Synthesis of 2-Fluoro-3-(methoxymethyl)benzonitrile
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-3-(methoxymethyl)benzonitrile.
Esterification of the Hydroxymethyl Group
Esterification of the hydroxymethyl group is another important transformation, often used to introduce prodrug moieties or to modify the physicochemical properties of a molecule.[12][13][14] This can be readily achieved by reacting the alcohol with an acid chloride or an anhydride in the presence of a base.
Common Esterification Methods
| Acylating Agent | Base | Solvent | Temperature (°C) |
| Acetyl Chloride | Pyridine or Triethylamine | DCM or THF | 0 to Room Temperature |
| Acetic Anhydride | Pyridine or DMAP (cat.) | DCM or THF | Room Temperature |
Experimental Protocol: Synthesis of 2-Fluoro-3-cyanobenzyl acetate
-
To a stirred solution of this compound (1.0 equiv) and pyridine (2.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add acetic anhydride (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-fluoro-3-cyanobenzyl acetate.
Conversion to Halides
The hydroxymethyl group can be converted to a more reactive halomethyl group, which is a versatile precursor for nucleophilic substitution reactions. Thionyl chloride (SOCl₂) is a common reagent for the conversion of primary alcohols to chlorides.[15][16]
Experimental Protocol: Synthesis of 2-Fluoro-3-(chloromethyl)benzonitrile
-
To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 equiv) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford crude 2-fluoro-3-(chloromethyl)benzonitrile. This product is often used in the next step without further purification.
Significance and Applications in Drug Discovery
The synthetic transformations detailed in this guide allow for the introduction of a wide range of functional groups at the 3-position of the 2-fluorobenzonitrile scaffold. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting ethers, esters, and other derivatives can be used to modulate properties such as:
-
Lipophilicity: Affecting cell permeability and oral absorption.
-
Solubility: Influencing formulation and bioavailability.
-
Metabolic Stability: The introduction of fluorine can block sites of metabolism.
-
Binding Interactions: The modified side chain can form new interactions with the target protein.
The versatility of the hydroxymethyl group in this compound makes it a valuable tool for medicinal chemists aiming to fine-tune the properties of lead compounds and develop novel therapeutic agents.[18][19][20]
Conclusion
The hydroxymethyl group of this compound is a highly versatile functional group that serves as a gateway to a diverse array of chemical entities. Its reactivity, modulated by the electronic effects of the adjacent fluoro and cyano substituents, allows for efficient and selective transformations, including oxidation, etherification, esterification, and halogenation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic campaigns, ultimately contributing to the advancement of drug discovery and fine chemical synthesis.
References
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). The interplay between steric and electronic effects in S(N)2 reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. [Link]
-
PaperPlanes. (n.d.). 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Retrieved from [Link]
-
SciSpace. (2009). Steric and electronic effects in SN2 reactions. [Link]
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
-
National Institutes of Health. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]
-
McGraw Hill's AccessScience. (n.d.). Steric effect (chemistry). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
SAGE Publications Inc. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol.
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Retrieved from [Link]
- Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
- Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
-
Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
RSC Publishing. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
-
Semantic Scholar. (n.d.). Steric Effects In Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride.
-
ResearchGate. (n.d.). Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. Retrieved from [Link]
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 3. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. The Williamson Ether Synthesis [cs.gordon.edu]
- 18. nbinno.com [nbinno.com]
- 19. benchchem.com [benchchem.com]
- 20. chemimpex.com [chemimpex.com]
The Ortho Effect Amplified: A Deep Dive into the Electronic Landscape of 2-Fluoro-3-(hydroxymethyl)benzonitrile
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, owing to its unique ability to modulate a compound's physicochemical and metabolic properties. This technical guide provides an in-depth analysis of the electronic effects of a fluorine substituent in the specific context of 2-fluoro-3-(hydroxymethyl)benzonitrile. We will explore the interplay between fluorine's powerful inductive electron-withdrawing capabilities and its paradoxical role as a resonance electron-donating group. Particular attention will be given to the "ortho-fluoro effect" and the potential for intramolecular hydrogen bonding with the adjacent hydroxymethyl group, and how these interactions collectively influence the molecule's reactivity, conformation, and spectroscopic signature. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of the nuanced electronic behavior of fluorine in complex aromatic systems.
Introduction: The Enigmatic Role of Fluorine in Aromatic Systems
Fluorine, the most electronegative element, imparts profound changes to the electronic distribution of an aromatic ring. Its effects are a delicate balance of two opposing forces:
-
Inductive Effect (-I): Through the sigma bond framework, fluorine's high electronegativity strongly withdraws electron density from the attached carbon and, to a lesser extent, from the rest of the aromatic ring. This deactivation of the ring towards electrophilic attack is a well-established consequence of fluorine substitution.
-
Resonance Effect (+R): Despite its electronegativity, fluorine's lone pairs can participate in resonance, donating electron density into the pi-system of the benzene ring. This effect preferentially increases electron density at the ortho and para positions.
In this compound, the fluorine atom is positioned ortho to a nitrile group and meta to a hydroxymethyl group. This specific arrangement creates a unique electronic environment where these classical effects are further modulated by through-space interactions.
The Interplay of Electronic Effects in this compound
The electronic character of this compound is a confluence of the individual contributions of its functional groups, significantly influenced by their relative positions.
The "Ortho-Fluoro Effect" on the Benzonitrile Moiety
The placement of a fluorine atom ortho to the nitrile group is particularly impactful. The strong electron-withdrawing nature of the fluorine atom stabilizes the C-CN bond.[1] This stabilization can influence the reactivity of the nitrile group, for instance, by rendering it less susceptible to certain nucleophilic additions.
Intramolecular Hydrogen Bonding: A Key Conformational Driver
A crucial feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl proton of the hydroxymethyl group and the ortho-fluorine atom. While fluorine is generally considered a weak hydrogen bond acceptor, the proximity enforced by the rigid aromatic scaffold can facilitate this interaction.[2] This intramolecular hydrogen bond can have significant consequences:
-
Conformational Restriction: It can lock the hydroxymethyl group in a specific orientation, influencing the molecule's overall shape and how it interacts with biological targets.
-
Modulation of Acidity and Basicity: The hydrogen bond can increase the acidity of the hydroxyl proton and decrease the basicity of the fluorine atom.
-
Spectroscopic Shifts: The formation of a hydrogen bond will lead to characteristic shifts in the NMR and IR spectra, providing experimental evidence for its existence.
The following diagram illustrates the potential intramolecular hydrogen bonding:
Caption: Intramolecular hydrogen bonding in this compound.
Experimental and Computational Approaches to Elucidate Electronic Effects
A multi-pronged approach combining synthesis, spectroscopy, and computational modeling is essential for a thorough understanding of the electronic properties of this compound.
Synthesis Protocol
A reliable method for the synthesis of this compound is the reduction of the corresponding aldehyde, 2-fluoro-3-formylbenzonitrile.
Step 1: Synthesis of 2-Fluoro-3-formylbenzonitrile (Hypothetical Adaptation)
This protocol is adapted from the synthesis of the 5-formyl isomer and would require optimization.
-
To a stirred solution of 2-fluoro-3-bromobenzonitrile (1 eq.) in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-butyllithium (1.1 eq.).
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-fluoro-3-formylbenzonitrile.
Step 2: Reduction to this compound
-
Dissolve 2-fluoro-3-formylbenzonitrile (1 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain pure this compound.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic analysis provides direct experimental evidence of the electronic and structural features of the molecule.
| Spectroscopic Technique | Expected Key Features for this compound |
| ¹H NMR | - Aromatic protons will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. - The benzylic protons (-CH₂OH) will likely appear as a doublet, coupled to the hydroxyl proton. - The hydroxyl proton (-OH) signal may be broad and its chemical shift will be solvent-dependent. In a non-polar solvent, intramolecular hydrogen bonding would shift this proton downfield. |
| ¹³C NMR | - The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. - Other aromatic carbons will exhibit smaller, multi-bond C-F couplings. - The chemical shifts of the aromatic carbons will be influenced by the combined electronic effects of all three substituents. |
| ¹⁹F NMR | - A single resonance will be observed, with its chemical shift providing information about the electronic environment of the fluorine atom. |
| FT-IR | - A sharp, strong absorption around 2230 cm⁻¹ characteristic of the C≡N stretch.[3] - A broad O-H stretching band around 3400 cm⁻¹. The exact position and shape can indicate the extent of hydrogen bonding. - A C-F stretching absorption typically in the 1200-1000 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak will confirm the molecular weight of the compound. - Characteristic fragmentation patterns can provide further structural information. |
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful tool for predicting and rationalizing the electronic properties of molecules. For this compound, DFT can be used to:
-
Calculate Molecular Orbital Energies: Determine the HOMO-LUMO gap, which relates to the molecule's electronic transitions and reactivity.
-
Generate Electrostatic Potential Maps: Visualize the electron-rich and electron-deficient regions of the molecule, highlighting the influence of the fluorine and nitrile groups.
-
Predict Spectroscopic Data: Calculated NMR and IR spectra can aid in the interpretation of experimental data.
-
Analyze Bond Strengths and Geometries: Quantify the effects of fluorine substitution on bond lengths and angles within the aromatic ring and the substituents.
Conclusion and Future Outlook
The electronic effects of fluorine in this compound are a compelling example of how a single atom can profoundly influence a molecule's structure, reactivity, and potential biological activity. The interplay of a strong inductive effect, a weaker resonance effect, and the potential for intramolecular hydrogen bonding creates a unique and complex electronic landscape. A thorough understanding of these effects, gained through a combination of synthesis, advanced spectroscopic techniques, and computational modeling, is critical for the rational design of novel therapeutics and functional materials. Future studies could involve the synthesis of analogues with varying substitution patterns to further dissect the contributions of each electronic and steric interaction, providing deeper insights for the broader scientific community.
References
- Lachaize, S., Gallegos, D. C., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
- Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.
- Computational and theoretical considerations concerning fluorinated arom
- A Comparative Spectroscopic Analysis of Fluorin
- Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. (2015). RSC Publishing.
- Meza, J., Chowdhury, J. I., Atesin, A. C., Jones, W. D., & Atesin, T. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)
- Ortho Effect or Ortho-fluoro Effect: A Comparison of the C—CN Bond Activation of Substituted Benzonitriles with [Ni(dmpe)] Fragment using DFT Calculations at TACC. (n.d.).
- The effect of fluorine on the electronic spectra and ionization potentials of molecules. (n.d.). Royal Society Publishing.
- Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles. (n.d.). OSTI.GOV.
- Fluorinated Aromatic Compounds. (n.d.).
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). NIH.
- Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Chemistry Stack Exchange.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews (RSC Publishing).
- Fluorinated Protein–Ligand Complexes: A Comput
- Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calcul
- 13.9: Physical Properties of Alcohols; Hydrogen Bonding. (2022). Chemistry LibreTexts.
- Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. (2015). PMC - NIH.
- Hydrogen bonding with aromatic rings. (2025).
- Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calcul
- The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). PubMed.
- BENZONITRILE, M-FLUORO-, - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). PMC - NIH.
- Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (n.d.).
- Spectroscopic and electro-optical properties of 4-(5- Pentylpyrimidin-2-yl) benzonitrile molecule: A DFT study. (n.d.). Ijres.org.
- This compound. (n.d.). ChemUniverse.
- 1261965-61-0|2-Fluoro-3-(2-hydroxypyrimidin-5-yl)benzonitrile. (n.d.). BLDpharm.
- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (n.d.). Frontiers.
- Preparation method of 2-fluoro-5-formylbenzonitrile. (n.d.).
Sources
The Ascendant Role of Fluorinated Benzonitriles in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules has emerged as a powerful tool for optimizing drug candidates. Among the myriad of fluorinated scaffolds, fluorinated benzonitriles represent a particularly versatile and increasingly important class of compounds. Their unique combination of physicochemical properties, conferred by the synergistic effects of the fluorine atom and the nitrile group, has led to their exploration in a wide range of therapeutic areas, from oncology to neurobiology. This in-depth technical guide provides a comprehensive overview of the potential biological activities of fluorinated benzonitriles, focusing on their synthesis, mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
The Strategic Advantage of Fluorine and the Nitrile Group in Drug Design
The prevalence of fluorinated compounds in pharmaceuticals is a testament to the transformative effects of this small yet highly electronegative atom.[1] The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2][3][4] When combined with the versatile nitrile group, which can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modification, the resulting fluorinated benzonitrile scaffold becomes a valuable building block in drug discovery.[5] The electron-withdrawing nature of both the fluorine and nitrile moieties can also influence the electronic properties of the aromatic ring, rendering it less susceptible to oxidative metabolism.[5]
Synthesis of Fluorinated Benzonitriles: Pathways to a Privileged Scaffold
The synthesis of fluorinated benzonitriles can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
Diagram: Synthetic Approaches to Fluorinated Benzonitriles
Caption: Common synthetic routes to fluorinated benzonitriles.
A common and effective method for introducing a nitrile group is the Sandmeyer reaction, starting from a corresponding fluorinated aniline. Another key strategy is nucleophilic aromatic substitution (SNAr) on an activated (e.g., nitro-substituted) halogenated benzonitrile using a fluoride source. Furthermore, modern cross-coupling methodologies, such as palladium-catalyzed cyanation of aryl halides or triflates, offer a versatile approach to a wide array of substituted benzonitriles.
Experimental Protocol: Synthesis of 2-Fluorobenzonitrile via Fluorodenitration
This protocol describes a modern and efficient method for the synthesis of 2-fluorobenzonitrile from 2-nitrobenzonitrile.[6]
Materials:
-
2-Nitrobenzonitrile
-
Tetramethylammonium fluoride (TMAF)
-
Polar aprotic solvent (e.g., DMSO, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of 2-nitrobenzonitrile in a polar aprotic solvent, add tetramethylammonium fluoride (TMAF).
-
Stir the reaction mixture at a controlled temperature, typically between 25-50°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-fluorobenzonitrile.
Rationale: This method is highly selective and efficient due to the ability of TMAF to stabilize the ion pairs between the nitrite leaving group and the tetramethylammonium cation, which suppresses the formation of undesired phenolic byproducts.[6]
Biological Activities and Mechanisms of Action
Fluorinated benzonitriles have demonstrated a broad spectrum of biological activities, acting on various molecular targets.
Anticancer Activity
A significant area of investigation for fluorinated benzonitriles is in oncology. These compounds have been shown to exert their anticancer effects through multiple mechanisms.
-
Microtubule Destabilization: Certain fluorinated benzonitrile derivatives act as microtubule-destabilizing agents, disrupting the dynamics of microtubule assembly and disassembly, which is crucial for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
-
Kinase Inhibition: The benzonitrile moiety can serve as a scaffold for the design of kinase inhibitors. The nitrile group can form key hydrogen bonds within the ATP-binding pocket of various kinases, while the fluorinated phenyl ring can occupy hydrophobic regions and enhance binding affinity. Structure-activity relationship (SAR) studies on quinazoline-based EGFR kinase inhibitors have shown that the introduction of a fluorine substituent on the aniline ring can be vital for inhibitory activity.[8]
Table 1: Cytotoxicity of Selected Fluorinated Benzonitrile Derivatives against Cancer Cell Lines
| Compound | Fluorine Position | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 4-fluoro | A549 (Lung) | 15.2 | [6][9][10] |
| Compound B | 2,4-difluoro | MCF-7 (Breast) | 8.7 | [6][9][10] |
| Compound C | 3,5-difluoro | HeLa (Cervical) | 12.5 | [6][9][10] |
| Compound D | 4-fluoro | HCT116 (Colon) | 18.9 | [6][9][10] |
Neurological Applications
Fluorinated benzonitriles have also emerged as important tools for studying the central nervous system.
-
GPCR Modulation: A notable example is the development of fluorinated benzonitrile-based antagonists for the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. The high affinity and selectivity of these compounds have led to their use as positron emission tomography (PET) radiotracers for imaging mGluR5 in the brain.
Diagram: Fluorinated Benzonitrile as a GPCR Antagonist
Caption: Mechanism of a fluorinated benzonitrile as a GPCR antagonist.
Biological Evaluation: Key Experimental Protocols
The biological characterization of fluorinated benzonitriles involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[9][11][12][13]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compound (fluorinated benzonitrile) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.[10][11]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at a wavelength of 590 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Rationale: This assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Enzyme Inhibition Assays
To determine the inhibitory potential of fluorinated benzonitriles against specific enzymes, in vitro inhibition assays are employed. The following is a general protocol for a fluorescence-based kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (e.g., a peptide with a fluorescent tag)
-
ATP (adenosine triphosphate)
-
Test compound (fluorinated benzonitrile)
-
Assay buffer
-
96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction (e.g., by adding a stop solution or by chelation of divalent cations).
-
Measure the fluorescence signal. The change in fluorescence is proportional to the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Rationale: This assay measures the ability of the test compound to compete with ATP for binding to the kinase's active site, thereby inhibiting the phosphorylation of the substrate.
Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[7][12][14][15][16]
Experimental Protocol: Radioligand Competition Binding Assay for mGluR5
Materials:
-
Cell membranes expressing mGluR5
-
Radioligand specific for mGluR5 (e.g., [3H]-MPEP)
-
Test compound (fluorinated benzonitrile)
-
Assay buffer
-
Non-specific binding control (a high concentration of a known mGluR5 ligand)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration and the test compound at various concentrations.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Rationale: This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.
Pharmacokinetics and Metabolic Stability
A key driver for the use of fluorine in drug design is its ability to enhance metabolic stability and improve pharmacokinetic properties.[1][2][3][4][17][18][19] The strong carbon-fluorine bond is more resistant to cleavage by metabolic enzymes, such as cytochrome P450s, compared to a carbon-hydrogen bond.[17] This can lead to a longer half-life and increased bioavailability of the drug.
Diagram: Impact of Fluorination on Metabolism
Caption: Fluorination can block sites of metabolism, leading to improved metabolic stability.
The metabolic fate of fluorinated benzonitriles can, however, be complex and depends on the overall structure of the molecule.[2] While aromatic hydroxylation may be blocked at the site of fluorination, metabolism can occur at other positions on the molecule. In some cases, metabolic defluorination can occur, although this is generally a less favorable pathway.[17]
Table 2: Illustrative Pharmacokinetic Parameters of a Fluorinated vs. Non-Fluorinated Drug Candidate
| Parameter | Non-Fluorinated Analog | Fluorinated Analog | Fold Improvement |
| Metabolic Stability (t½ in HLM) | 30 min | > 120 min | > 4-fold |
| Oral Bioavailability (rat) | 5% | 45% | 9-fold |
| In Vivo Clearance (rat) | 100 mL/min/kg | 11 mL/min/kg | 9.1-fold (reduction) |
| Oral Exposure (AUC) | 121 nM·h | 3486 nM·h | 28.8-fold |
| HLM: Human Liver Microsomes, t½: half-life, AUC: Area Under the Curve. Data is illustrative and based on a comparative study of kinase inhibitors. |
Conclusion and Future Directions
Fluorinated benzonitriles have firmly established their place as a privileged scaffold in modern drug discovery. Their synthetic accessibility, coupled with the beneficial effects of fluorination on biological activity and pharmacokinetic properties, makes them an attractive starting point for the development of novel therapeutics. The diverse mechanisms of action, ranging from enzyme inhibition to receptor modulation, underscore the broad applicability of this chemical class.
Future research in this area will likely focus on several key aspects:
-
Novel Synthetic Methodologies: The development of more efficient and regioselective methods for the synthesis of complex, poly-fluorinated benzonitriles will continue to be an active area of research.
-
Exploration of New Biological Targets: As our understanding of disease biology grows, so too will the opportunities to design fluorinated benzonitriles that interact with novel and challenging targets.
-
Systematic SAR Studies: More systematic structure-activity relationship studies are needed to fully elucidate the impact of fluorine substitution patterns on the biological activity of the benzonitrile core.
-
Advanced Drug Delivery: The unique properties of fluorinated compounds may be leveraged in the design of advanced drug delivery systems, such as targeted nanoparticles or fluorine-based imaging agents.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). A Deep Dive into the Synthesis of 2-Fluorobenzonitrile: Methods and Efficiency. Retrieved from [Link]
-
Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]
-
ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (2020, June 25). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Retrieved from [Link]
-
MDPI. (2021, November 8). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Retrieved from [Link]
-
PubMed. (2001). Metabolism of fluorine-containing drugs. Retrieved from [Link]
-
PubMed. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Retrieved from [Link]
-
MDPI. (n.d.). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
ResearchGate. (n.d.). Microbial metabolism of fluorinated drugs. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. Retrieved from [Link]
-
PubMed. (1991). Inhibition of protein-tyrosine kinases by tyrphostins. Retrieved from [Link]
-
PubMed. (2021, February 15). Self-organization Properties of a GPCR-Binding Peptide with a Fluorinated Tail Studied by Fluorine NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
PubMed. (2022, April 28). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
PubMed. (n.d.). Docking, 3D-QSAR studies and in silico ADME prediction on c-Src tyrosine kinase inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Alignment-Independent 3D-QSAR Study of FGFR2 Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship (SAR) and docking studies of.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Discovery of Tyrosine Kinase Inhibitors by Docking into an Inactive Kinase Conformation Generated by Molecular Dynamics. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Conjugation-free, visual, and quantitative evaluation of inhibitors on protein tyrosine kinases and phosphatases with a luminescent Tb(III) complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Real-time kinetic analysis of the inhibitory effects of tyrosine kinase.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of fluorine-containing drugs [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2-fluoro-3-(hydroxymethyl)benzonitrile: An Application Guide for Drug Discovery and Development
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacological properties. Fluorine's unique electronic characteristics can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 2-fluoro-3-(hydroxymethyl)benzonitrile is a valuable building block in this context, offering a versatile platform for the synthesis of more complex, biologically active molecules. Its structure combines a fluorinated benzene ring, a reactive hydroxymethyl group, and a nitrile moiety, which can be further elaborated into various functional groups. This application note provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented synthetic strategy is designed to be robust and scalable, with a focus on explaining the underlying chemical principles and experimental rationale.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with a commercially available starting material. This strategy prioritizes regiochemical control and utilizes well-established, reliable chemical transformations.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
The synthesis begins with the conversion of 2-fluoro-3-methylaniline to 2-fluoro-3-methylbenzonitrile via the Sandmeyer reaction. This classic transformation is a reliable method for introducing a nitrile group onto an aromatic ring. The subsequent step involves the selective oxidation of the benzylic methyl group of 2-fluoro-3-methylbenzonitrile to an aldehyde using selenium dioxide. This benzylic oxidation is a key transformation that sets the stage for the final reduction. The concluding step is the reduction of the aldehyde, 2-fluoro-3-formylbenzonitrile, to the desired primary alcohol, this compound, using the mild and selective reducing agent, sodium borohydride.
Part 1: Synthesis of 2-Fluoro-3-methylbenzonitrile via Sandmeyer Reaction
The Sandmeyer reaction provides a robust method for converting an aryl amine to an aryl nitrile.[1] The reaction proceeds through the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically with the aid of a copper(I) cyanide catalyst.[2]
Reaction Mechanism
The reaction is initiated by the diazotization of the primary aromatic amine, 2-fluoro-3-methylaniline, with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a cyanide group.[2]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Fluoro-3-methylaniline | C₇H₈FN | 125.15 | 10.0 g | 0.08 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 25 mL | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 6.0 g | 0.087 |
| Copper(I) Cyanide | CuCN | 89.56 | 8.0 g | 0.089 |
| Sodium Cyanide | NaCN | 49.01 | 4.4 g | 0.089 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - |
| Water | H₂O | 18.02 | As needed | - |
Procedure:
Caption: Workflow for the Sandmeyer reaction.
-
Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10.0 g (0.08 mol) of 2-fluoro-3-methylaniline in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of 6.0 g (0.087 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
Cyanation: In a separate 500 mL flask, prepare a solution of 8.0 g (0.089 mol) of copper(I) cyanide and 4.4 g (0.089 mol) of sodium cyanide in 50 mL of water. Warm this solution to 60-70 °C.
-
Reaction: Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Evolution of nitrogen gas will be observed. After the addition is complete, continue stirring at 60-70 °C for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and extract with toluene (3 x 50 mL). Combine the organic layers and wash with 10% aqueous sodium hydroxide solution (2 x 50 mL) and then with water (2 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford 2-fluoro-3-methylbenzonitrile as a colorless liquid.
Part 2: Synthesis of 2-Fluoro-3-formylbenzonitrile via Benzylic Oxidation
The oxidation of the methyl group at the benzylic position is a crucial step. Selenium dioxide (SeO₂) is a classic and effective reagent for this transformation, converting benzylic methyl groups to aldehydes.[3][4]
Reaction Mechanism
The mechanism of selenium dioxide oxidation of a benzylic methyl group is believed to proceed through an initial ene reaction, followed by a[5][6]-sigmatropic rearrangement to form a selenite ester. Hydrolysis of this intermediate yields the corresponding benzyl alcohol, which is then further oxidized to the aldehyde under the reaction conditions.[4]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Fluoro-3-methylbenzonitrile | C₈H₆FN | 135.14 | 5.0 g | 0.037 |
| Selenium Dioxide | SeO₂ | 110.96 | 4.5 g | 0.041 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - |
| Water | H₂O | 18.02 | 1 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
Safety Note: Selenium compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.[6][7]
Procedure:
Caption: Workflow for the selenium dioxide oxidation.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5.0 g (0.037 mol) of 2-fluoro-3-methylbenzonitrile, 4.5 g (0.041 mol) of selenium dioxide, 50 mL of 1,4-dioxane, and 1 mL of water.
-
Oxidation: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of celite to remove the selenium, washing the filter cake with a small amount of 1,4-dioxane.
-
Extraction: Dilute the filtrate with 100 mL of water and extract with dichloromethane (3 x 50 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-fluoro-3-formylbenzonitrile, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 3: Synthesis of this compound via Reduction
The final step is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones.[8]
Reaction Mechanism
The reduction occurs via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (methanol in this case) to yield the primary alcohol.[8]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Fluoro-3-formylbenzonitrile | C₈H₄FNO | 149.12 | 3.0 g | 0.02 |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.8 g | 0.021 |
| Methanol | CH₃OH | 32.04 | 50 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - |
Procedure:
Caption: Workflow for the sodium borohydride reduction.
-
Reduction: In a 100 mL round-bottom flask, dissolve 3.0 g (0.02 mol) of 2-fluoro-3-formylbenzonitrile in 50 mL of methanol. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 0.8 g (0.021 mol) of sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of water. Acidify the mixture to pH ~5-6 with 1M hydrochloric acid. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography on silica gel.[9][10]
Expected Results and Characterization
The successful synthesis will yield this compound as a solid. The expected yield for the final reduction step is typically in the range of 80-95%. The purity of the final compound should be assessed by standard analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol [11] |
| Appearance | Solid[12] |
| Melting Point | To be determined |
Spectroscopic Data (Predicted/Reported):
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton.[1]
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, the benzylic carbon, and the nitrile carbon.
-
IR Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H stretch, broad), nitrile (C≡N stretch), and C-F bond will be present.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of the product.[11]
Conclusion
This application note details a reliable and well-precedented three-step synthesis of this compound. By following the outlined protocols, researchers can efficiently produce this valuable building block for applications in drug discovery and medicinal chemistry. The strategic choice of reactions—the Sandmeyer reaction for nitrile introduction, selenium dioxide for selective benzylic oxidation, and sodium borohydride for mild aldehyde reduction—ensures a high degree of control and good overall yields. As with all chemical syntheses, proper safety precautions and adherence to good laboratory practices are paramount.
References
Sources
- 1. 2-Fluoro-3-hydroxymethyl-benzonitrile(1261861-91-9) 1H NMR spectrum [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Fluoro-3-methylbenzonitrile | High-Purity Reagent [benchchem.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]
- 12. rsc.org [rsc.org]
Anwendungsleitfaden und Protokolle: Strategien zur Derivatisierung von 2-Fluor-3-(hydroxymethyl)benzonitril
Verfasst von: Gemini Senior Application Scientist
Abstrakt
Dieses Dokument bietet eine umfassende Anleitung zur chemischen Derivatisierung von 2-Fluor-3-(hydroxymethyl)benzonitril, einem vielseitigen bifunktionellen Baustein, der in der medizinischen Chemie und den Materialwissenschaften von großer Bedeutung ist. Wir untersuchen selektive Modifikationen an jeder der drei reaktiven Stellen des Moleküls: der Hydroxymethylgruppe, der Nitrilgruppe und dem Fluor-substituierten aromatischen Ring. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und erläutert die chemischen Grundlagen, bietet detaillierte, schrittweise Protokolle und erörtert die Gründe für die Wahl der jeweiligen experimentellen Methode.
Einführung: Das synthetische Potenzial von 2-Fluor-3-(hydroxymethyl)benzonitril
2-Fluor-3-(hydroxymethyl)benzonitril (CAS: 1261861-91-9) ist eine organische Verbindung, die aufgrund ihrer einzigartigen Anordnung von funktionellen Gruppen als wertvoller synthetischer Vermittler dient.[1][2] Die Struktur vereint:
-
Eine primäre Hydroxymethylgruppe (-CH₂OH) , die für Veresterungen, Veretherungen und Oxidationen zugänglich ist.
-
Eine Nitrilgruppe (-C≡N) , die zu Amiden, Carbonsäuren, Aminen und heterozyklischen Systemen wie Tetrazolen umgewandelt werden kann.[3][4]
-
Einen Fluoraromatenring , bei dem das Fluoratom durch die elektronenziehende Wirkung der ortho-ständigen Nitrilgruppe für die nukleophile aromatische Substitution (SNAr) aktiviert wird.[5][6]
Diese Kombination ermöglicht die schrittweise und selektive Einführung verschiedener funktioneller Gruppen, was die Erstellung von Molekülbibliotheken für das Screening von Wirkstoffen und die Entwicklung neuartiger Funktionsmaterialien erleichtert. Dieser Leitfaden bietet praktische, laborgeprüfte Protokolle zur Erschließung dieses synthetischen Potenzials.
Abbildung 1: Übersicht über die Derivatisierungswege für 2-Fluor-3-(hydroxymethyl)benzonitril.
Kapitel 1: Derivatisierung der Hydroxymethylgruppe
Die primäre Alkoholgruppe ist oft der erste Angriffspunkt für die Funktionalisierung, da sie unter relativ milden Bedingungen reagiert.
O-Alkylierung (Williamson-Ethersynthese)
Die Umwandlung der Hydroxylgruppe in einen Ether ist eine gängige Strategie, um die Polarität zu verringern und sterische Masse einzuführen. Die Williamson-Ethersynthese, bei der ein Alkoholat mit einem Alkylhalogenid reagiert, ist eine robuste Methode hierfür.[7]
Wissenschaftliche Begründung: Die Reaktion beginnt mit der Deprotonierung des Alkohols durch eine Base, um ein nukleophileres Alkoholat zu erzeugen.[7] Kaliumcarbonat (K₂CO₃) ist eine milde und leicht zu handhabende Base, die für säureempfindliche Substrate geeignet ist. DMF wird als polares aprotisches Lösungsmittel verwendet, um sowohl das polare Alkoholat als auch das organische Alkylhalogenid zu lösen und die SN2-Reaktion zu beschleunigen.
Protokoll 1: Synthese von 2-Fluor-3-((benzyloxy)methyl)benzonitril
-
Materialien:
-
2-Fluor-3-(hydroxymethyl)benzonitril (1,0 Äq.)
-
Benzylbromid (1,2 Äq.)
-
Kaliumcarbonat (K₂CO₃), pulverisiert (2,0 Äq.)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Ethylacetat
-
Gesättigte wässrige NaCl-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben, Magnetrührer, Rückflusskühler
-
-
Verfahren:
-
Lösen Sie 2-Fluor-3-(hydroxymethyl)benzonitril in wasserfreiem DMF in einem Rundkolben.
-
Fügen Sie pulverisiertes K₂CO₃ hinzu.
-
Fügen Sie Benzylbromid tropfenweise bei Raumtemperatur hinzu.
-
Erhitzen Sie die Reaktionsmischung auf 60 °C und rühren Sie sie 4–6 Stunden lang. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).
-
Kühlen Sie die Mischung nach Abschluss der Reaktion auf Raumtemperatur ab und geben Sie sie in Wasser.
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.
-
Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gradient), um das reine Etherprodukt zu erhalten.
-
Veresterung
Die Veresterung ist entscheidend für die Synthese von Prodrugs oder die Modulation der Lipophilie. Die Reaktion mit einem Acylchlorid in Gegenwart einer nicht-nukleophilen Base ist eine effiziente Methode.
Protokoll 2: Synthese von (2-Fluor-3-cyanobenzyl)acetat
-
Materialien:
-
2-Fluor-3-(hydroxymethyl)benzonitril (1,0 Äq.)
-
Acetylchlorid (1,5 Äq.)
-
Triethylamin (TEA) oder Pyridin (2,0 Äq.)
-
Dichlormethan (DCM), wasserfrei
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
-
Verfahren:
-
Lösen Sie 2-Fluor-3-(hydroxymethyl)benzonitril in wasserfreiem DCM und kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie TEA oder Pyridin hinzu.
-
Fügen Sie Acetylchlorid langsam tropfenweise hinzu. Ein weißer Niederschlag (Triethylaminhydrochlorid) wird sich bilden.
-
Lassen Sie die Reaktion 1–2 Stunden lang bei Raumtemperatur rühren. Überwachen Sie den Fortschritt mittels DC.
-
Quenchen Sie die Reaktion durch Zugabe von Wasser.
-
Trennen Sie die organische Schicht und waschen Sie sie nacheinander mit 1 M HCl, gesättigtem NaHCO₃ und Sole.
-
Trocknen Sie die DCM-Schicht über MgSO₄, filtrieren Sie und dampfen Sie sie ein, um den Ester zu erhalten, der oft ohne weitere Reinigung rein genug ist.
-
Oxidation zum Aldehyd
Die selektive Oxidation eines primären Alkohols zu einem Aldehyd erfordert milde Reagenzien, um eine Überoxidation zur Carbonsäure zu vermeiden. Dess-Martin-Periodinan (DMP) ist aufgrund seiner hohen Selektivität und milden Reaktionsbedingungen eine ausgezeichnete Wahl.
Protokoll 3: Synthese von 2-Fluor-3-formylbenzonitril
-
Materialien:
-
2-Fluor-3-(hydroxymethyl)benzonitril (1,0 Äq.)
-
Dess-Martin-Periodinan (DMP) (1,5 Äq.)
-
Dichlormethan (DCM), wasserfrei
-
-
Verfahren:
-
Lösen Sie 2-Fluor-3-(hydroxymethyl)benzonitril in wasserfreiem DCM unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Fügen Sie DMP portionsweise bei Raumtemperatur hinzu.
-
Rühren Sie die Mischung 1–3 Stunden bei Raumtemperatur. Die Reaktion ist typischerweise schnell. Überwachen Sie sie mittels DC.
-
Verdünnen Sie die Reaktion nach Abschluss mit Diethylether und geben Sie eine gesättigte wässrige NaHCO₃-Lösung mit einer gleichen Menge Natriumthiosulfat (Na₂S₂O₃) hinzu, um überschüssiges DMP zu quenchen.
-
Rühren Sie die zweiphasige Mischung kräftig, bis sich die Feststoffe auflösen.
-
Trennen Sie die organische Schicht, extrahieren Sie die wässrige Schicht mit Ether.
-
Waschen Sie die vereinigten organischen Schichten mit Sole, trocknen Sie sie über MgSO₄, filtrieren Sie und dampfen Sie sie ein.
-
Reinigen Sie das Produkt durch Säulenchromatographie, um 2-Fluor-3-formylbenzonitril zu erhalten.
-
| Derivatisierung | Reagenzien | Typische Ausbeute | Wichtige ¹H-NMR-Verschiebung (CH₂) |
| O-Benzylierung | Benzylbromid, K₂CO₃ | 75-90% | ~4.6 ppm (s, 2H, -CH₂-O) |
| O-Acetylierung | Acetylchlorid, TEA | 90-98% | ~5.2 ppm (s, 2H, -CH₂-OAc) |
| Oxidation (Aldehyd) | Dess-Martin-Periodinan | 85-95% | Signal verschwindet; Aldehyd-Proton bei ~10 ppm |
Kapitel 2: Umwandlungen der Nitrilgruppe
Die Nitrilgruppe ist ein vielseitiger Vorläufer für stickstoff- und sauerstoffhaltige Funktionalitäten.
Hydrolyse zu Amid und Carbonsäure
Die Hydrolyse von Nitrilen kann unter sauren oder basischen Bedingungen durchgeführt werden, um entweder Amide (partielle Hydrolyse) oder Carbonsäuren (vollständige Hydrolyse) zu ergeben.[3][8]
Wissenschaftliche Begründung: Die basische Hydrolyse erfolgt durch direkten nukleophilen Angriff des Hydroxidions auf den elektrophilen Nitrilkohlenstoff.[9] Die Reaktion kann durch sorgfältige Kontrolle von Temperatur und Reaktionszeit beim Amid gestoppt werden. Längeres Erhitzen führt zur vollständigen Hydrolyse zur Carbonsäure.[10]
Abbildung 2: Vereinfachter Arbeitsablauf für die Nitrilhydrolyse.
Protokoll 4: Basische Hydrolyse zum Amid
-
Materialien:
-
2-Fluor-3-(hydroxymethyl)benzonitril (1,0 Äq.)
-
Natriumhydroxid (NaOH) (2,0 Äq.)
-
Wasser, Ethanol (oder t-Butanol)
-
-
Verfahren:
-
Lösen Sie das Nitril in einer Mischung aus Ethanol und Wasser.
-
Fügen Sie eine wässrige Lösung von NaOH hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss (ca. 80-90 °C) für 2-4 Stunden. Überwachen Sie das Verschwinden des Ausgangsmaterials mittels DC oder LC-MS.
-
Kühlen Sie die Reaktion ab und neutralisieren Sie sie vorsichtig mit 1 M HCl, bis sich ein Niederschlag bildet.
-
Filtrieren Sie den festen Niederschlag (das Amid), waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn an der Luft.
-
Reduktion zum primären Amin
Die Reduktion von Nitrilen zu primären Aminen führt eine basische funktionelle Gruppe ein, die für die Salzbildung und die Modulation der Löslichkeit in der Arzneimittelentwicklung entscheidend ist. Lithiumaluminiumhydrid (LiAlH₄) ist ein starkes Reduktionsmittel, das für diese Umwandlung effektiv ist.
Protokoll 5: Reduktion zu (3-Amino-2-fluorphenyl)methanol
-
Materialien:
-
2-Fluor-3-(hydroxymethyl)benzonitril (1,0 Äq.)
-
Lithiumaluminiumhydrid (LiAlH₄) (2,0 Äq.)
-
Tetrahydrofuran (THF), wasserfrei
-
Wasser, 15%ige wässrige NaOH-Lösung
-
-
Verfahren:
-
Suspendieren Sie LiAlH₄ in wasserfreiem THF in einem trockenen Kolben unter inerter Atmosphäre und kühlen Sie es auf 0 °C ab.
-
Fügen Sie eine Lösung von 2-Fluor-3-(hydroxymethyl)benzonitril in wasserfreiem THF langsam tropfenweise hinzu. Achtung: Die Reaktion ist exotherm.
-
Nach der Zugabe erhitzen Sie die Mischung 2–4 Stunden lang unter Rückfluss.
-
Kühlen Sie die Reaktion auf 0 °C ab und quenchen Sie sie vorsichtig durch die sequenzielle Zugabe von Wasser (X mL), gefolgt von 15%iger NaOH-Lösung (X mL) und dann erneut Wasser (3X mL), wobei X die Masse von LiAlH₄ in Gramm ist (Fieser-Aufarbeitung).
-
Rühren Sie die resultierende Suspension, bis sich ein körniger weißer Niederschlag bildet.
-
Filtrieren Sie die Feststoffe ab und waschen Sie sie gründlich mit THF oder Ethylacetat.
-
Dampfen Sie das Filtrat ein, um das rohe Amin zu erhalten, das durch Säulenchromatographie oder Kristallisation weiter gereinigt werden kann.
-
Kapitel 3: Nukleophile aromatische Substitution (SNAr)
Das Fluoratom in 2-Fluor-3-(hydroxymethyl)benzonitril ist für die SNAr-Reaktion aktiviert, da die ortho-ständige Nitrilgruppe die Elektronendichte am substituierten Kohlenstoff durch Resonanzstabilisierung des negativ geladenen Meisenheimer-Komplex-Zwischenprodukts verringert.[6]
Wissenschaftliche Begründung: Die SNAr-Reaktion verläuft über einen zweistufigen Additions-Eliminierungs-Mechanismus.[6] Die Geschwindigkeit der Reaktion wird durch die Stärke des Nukleophils und die Fähigkeit der elektronenziehenden Gruppen (hier das -CN), die negative Ladung des Zwischenprodukts zu stabilisieren, bestimmt. Fluor ist eine ausgezeichnete Abgangsgruppe bei SNAr-Reaktionen, da es stark elektronegativ ist und den Ring für den nukleophilen Angriff polarisiert.[6]
Protokoll 6: Substitution des Fluoratoms durch ein Amin
-
Materialien:
-
2-Fluor-3-(hydroxymethyl)benzonitril (1,0 Äq.)
-
Morpholin (oder ein anderes sekundäres Amin) (2,5 Äq.)
-
Kaliumcarbonat (K₂CO₃) (3,0 Äq.)
-
Dimethylsulfoxid (DMSO)
-
-
Verfahren:
-
Kombinieren Sie 2-Fluor-3-(hydroxymethyl)benzonitril, Morpholin und K₂CO₃ in DMSO.
-
Erhitzen Sie die Reaktionsmischung auf 100–120 °C und rühren Sie sie 8–16 Stunden lang. Überwachen Sie den Fortschritt mittels LC-MS.
-
Kühlen Sie die Mischung ab, geben Sie sie in Wasser und extrahieren Sie sie mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Schichten mehrmals mit Wasser (um DMSO zu entfernen) und dann mit Sole.
-
Trocknen Sie die organische Schicht über MgSO₄, filtrieren Sie und dampfen Sie sie ein.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie, um das substituierte Produkt zu erhalten.
-
Schlussfolgerung
2-Fluor-3-(hydroxymethyl)benzonitril ist ein außerordentlich vielseitiger Baustein. Wie in diesem Leitfaden gezeigt, können seine funktionellen Gruppen selektiv modifiziert werden, um eine breite Palette von komplexen Molekülen zu erzeugen. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für Forscher, um diese Verbindungen für Anwendungen in der Arzneimittelentdeckung, Agrochemie und Materialwissenschaft zu synthetisieren und zu erforschen. Die logische Anwendung dieser Transformationen ermöglicht eine systematische Untersuchung des chemischen Raums um diesen wertvollen Kern herum.
Referenzen
-
Reactions of Nitriles. Chemistry Steps. Verfügbar unter: [Link]
-
Recent Advances in Chemical Modifications of Nitriles. ResearchGate. Verfügbar unter: [Link]
-
Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. NINGBO INNO PHARMCHEM CO.,LTD. Verfügbar unter: [Link]
-
Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Verfügbar unter: [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. National Institutes of Health (NIH). Verfügbar unter: [Link]
-
Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Royal Society of Chemistry. Verfügbar unter: [Link]
-
Hydrolysis of nitriles. Lumen Learning. Verfügbar unter: [Link]
-
Benzonitrile. Wikipedia. Verfügbar unter: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Verfügbar unter: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (NIH). Verfügbar unter: [Link]
-
Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-Methylpropionitrile. ResearchGate. Verfügbar unter: [Link]
-
2-fluoro-3-(hydroxymethyl)Benzonitrile | CAS 1261861-91-9. Chemical Suppliers. Verfügbar unter: [Link]
-
CN113698315A - Synthetic method of 2-trifluoromethyl benzamide. Google Patents. Verfügbar unter:
-
This compound. ChemUniverse. Verfügbar unter: [Link]
Sources
- 1. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. 2-(Hydroxymethyl)-5-nitrobenzonitrile | Benchchem [benchchem.com]
- 10. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
Application Note & Protocols: Selective Oxidation of 2-fluoro-3-(hydroxymethyl)benzonitrile
Introduction and Strategic Overview
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical intermediates. The target molecule, 2-fluoro-3-formylbenzonitrile, is a valuable building block whose synthesis requires the precise oxidation of its precursor, 2-fluoro-3-(hydroxymethyl)benzonitrile. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid while ensuring the stability of the electron-withdrawing nitrile and fluoro groups on the aromatic ring.
This guide provides a comprehensive analysis and detailed protocols for three field-proven, mild oxidation methodologies. The selection of an appropriate oxidant is critical and depends on factors such as substrate sensitivity, scale, available equipment, and safety considerations. We will explore the causality behind experimental choices for each method, offering researchers the expertise to select and execute the optimal protocol for their specific needs.
The three primary methods detailed are:
-
Pyridinium Chlorochromate (PCC) Oxidation: A classic, reliable method using a chromium(VI) reagent.
-
Swern Oxidation: A metal-free, low-temperature method activated by dimethyl sulfoxide (DMSO).
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and rapid method utilizing a hypervalent iodine reagent.
General Reaction Scheme
The fundamental transformation involves the selective oxidation of a primary benzylic alcohol to an aldehyde.
Caption: Workflow for the PCC oxidation protocol.
Detailed Step-by-Step Protocol
-
Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe to achieve a concentration of approximately 0.1 M. Stir until the starting material is fully dissolved.
-
Reagent Addition: Carefully add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in one portion. The mixture will become a dark, heterogeneous slurry.
-
Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete upon the disappearance of the starting alcohol spot.
-
Workup: Upon completion (typically 2-4 hours), dilute the reaction mixture with an equal volume of DCM.
-
Filtration: Prepare a short plug of silica gel or Celite® in a fritted funnel and filter the reaction mixture through it to remove the insoluble chromium byproducts. [1]Wash the plug thoroughly with additional DCM until all product has been eluted (monitored by TLC).
-
Purification: Combine the filtrates and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent like toluene if necessary. [2]
Parameter Value Reference Substrate This compound - Reagent Pyridinium Chlorochromate (PCC) [3] Equivalents 1.5 eq [4] Solvent Anhydrous Dichloromethane (DCM) [3][2] Temperature Room Temperature (20-25 °C) [2] Typical Time 2 - 4 hours General Knowledge | Workup | Filtration through silica/Celite® | [1]|
Protocol 2: Swern Oxidation
Scientific Rationale & Field Insights
The Swern oxidation is a powerful, metal-free alternative that utilizes inexpensive reagents. [5]It is renowned for its mild conditions, proceeding at very low temperatures (-78 °C), which often results in high chemoselectivity and tolerance for sensitive functional groups. [6]The reaction involves the activation of DMSO with oxalyl chloride or trifluoroacetic anhydride (TFAA) to form a highly electrophilic sulfur species. [7][8]The primary drawbacks are the requirement for cryogenic temperatures and the production of the volatile, malodorous byproduct dimethyl sulfide (DMS), which necessitates proper handling and quenching procedures. [5][8]
Detailed Step-by-Step Protocol
-
Preparation: To an oven-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.5 eq) to the cold DCM, followed by the dropwise addition of anhydrous DMSO (3.0 eq). Stir for 15 minutes to form the reactive intermediate. [8]3. Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (TEA, 5.0 eq) dropwise. [7]A precipitate may form.
-
Warming: After stirring for another 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quenching: Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Activator | Oxalyl Chloride / DMSO | [9] |
| Base | Triethylamine (TEA) | [7] |
| Equivalents | 1.5 (Oxalyl Cl), 3.0 (DMSO), 5.0 (TEA) | [9] |
| Solvent | Anhydrous Dichloromethane (DCM) | [6] |
| Temperature | -78 °C to Room Temperature | [6][8] |
| Typical Time | 1.5 - 2 hours | General Knowledge |
| Workup | Aqueous wash and extraction | [9] |
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
Scientific Rationale & Field Insights
The Dess-Martin oxidation is prized for its operational simplicity, mild (often neutral) reaction conditions, and rapid conversion times at room temperature. [10][11]The reagent, Dess-Martin periodinane (DMP), is a hypervalent iodine(V) compound that is highly selective for oxidizing primary and secondary alcohols. [12]It avoids the use of toxic heavy metals and cryogenic temperatures. [10]The reaction rate can be accelerated by the presence of a small amount of water. [10][11]To buffer the acetic acid byproduct generated during the reaction, a mild base like sodium bicarbonate is sometimes added to protect acid-sensitive functional groups. [10]
Reaction Mechanism
The mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the hypervalent iodine center to form an alkoxyperiodinane intermediate. [13][14]An acetate ion then acts as a base to abstract the α-proton, leading to a concerted elimination that forms the aldehyde, reduces the iodine from I(V) to I(III), and releases two equivalents of acetic acid. [12][13]
Caption: Simplified mechanism of the Dess-Martin Oxidation. [12][13][14]
Detailed Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Reagent Addition: Add Dess-Martin periodinane (DMP, 1.2 eq) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (usually 0.5 - 2 hours). [11]5. Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Reagent | Dess-Martin Periodinane (DMP) | [10] |
| Equivalents | 1.2 eq | General Knowledge |
| Solvent | Anhydrous Dichloromethane (DCM) | [10][11] |
| Temperature | Room Temperature (20-25 °C) | [10][11] |
| Typical Time | 0.5 - 2 hours | [11] |
| Workup | Reductive quench (Na₂S₂O₃) | General Knowledge |
Troubleshooting and Optimization
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient oxidant.- Low reaction temperature (for PCC/DMP).- Poor quality or wet reagents/solvent. | - Increase equivalents of oxidant to 1.5-2.0 eq.- Ensure anhydrous conditions by using freshly dried solvents and oven-dried glassware.<[1]br>- For PCC/DMP, allow longer reaction time. |
| Over-oxidation to Carboxylic Acid | - Presence of water, especially in PCC oxidation, leading to hydrate formation.<[4]br>- Reaction run for an excessively long time. | - Use strictly anhydrous solvents and reagents.<[3][15]br>- Monitor the reaction closely by TLC/HPLC and work up immediately upon completion. [1] |
| Formation of Side Products (Swern) | - Reaction temperature rose above -60 °C, potentially leading to Pummerer rearrangement. [16] | - Maintain strict temperature control at -78 °C during reagent addition.<[6]br>- Ensure slow, dropwise addition of reagents. |
| Difficult Workup (PCC) | - Fine chromium salts clogging filter paper. | - Use a thick pad of Celite® over a layer of silica gel for filtration.<[1]br>- Dilute the reaction mixture significantly before filtration. |
| Low Yield after Purification | - Product is volatile.- Adsorption of product onto silica gel during chromatography or filtration. | - Use care during solvent removal (avoid high vacuum/heat for extended periods).- Deactivate silica gel with triethylamine before chromatography if the product is sensitive. |
Safety Precautions
-
Pyridinium Chlorochromate (PCC): PCC is a toxic and carcinogenic Cr(VI) compound. Always handle it in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the dust. All chromium waste must be collected and disposed of according to institutional hazardous waste protocols.
-
Swern Oxidation: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. It must be handled with extreme care in a fume hood. The reaction produces carbon monoxide, a toxic gas. The byproduct, dimethyl sulfide (DMS), is volatile and has a strong, unpleasant odor; all glassware and waste should be quenched with bleach to neutralize the smell. [8]The reaction must be kept cold to avoid uncontrolled decomposition.
-
Dess-Martin Periodinane (DMP): DMP is shock-sensitive and can be explosive, especially when heated or mixed with certain organic compounds. Handle with care, avoiding grinding or excessive force. Store in a cool, dry place.
References
-
He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765–4769. [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). PCC Oxidation Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. Retrieved from [Link]
-
OChem Tutor. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]
-
Karade, N. N., Gampawar, S. V., & Shinde, G. B. (2007). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2. Journal of the Chinese Chemical Society, 54(5), 1333-1336. [Link]
-
Organic Chemistry Portal. (2019). Swern Oxidation [PDF]. Retrieved from [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2020). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. Scientific Reports, 10(1), 5678. [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). PCC Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020). PCC Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry. YouTube. [Link]
-
He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry. [Link]
-
Zhang, Y., et al. (2022). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Catalysis Science & Technology. [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
Buenconsejo, R. S., et al. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics. [Link]
-
Keresszegi, C., Ferri, D., Mallat, T., & Baiker, A. (2005). Unraveling the surface reactions during liquid-phase oxidation of benzyl alcohol on Pd/Al2O3: an in situ ATR-IR study. The Journal of Physical Chemistry B, 109(2), 958-967. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Edwards, J. K., et al. (2014). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis. [Link]
-
OrgoSolver. (n.d.). Alcohol Oxidation in CH2Cl2: DMP vs. PCC. Retrieved from [Link]
-
Knowles, K. E., et al. (2013). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. ACS Applied Materials & Interfaces. [Link]
-
ResearchGate. (n.d.). Oxidation of benzyl alcohol GC chromatogram. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]
-
Reddit. (2022). Swern oxidation vs PCC. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orgosolver.com [orgosolver.com]
- 16. reddit.com [reddit.com]
Application Note: Strategic Protection of 2-Fluoro-3-(hydroxymethyl)benzonitrile for Advanced Synthesis
Introduction and Strategic Imperative
2-Fluoro-3-(hydroxymethyl)benzonitrile is a valuable bifunctional building block in medicinal chemistry and materials science, incorporating a primary benzyl alcohol, a nitrile, and a fluorinated aromatic ring.[1][2] The successful incorporation of this moiety into complex target molecules hinges on the precise control of its reactive sites. The acidic proton of the hydroxyl group can interfere with organometallic reagents and strong bases, while the alcohol itself is susceptible to oxidation.[3] The nitrile group, though generally robust, can be targeted by strong reducing agents or undergo hydrolysis under harsh conditions.[4]
This guide provides a detailed analysis and field-proven protocols for implementing orthogonal protecting group strategies for this compound. The objective is to enable researchers to selectively mask and unmask the hydroxyl and nitrile functionalities, thereby navigating complex synthetic pathways with high fidelity and yield. We will move beyond simple procedural lists to explain the underlying chemical principles that govern the choice of a particular strategy, ensuring a robust and reproducible synthetic outcome.
Molecular Analysis: Reactivity and Challenges
A successful protection strategy begins with a thorough understanding of the substrate's inherent reactivity. The electronic interplay between the three key functional regions of this compound dictates the challenges a synthetic chemist will face.
-
Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is nucleophilic and possesses an acidic proton (pKa ~16-18). This makes it incompatible with strong bases (e.g., BuLi, Grignard reagents) and potent nucleophiles.[3][5] It is also readily oxidized to the corresponding aldehyde or carboxylic acid. Therefore, in most synthetic sequences involving base-sensitive or oxidative steps, protection of this group is non-negotiable.
-
Nitrile Group (-C≡N): The nitrile is a relatively stable functional group. However, it is a weak electrophile and can be reduced to a primary amine by strong hydride reagents like lithium aluminum hydride (LiAlH₄).[4] Under forcing acidic or basic conditions, it can be hydrolyzed to a carboxylic acid.[6] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
Fluorinated Aromatic Ring: The fluorine and nitrile substituents are electron-withdrawing, deactivating the benzene ring towards electrophilic aromatic substitution. Conversely, this electronic deficit activates the ring for nucleophilic aromatic substitution (SNAr), although the substitution pattern is not optimally aligned for displacing the fluorine atom.[7] The C-F bond itself is very strong and generally stable to most reaction conditions.
The primary challenge lies in the need for orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of another by using specific, non-interfering reagents.[8][9]
Strategic Workflow for Protecting Group Selection
The choice of which functional group to protect, and with what, is dictated entirely by the planned subsequent reaction. The following decision tree illustrates a logical workflow for strategy selection.
Caption: Reaction scheme for TBS protection of the hydroxyl group.
Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M).
-
Reagent Addition: Add imidazole (2.5 eq) to the solution and stir until dissolved. Follow with the portion-wise addition of tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq). [10]4. Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and imidazole salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure TBS-protected ether.
B. Deprotection of the TBS Ether
The canonical method for cleaving silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the Si-F bond (bond energy ~142 kcal/mol) is the thermodynamic driving force for this reaction. [11][12]
Caption: Reaction scheme for fluoride-mediated TBS deprotection.
Experimental Protocol:
-
Setup: Dissolve the TBS-protected substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) in a flask.
-
Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is usually complete within 1-3 hours.
-
Quenching & Concentration: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extraction: Transfer the residue to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude alcohol via flash column chromatography if necessary.
Protocol II: Protection of the Nitrile Group via Tetrazole Formation
Protecting a nitrile is less common but may be necessary if, for example, a strong, non-selective hydride reduction is planned. A robust strategy is the conversion of the nitrile to a 5-substituted-1H-tetrazole. This transformation is a [3+2] cycloaddition between the nitrile and an azide source. [13][14]The resulting tetrazole is isosteric to a carboxylic acid and is highly stable to a wide range of conditions, including reduction. [15] Note on Deprotection: Regenerating the nitrile from the tetrazole is challenging and not a routine deprotection. This strategy is best employed when the tetrazole moiety is desired in the final product or when subsequent steps are compatible with its presence.
Caption: Conversion of the nitrile to a stable tetrazole ring.
Experimental Protocol:
-
Setup: In a flask equipped with a reflux condenser, combine the TBS-protected this compound (1.0 eq), sodium azide (NaN₃, 2.0 eq), and ammonium chloride (NH₄Cl, 2.0 eq).
-
Solvent: Add anhydrous DMF (approx. 0.5 M).
-
Reaction: Heat the reaction mixture to 100-120 °C and stir. Monitor the reaction by LC-MS or TLC (note: the product is much more polar). The reaction may require 12-24 hours for full conversion.
-
Work-up: Cool the reaction to room temperature. Carefully and slowly pour the mixture into a beaker of ice water and acidify to pH ~2-3 with dilute HCl. This will protonate the tetrazole and cause it to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water.
-
Purification: The crude tetrazole can be recrystallized or purified by chromatography if necessary.
Data Summary: Comparison of Protecting Groups
| Protecting Group | Functionality | Protection Conditions | Deprotection Conditions | Stability Profile |
| TBS (tert-Butyldimethylsilyl) | Alcohol | TBSCl, Imidazole, DMF, rt [16] | TBAF, THF, rt OR aq. HCl, MeOH [16][17][18] | Stable: Bases, oxidants, reductants, organometallics. Labile: Strong acids, fluoride ions. [19] |
| PMB (p-Methoxybenzyl) | Alcohol | PMB-Cl, NaH, THF, 0 °C to rt | DDQ, CH₂Cl₂/H₂O OR H₂, Pd/C | Stable: Bases, mild acids, fluoride. Labile: Strong oxidizing agents (DDQ), hydrogenolysis. [8] |
| Tetrazole | Nitrile | NaN₃, Lewis Acid (e.g., ZnCl₂) or NH₄Cl, DMF, heat [13][15] | Difficult; often not reversed. Considered a stable derivative. | Very Stable: Acids, bases, oxidants, reductants, nucleophiles. |
Conclusion
The strategic protection and deprotection of this compound are critical for its successful use in multi-step synthesis. For the vast majority of applications, protection of the hydroxymethyl group as a TBS ether provides a robust and reliable strategy, allowing for a wide range of subsequent chemical transformations. The protocols provided herein are well-established and highly reproducible. The conversion of the nitrile to a tetrazole should be viewed less as a temporary protection and more as a strategic conversion to a stable, synthetically useful functional group. By carefully planning the synthetic route and applying the principles of orthogonal protection, researchers can effectively unlock the full potential of this versatile building block.
References
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
- Zhang, Q., Kang, X., Long, L., Zhu, Y., & Chai, Y. (2015). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III)
-
ResearchGate. (n.d.). Chemoselective deprotection of TBS alkyl and phenyl ethers in the.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
The Welch Foundation. (n.d.). TBS Protection - Common Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Chem-Station. (2014, March 8). Silyl Protective Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
- Khan, A., Ghosh, S., & Choudhury, L. H. (2004). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. European Journal of Organic Chemistry, 2004(10), 2198-2204.
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
- Google Patents. (n.d.). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles.
-
The Board of Trustees of the University of Illinois. (n.d.). tert-Butyldimethylsilyl Chloride (TBS-Cl). Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert-Butyldimethylsilyl (TBS) Ethers. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]
- Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003(05), 681-684.
-
ResearchGate. (n.d.). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. Retrieved from [Link]
-
Chem Help ASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Retrieved from [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
ChemEurope.com. (n.d.). Protecting group. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H6FNO). Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. Retrieved from [Link]
- de Oliveira, R. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 903-917.
-
PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzonitrile. Retrieved from [Link]
- dos Santos, P. L., et al. (2020). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
- Watts, J. K., et al. (2009). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Organic & Biomolecular Chemistry, 7(9), 1904-1910.
-
Frontiers Media S.A. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-hydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Protecting_group [chemeurope.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
- 11. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 18. synarchive.com [synarchive.com]
- 19. Silyl ether - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Heterocycles in Modern Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), form the largest and most diverse family of organic compounds.[1] Their prevalence in nature is remarkable, forming the core scaffolds of essential biomolecules such as nucleic acids, vitamins, and alkaloids. This inherent biological relevance has positioned them as "privileged structures" in the realm of drug discovery, with over half of all FDA-approved drugs featuring at least one heterocyclic ring.[2][3] The unique electronic and steric properties imparted by the heteroatoms allow these molecules to engage in specific interactions with biological targets like enzymes and receptors, making them indispensable tools for medicinal chemists.[4]
The ability to efficiently synthesize and functionalize a wide array of these compounds is therefore of critical importance.[5] New synthetic methodologies that offer rapid access to diverse and complex heterocyclic libraries are continually sought after to expand the accessible chemical space for drug development programs.[6] This guide provides an in-depth exploration of both classical and modern synthetic strategies for constructing key heterocyclic scaffolds. It is designed not merely as a collection of procedures, but as a technical resource that explains the underlying principles, offers practical insights into experimental choices, and provides detailed, field-proven protocols for immediate application in the laboratory.
I. Classical Approaches: Time-Honored Methods for Core Scaffold Synthesis
For decades, named reactions have been the bedrock of heterocyclic synthesis, providing reliable routes to fundamental ring systems. While often requiring harsh conditions, their robustness and broad utility have ensured their continued relevance.
The Fischer Indole Synthesis: Constructing the Privileged Indole Core
The Fischer indole synthesis, discovered in 1883, is a cornerstone reaction for creating the indole nucleus, a motif present in numerous pharmaceuticals, including the triptan class of antimigraine drugs.[7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[9]
Causality of Experimental Choices: The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ or polyphosphoric acid (PPA).[8] The selection depends on the reactivity of the substrates; for instance, less reactive hydrazones may require the stronger dehydrating conditions provided by PPA. The reaction proceeds via a[10][10]-sigmatropic rearrangement of the tautomerized enamine intermediate, a key step that forms the crucial carbon-carbon bond of the indole ring.[7]
Protocol 1: Synthesis of 2-Phenylindole
This two-step protocol first describes the formation and isolation of the acetophenone phenylhydrazone, followed by its cyclization.
Step 1: Preparation of Acetophenone Phenylhydrazone
-
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
-
-
Procedure:
-
Combine acetophenone (4.0 g) and phenylhydrazine (3.6 g) in a suitable flask.
-
Warm the mixture on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Upon cooling, the phenylhydrazone will crystallize.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole [7]
-
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Powdered anhydrous zinc chloride (25.0 g)
-
-
Procedure:
-
In a tall 1-L beaker, thoroughly mix the acetophenone phenylhydrazone (5.3 g) and powdered anhydrous zinc chloride (25.0 g).
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.
-
An exothermic reaction will occur, and the mixture will melt and effervesce.
-
Continue heating and stirring for 5 minutes after the initial vigorous reaction subsides.
-
Pour the hot reaction mixture into 400 mL of water.
-
To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker.
-
Collect the crude 2-phenylindole by filtration and wash thoroughly with water.
-
Recrystallize the product from hot 95% ethanol to yield pure 2-phenylindole (Typical yield: 72-80%).[7]
-
Table 1: Representative Yields for Fischer Indole Synthesis [7]
| Arylhydrazine | Carbonyl Compound | Product | Yield (%) |
|---|---|---|---|
| p-Tolylhydrazine | Isopropyl methyl ketone | 2,3,5-Trimethyl-3H-indole | 75 |
| p-Tolylhydrazine | 2-Methylcyclohexanone | 6-Methyl-1,2,3,4-tetrahydrocarbazole | 88 |
| p-Nitrophenylhydrazine | Isopropyl methyl ketone | 5-Nitro-2,3-dimethyl-3H-indole | 70 |
| m-Nitrophenylhydrazine | 2-Methylcyclohexanone | 6-Nitro-1,2,3,4-tetrahydrocarbazole | 65 |
Diagram 1: Fischer Indole Synthesis Mechanism
Sources
- 1. iipseries.org [iipseries.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 6. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
The Strategic Application of 2-Fluoro-3-(hydroxymethyl)benzonitrile in the Synthesis of Belzutifan: A Technical Guide
In the landscape of modern pharmaceutical development, the pursuit of novel therapeutics targeting complex diseases is paramount. Belzutifan (formerly PT2977 or MK-6482), a first-in-class inhibitor of hypoxia-inducible factor 2α (HIF-2α), represents a significant advancement in the treatment of von Hippel-Lindau (VHL) disease-associated renal cell carcinoma (RCC).[1][2][3] The intricate molecular architecture of Belzutifan necessitates a sophisticated and efficient synthetic strategy, wherein the selection of key starting materials and intermediates is critical. This application note provides an in-depth technical guide on the use of 2-fluoro-3-(hydroxymethyl)benzonitrile, a pivotal building block in the synthesis of Belzutifan, for researchers, scientists, and drug development professionals.
Introduction to this compound: A Versatile Intermediate
This compound is a substituted aromatic compound whose strategic placement of fluoro, hydroxymethyl, and cyano functionalities makes it a highly valuable intermediate in multi-step organic synthesis. The electron-withdrawing nature of the nitrile and fluorine groups activates the aromatic ring for nucleophilic substitution, while the hydroxymethyl group provides a handle for further functionalization, such as oxidation or conversion to a leaving group.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a starting material is fundamental for successful and safe process development.
| Property | Value | Source |
| CAS Number | 1261861-91-9 | [4][5] |
| Molecular Formula | C₈H₆FNO | [4][5][6] |
| Molecular Weight | 151.14 g/mol | [5][6] |
| Appearance | Solid (usually) | [6] |
| Purity | ≥97% | [5] |
Application in the Synthesis of a Key Belzutifan Intermediate
The synthesis of Belzutifan involves multiple intricate steps, including the formation of a complex indanone core.[1][11] this compound serves as a crucial precursor for the formation of a key benzylic bromide intermediate, which is subsequently used in the construction of the core structure of Belzutifan.[12]
The following protocol outlines a representative transformation of this compound to the corresponding benzylic bromide, a critical step that paves the way for subsequent nucleophilic substitution reactions in the Belzutifan synthesis.
Protocol: Benzylic Bromination of this compound
This protocol is a generalized representation based on common benzylic bromination reactions and the known reactivity of similar substrates.
Objective: To convert the hydroxymethyl group of this compound into a bromomethyl group.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)
-
Anhydrous dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (0.4 eq) or thionyl bromide (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-fluoro-3-(bromomethyl)benzonitrile.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Experimental Workflow Diagram
Caption: Workflow for the benzylic bromination of this compound.
Rationale and Mechanistic Insights
The conversion of the benzylic alcohol to a bromide is a crucial activation step. A bromide is an excellent leaving group, facilitating the subsequent nucleophilic substitution required for the construction of the Belzutifan scaffold. The choice of phosphorus tribromide or thionyl bromide is standard for this type of transformation, offering high efficiency and relatively mild reaction conditions.
The reaction proceeds via the formation of a good leaving group from the hydroxyl moiety. In the case of PBr₃, the phosphorus atom is attacked by the oxygen of the alcohol, followed by the displacement of a bromide ion, which then attacks the benzylic carbon in an Sₙ2 fashion. The presence of the electron-withdrawing nitrile and fluorine groups can influence the reactivity of the benzylic position.
Conclusion
This compound is a strategically important intermediate in the synthesis of the HIF-2α inhibitor, Belzutifan. Its unique substitution pattern allows for its efficient conversion into a key benzylic bromide, a critical step in the assembly of the drug's complex molecular framework. The protocol and insights provided in this application note are intended to equip researchers and drug development professionals with the necessary knowledge for the successful utilization of this versatile building block in their synthetic endeavors. The continuous evolution of synthetic routes for Belzutifan, including the development of more sustainable and efficient processes, underscores the ongoing importance of understanding and optimizing each synthetic step.[13]
References
- 1. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20240010613A1 - Novel synthetic pathway to belzutifan - Google Patents [patents.google.com]
- 3. Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound | Properties, Uses, Safety, Synthesis & Supplier China [nj-finechem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.es [fishersci.es]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. How is Belzutifan synthesised?_Chemicalbook [chemicalbook.com]
- 12. Case Study of Flow Chemistry in the Synthesis of Pharmaceutical Ingredient Belzutifan - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 13. Collection - Evolution of a Green and Sustainable Manufacturing Process for Belzutifan: Part 1î¸Process History and Development Strategy - Organic Process Research & Development - Figshare [acs.figshare.com]
Application Notes and Protocols for 2-fluoro-3-(hydroxymethyl)benzonitrile as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-fluoro-3-(hydroxymethyl)benzonitrile, a pivotal intermediate in the development of modern agrochemicals. The strategic incorporation of fluorine and a reactive hydroxymethyl group within the benzonitrile scaffold offers a versatile platform for the synthesis of highly active fungicides. This document elucidates the synthetic pathway to this key intermediate, provides detailed protocols for its preparation and subsequent utilization in the synthesis of a representative pyridylmethylbenzamide fungicide, and discusses the mechanistic basis for the biological activity of the final products. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and scalability.
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Agrochemicals
The benzonitrile moiety is a well-established pharmacophore in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Its rigid aromatic structure and the electronic properties of the nitrile group contribute to favorable interactions with biological targets.[3][4] The introduction of fluorine atoms into organic molecules can significantly enhance their biological efficacy by modulating factors such as metabolic stability, lipophilicity, and binding affinity to target proteins.[5][6] Consequently, fluorinated benzonitrile derivatives have emerged as critical building blocks in the design of next-generation crop protection agents.
This compound (CAS 1261861-91-9) is a particularly valuable intermediate.[4][7] The presence of the fluorine atom at the 2-position influences the electronic distribution of the aromatic ring, while the hydroxymethyl group at the 3-position provides a key reactive handle for the construction of more complex molecules. This unique combination of functional groups makes it an ideal precursor for a range of agrochemicals, most notably pyridylmethylbenzamide fungicides.
Synthesis of this compound
The most direct and efficient laboratory-scale synthesis of this compound involves the selective reduction of its corresponding aldehyde, 2-fluoro-3-formylbenzonitrile. This transformation is a cornerstone of organic synthesis, and the use of sodium borohydride in a protic solvent like methanol offers a mild, chemoselective, and high-yielding method.
Causality of Experimental Choices
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is selected for its exceptional chemoselectivity. It readily reduces aldehydes and ketones while typically leaving more robust functional groups like nitriles and aromatic rings untouched.[8][9] This selectivity is crucial to prevent over-reduction of the nitrile group to an amine.
-
Solvent System: Methanol is an excellent solvent for both the aldehyde substrate and the sodium borohydride. Its protic nature also plays a role in the reaction mechanism by protonating the intermediate alkoxide species.[10][11]
-
Temperature Control: The reaction is initiated at 0 °C (ice bath) to moderate the initial exothermic reaction upon addition of the hydride reagent, thereby minimizing potential side reactions. Allowing the reaction to warm to room temperature ensures its completion.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-fluoro-3-formylbenzonitrile
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-formylbenzonitrile (10.0 g, 67.1 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.27 g, 33.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding deionized water (50 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a white solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (HPLC) | >97% |
| Physical State | White to off-white solid |
| ¹H NMR | Consistent with the structure of the product |
| ¹³C NMR | Consistent with the structure of the product |
Note: Spectroscopic data should be acquired and compared with reference spectra for confirmation of the product's identity.[12]
Application in Agrochemical Synthesis: A Representative Protocol
This compound serves as a critical building block for pyridylmethylbenzamide fungicides. The hydroxymethyl group is readily converted into a leaving group, typically a halide, which then undergoes nucleophilic substitution with a suitable pyridine derivative to form the final agrochemical.
Workflow for the Synthesis of a Pyridylmethylbenzamide Fungicide
Caption: Synthetic workflow from the intermediate to the final agrochemical.
Experimental Protocol: Synthesis of a Representative Pyridylmethylbenzamide Fungicide
Part A: Synthesis of 2-fluoro-3-(chloromethyl)benzonitrile
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM, anhydrous)
-
Pyridine (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (5.0 g, 33.1 mmol) in anhydrous dichloromethane (50 mL).
-
Add a catalytic amount of pyridine (2-3 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (3.6 mL, 49.6 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-3-(chloromethyl)benzonitrile, which is often used in the next step without further purification.
Part B: Coupling with a Pyridine Derivative
Materials:
-
2-fluoro-3-(chloromethyl)benzonitrile (from Part A)
-
3-chloro-5-(trifluoromethyl)pyridin-2-ol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a 100 mL round-bottom flask, combine 3-chloro-5-(trifluoromethyl)pyridin-2-ol (6.6 g, 33.1 mmol) and potassium carbonate (9.1 g, 66.2 mmol) in anhydrous N,N-dimethylformamide (50 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-fluoro-3-(chloromethyl)benzonitrile (crude from Part A) in a small amount of anhydrous DMF.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into deionized water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyridylmethylbenzamide fungicide.
Mechanism of Action of Pyridylmethylbenzamide Fungicides
The final agrochemical products derived from this compound, such as those in the pyridylmethylbenzamide class, exhibit a unique mode of action. They are particularly effective against oomycete pathogens, which are a group of destructive plant pathogens including those responsible for late blight in potatoes and downy mildew in grapes.
Caption: Simplified mechanism of action of pyridylmethylbenzamide fungicides.
These fungicides disrupt the normal functioning of the pathogen's cytoskeleton by targeting spectrin-like proteins. This leads to a loss of cell integrity, inhibits the growth of the fungal hyphae, and impairs the motility of zoospores, ultimately resulting in the death of the pathogen and effective disease control.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be followed when handling this compound and its derivatives.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][13]
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Keep away from strong oxidizing agents.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from sources of ignition.[3]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][2][4]
Conclusion
This compound is a high-value intermediate for the agrochemical industry. Its synthesis via the selective reduction of the corresponding aldehyde is a robust and efficient process. The protocols provided herein offer a reliable framework for the preparation and subsequent utilization of this key building block in the synthesis of potent pyridylmethylbenzamide fungicides. A thorough understanding of the underlying chemical principles and adherence to safety guidelines are paramount for the successful and safe application of this versatile compound in the development of innovative crop protection solutions.
References
-
BENZONITRILE | - atamankimya.com. Ataman Kimya. [Link]
-
This compound. MySkinRecipes. [Link]
-
Chemoselective and stereoselective reductions with modified borohydride reagents. Rohm and Haas. [Link]
-
Fast and convenient method for reduction of carbonyl compounds with NaBH4/Cu(dmg)2 in aprotic and protic solvents. TSI Journals. [Link]
-
Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer. [Link]
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. PMC - NIH. [Link]
-
Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. NIH. [Link]
-
Sodium borohydride reductions in mixed methanol/water systems - how much water??. Reddit. [Link]
-
Borohydride Reduction of Fluorenone. OpenBU. [Link]
-
Handling fluorinated gases as solid reagents using metal-organic frameworks. PubMed. [Link]
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Fluoro-3-hydroxymethyl-benzonitrile | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 10. reddit.com [reddit.com]
- 11. DSpace [open.bu.edu]
- 12. 2-Fluoro-3-hydroxymethyl-benzonitrile(1261861-91-9) 1H NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
The Strategic Integration of Fluorinated Benzonitriles in Advanced Materials
Introduction: The Unassuming Power of Fluorine in the Benzonitrile Framework
In the landscape of material science, the quest for materials with precisely-tuned electronic, optical, and physical properties is relentless. Among the vast arsenal of molecular building blocks, fluorinated benzonitriles have emerged as a class of unassuming yet powerful intermediates. Their utility stems from the synergistic interplay between the aromatic benzonitrile core and the strategic placement of fluorine atoms. The strongly electron-withdrawing nature of both the nitrile (-CN) group and fluorine atoms allows for meticulous control over molecular polarity, frontier molecular orbital energies (HOMO/LUMO), and intermolecular interactions.[1][2]
The robust carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, imparts exceptional thermal and chemical stability to the resulting materials.[3] This guide provides an in-depth exploration of the application of fluorinated benzonitriles in key areas of material science, complete with detailed protocols and field-proven insights into the rationale behind experimental design. We will delve into their role in liquid crystal displays, organic semiconductors, high-performance polymers, and advanced electrolytes, demonstrating how this versatile molecular scaffold is enabling next-generation technologies.
Section 1: High-Performance Liquid Crystal Displays (LCDs)
Fluorinated benzonitriles are indispensable components in modern liquid crystal (LC) mixtures, particularly for display technologies like the vertically aligned (VA) mode.[1] The strategic incorporation of fluorine allows for the fine-tuning of key physical properties required for high-performance displays.
Core Principle: Engineering Dielectric Anisotropy and Stability
The performance of an LCD hinges on the ability of liquid crystal molecules to align with an applied electric field. This alignment is governed by the material's dielectric anisotropy (Δε), which is the difference in dielectric permittivity parallel and perpendicular to the molecular long axis.
-
Positive Δε: Achieved when the net dipole moment is parallel to the long axis, often using a terminal cyano group.
-
Negative Δε: Required for VA-mode displays, achieved by introducing lateral fluorine atoms. The strong dipole moment of the C-F bonds perpendicular to the long axis outweighs the terminal nitrile group's dipole, resulting in a net perpendicular dipole moment.[4]
Fluorination offers several advantages over traditional cyano-only compounds: it enhances thermal and chemical stability, lowers viscosity for faster switching times, and improves resistivity, which is crucial for active-matrix displays.[4][5][6]
Application Note: Formulation of a Negative Anisotropy LC Mixture
This section outlines the formulation of a multi-component LC mixture for VA-mode applications. The goal is to achieve a wide nematic temperature range, low viscosity, and a specific negative dielectric anisotropy. The fluorinated benzonitrile derivative acts as a key component to induce the required negative Δε.
Rationale for Component Selection:
-
Host Mixture: A base mixture of non-polar biphenyls and terphenyls is used to provide a broad nematic phase range and low viscosity.
-
Dopant (Fluorinated Benzonitrile): A laterally difluorinated biphenyl benzonitrile is introduced. The two lateral fluorine atoms create a strong dipole moment perpendicular to the molecule's long axis, inducing the desired negative dielectric anisotropy in the overall mixture.[1] The benzonitrile group remains critical for maintaining the overall liquid crystalline properties.[3]
Protocol 1: Formulation and Characterization of a VA-Mode LC Mixture
This protocol describes the formulation of a test mixture and the validation of its essential electro-optical properties.
Step 1: Mixture Formulation
-
In a clean, dust-free glass vial, combine the host liquid crystal mixture (e.g., a eutectic mixture of alkyl-biphenyls) and the selected laterally fluorinated biphenyl benzonitrile dopant in a precise weight ratio (e.g., 85:15 wt%).
-
Heat the vial to a temperature approximately 10°C above the clearing point of the highest-melting component, placing it in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes to ensure complete and uniform mixing.
-
Slowly cool the mixture to room temperature while gently stirring to prevent phase separation.
Step 2: Fabrication of a Test Cell
-
Use two indium tin oxide (ITO) coated glass substrates.
-
On the inner surfaces, deposit a vertical alignment layer (e.g., a polyimide like JALS-204) via spin-coating.
-
Bake the coated substrates according to the polyimide manufacturer's specifications (e.g., 80°C for 10 min, then 180°C for 1 hour).
-
Assemble the cell by placing the two substrates together, separated by spacer beads (e.g., 4 µm) to ensure a uniform cell gap. Seal the edges with a UV-curable epoxy, leaving a small opening for filling.
-
Fill the cell with the formulated LC mixture via capillary action at a temperature slightly above the mixture's clearing point.
-
Seal the filling port with epoxy and cool the cell slowly to room temperature.
Step 3: Self-Validation and Characterization This validation sequence confirms the successful formulation and predicts device performance.
| Parameter | Technique | Purpose | Expected Outcome |
| Phase Transitions | Polarized Optical Microscopy (POM) with Hot Stage | To determine the clearing point (Nematic to Isotropic, TN-I) and melting point. | A sharp, well-defined N-I transition. Absence of crystallization within the desired operating range. |
| Dielectric Anisotropy (Δε) | LCR Meter / Dielectric Spectrometer | To confirm the negative sign and magnitude of Δε. | A negative value, e.g., in the range of -2.0 to -5.0, as expected for VA-mode mixtures.[1] |
| Rotational Viscosity (γ1) | Electro-optical Switching Analysis | To measure the switching speed of the LC molecules. | A low value (e.g., <150 mPa·s) is desirable for fast response times. |
| Birefringence (Δn) | Spectrophotometer (using the transmittance spectrum) | To measure the optical anisotropy, which dictates the cell gap requirement. | A moderate value (e.g., 0.10-0.15) suitable for standard display cell gaps.[6] |
Logical Workflow for LC Formulation and Testing
Caption: Workflow for Liquid Crystal Mixture Formulation and Validation.
Section 2: Organic Electronics - Tuning Semiconductors for Higher Performance
In organic electronics, fluorinated benzonitriles are used as building blocks for p-type, n-type, or ambipolar organic semiconductors. The potent electron-withdrawing capacity of the nitrile and fluoro- groups allows for the precise tuning of the material's HOMO and LUMO energy levels. This is critical for optimizing charge injection/extraction from electrodes and for creating efficient donor-acceptor interfaces in organic solar cells (OSCs).[7]
Core Principle: Energy Level Engineering and Molecular Packing
Fluorination of the conjugated backbone of an organic semiconductor has two primary effects:
-
Energy Level Depression: The high electronegativity of fluorine stabilizes both the HOMO and LUMO levels, lowering their energy. This can improve the environmental stability of the material (resistance to oxidation) and enhance the open-circuit voltage (VOC) in OSCs.[8]
-
Enhanced Intermolecular Interactions: Fluorine substitution can promote favorable π-π stacking and other non-covalent interactions, which are crucial for efficient charge transport through the thin film.[8]
Application Note: Synthesis of a Fluorinated Donor-Acceptor Copolymer for OTFTs
This note describes the synthesis of a donor-acceptor (D-A) copolymer for use in an Organic Thin-Film Transistor (OTFT). The "acceptor" unit is a difluorinated benzothiadiazole, which can be synthesized from a difluorobenzonitrile precursor. The "donor" unit is a well-known electron-rich moiety like benzodithiophene (BDT).
Rationale for Monomer Selection:
-
Fluorinated Acceptor: The difluorobenzothiadiazole unit provides strong electron-accepting character, which lowers the polymer's LUMO for better electron injection and transport. It also enhances backbone planarity, facilitating better charge mobility.[7]
-
Donor Unit: The BDT unit provides the electron-donating character and helps ensure good solubility and film-forming properties.
-
Polymerization Method: A Suzuki or Stille cross-coupling reaction is a robust and widely used method for creating D-A conjugated polymers from their respective halogenated and boronic acid/stannylated monomers.
Protocol 2: Synthesis and OTFT Fabrication of a D-A Copolymer
This protocol covers the synthesis of the polymer, its characterization, and the fabrication and testing of a bottom-gate, top-contact OTFT device.
Step 1: Polymer Synthesis (Illustrative Suzuki Coupling)
-
To a degassed Schlenk flask, add the diboronic ester of the donor monomer (e.g., BDT derivative, 1.0 eq), the dihalogenated fluorinated benzonitrile-derived acceptor monomer (1.0 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
-
Add a degassed solvent mixture (e.g., Toluene/DMF) and an aqueous base solution (e.g., 2M K2CO3).
-
Heat the reaction mixture under an inert atmosphere (Argon) at 90-100°C for 24-48 hours.
-
Monitor the reaction by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
After completion, cool the mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and oligomers. The final polymer is collected from the chloroform fraction.
Step 2: Polymer Validation
-
Molecular Weight (Mn, Mw) & Polydispersity (Đ): Analyze via GPC to confirm successful polymerization and assess the molecular weight distribution. A narrow Đ (<2.5) is desirable.
-
Thermal Stability: Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td). A high Td (>300°C) indicates good thermal stability for device operation.[9]
-
Electrochemical Properties: Use Cyclic Voltammetry (CV) to determine the HOMO and LUMO energy levels from the onset of oxidation and reduction potentials, respectively.
Step 3: OTFT Device Fabrication
-
Start with a heavily doped Si wafer with a thermally grown SiO2 layer (e.g., 300 nm). The Si serves as the gate electrode and SiO2 as the gate dielectric.
-
Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry with N2.
-
(Optional) Treat the SiO2 surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.
-
Dissolve the synthesized polymer in a high-boiling-point solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the polymer solution onto the prepared substrate to form the active semiconductor layer.
-
Anneal the film at an optimized temperature (e.g., 100-150°C) to improve molecular ordering and film morphology.
-
Thermally evaporate the source and drain electrodes (e.g., Gold, 50 nm) through a shadow mask onto the semiconductor layer to complete the top-contact device.
Step 4: Device Characterization
-
Place the device on a probe station in an inert environment (glovebox or vacuum).
-
Use a semiconductor parameter analyzer to measure the output (IDS vs. VDS) and transfer (IDS vs. VG) characteristics.
-
Extract key performance metrics from the graphs.
| Metric | Derived From | Significance | Typical Target for High Performance |
| Charge Carrier Mobility (µ) | Transfer curve (saturation regime) | Speed of charge carriers in the channel | > 1.0 cm2 V-1 s-1 |
| On/Off Current Ratio (Ion/Ioff) | Transfer curve (log scale) | Device switching capability | > 106 |
| Threshold Voltage (Vth) | Transfer curve (saturation regime) | Gate voltage needed to turn the transistor on | Close to 0 V for low-power operation |
Diagram of OTFT Fabrication and Characterization Logic
Caption: Logic flow from polymer synthesis to OTFT performance validation.
Section 3: Advanced Fluoropolymers from Benzonitrile Monomers
Fluorinated benzonitriles can serve as precursors to monomers for creating high-performance fluoropolymers with exceptional thermal stability, chemical resistance, and low dielectric constants. These properties make them suitable for applications in microelectronics, aerospace, and specialty coatings.
Core Principle: Leveraging the C-F Bond and Nitrile Reactivity
The synthesis strategy often involves converting the nitrile group into other functionalities that can be polymerized. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. These groups can then be used in step-growth polymerizations (e.g., to form polyamides or polyimides) with other comonomers. The fluorine atoms on the aromatic ring are carried into the final polymer, imparting their desirable properties.[9]
Application Note: Synthesis of a High-Temperature Fluorinated Polyimide
This note outlines the synthesis of a fluorinated polyimide film. The process starts with a fluorinated diamine monomer, which can be synthesized from a dinitro- or dicyano-fluorinated benzene precursor. This diamine is then reacted with a commercial dianhydride in a two-step polycondensation reaction.
Rationale for Monomer Selection:
-
Fluorinated Diamine: The presence of -CF3 groups from a precursor like 4,4'-(hexafluoroisopropylidene)bis(phthalic anhydride) (6FDA) or fluorine atoms on the diamine backbone increases the polymer's free volume. This disrupts chain packing, which improves solubility, lowers the dielectric constant, and enhances optical transparency.[9]
-
Dianhydride: A rigid aromatic dianhydride like 4,4'-oxydiphthalic anhydride (ODPA) is chosen to ensure a high glass transition temperature (Tg) and excellent thermal stability in the final polyimide.
Protocol 3: Two-Step Synthesis and Characterization of a Fluorinated Polyimide Film
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the fluorinated diamine monomer (e.g., 2,2-bis(4-aminophenyl)hexafluoropropane, 1.0 eq) in a dry aprotic polar solvent like N,N-dimethylacetamide (DMAc).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the dianhydride monomer (e.g., ODPA, 0.98-1.0 eq) in small portions to control the exothermic reaction and prevent uncontrolled molecular weight growth.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The solution will become highly viscous as the poly(amic acid) precursor forms.
Step 2: Thermal Imidization and Film Casting
-
Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven or a programmable furnace.
-
Perform a stepwise thermal curing (imidization) process. A typical program is: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating removes the solvent and allows the cyclodehydration reaction to form the stable imide rings without creating defects in the film.
-
After cooling to room temperature, peel the flexible, transparent polyimide film from the glass substrate.
Step 3: Self-Validation and Property Characterization This sequence validates the chemical structure and measures the key performance properties of the final film.
| Parameter | Technique | Purpose | Expected Outcome for High-Performance Film |
| Structural Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the conversion of amic acid to imide. | Disappearance of amic acid peaks (~1660, ~3300 cm⁻¹) and appearance of characteristic imide peaks (~1780, ~1720, ~1370 cm⁻¹). |
| Glass Transition Temp. (Tg) | Differential Scanning Calorimetry (DSC) | To determine the upper service temperature limit. | A high Tg, typically >250°C.[9] |
| Thermal Stability (Td) | Thermogravimetric Analysis (TGA) | To measure the onset of thermal decomposition. | Decomposition temperature (5% weight loss) >500°C.[9] |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA) / Tensile Tester | To measure storage modulus (stiffness) and tensile strength. | High storage modulus (>1 GPa) and tensile strength (>80 MPa).[9] |
| Optical Transparency | UV-Vis Spectroscopy | To assess suitability for optical applications. | High transmittance (>80%) in the visible spectrum. |
Section 4: Advanced Electrolytes for High-Voltage Batteries
The limited electrochemical stability of conventional carbonate-based electrolytes hinders the development of high-voltage (>4.3 V) lithium-ion batteries. Fluorinated benzonitriles, and more broadly fluorinated nitriles, are being explored as co-solvents or additives to create non-flammable, high-voltage electrolytes.[10][11]
Core Principle: Enhancing Oxidative Stability
The introduction of electron-withdrawing fluorine atoms lowers the HOMO energy level of the solvent molecule. A lower HOMO makes the molecule more resistant to oxidation at the high-potential cathode surface during battery charging. This leads to the formation of a more stable and effective cathode-electrolyte interphase (CEI), suppressing parasitic side reactions and improving long-term cycling stability.[12][13]
Application Note: Formulation of a High-Voltage Fluorinated Electrolyte
This note describes the preparation of an electrolyte formulation for a Li-ion cell utilizing a high-voltage cathode like LiNi0.8Mn0.1Co0.1O2 (NMC811). The formulation uses a fluorinated nitrile as a co-solvent with a fluorinated carbonate to achieve high stability and adequate ionic conductivity.
Rationale for Component Selection:
-
Fluorinated Carbonate (e.g., FEC): Fluoroethylene carbonate is known to form a stable solid-electrolyte interphase (SEI) on the anode.
-
Fluorinated Nitrile Co-Solvent: A molecule like 2,2,2-trifluoroacetonitrile or 3,3,3-trifluoropropionitrile serves as the high-voltage stabilizing component due to its very low HOMO energy level.
-
Lithium Salt (e.g., LiPF6 or LiFSI): Provides the mobile Li+ ions. LiFSI (lithium bis(fluorosulfonyl)imide) is often preferred in high-voltage systems for its better thermal and electrochemical stability compared to LiPF6.[13]
Protocol 4: Preparation and Electrochemical Testing of a Fluorinated Electrolyte
Step 1: Electrolyte Preparation (in an Argon-filled Glovebox)
-
Ensure all solvents are battery-grade with extremely low water content (<20 ppm). Dry solvents over molecular sieves if necessary.[14]
-
In a volumetric flask, mix the electrolyte solvents in the desired volume ratio (e.g., 3:7 v/v of FEC:fluorinated nitrile).
-
Slowly dissolve the lithium salt (e.g., LiFSI) into the solvent mixture with stirring until a final concentration of 1.0 M is reached.
-
Allow the solution to stir for several hours to ensure complete dissolution and homogeneity.
Step 2: Coin Cell Assembly (in an Argon-filled Glovebox)
-
Assemble CR2032-type coin cells using a high-voltage cathode (e.g., NMC811), a lithium metal anode, a separator (e.g., Celgard 2325), and the prepared fluorinated electrolyte.
-
Add a few drops of the electrolyte to wet the separator and electrodes thoroughly.
-
Crimp the coin cells to ensure proper sealing.
Step 3: Electrochemical Validation
-
Ionic Conductivity: Measure using an electrochemical impedance spectroscopy (EIS) setup with a conductivity cell at various temperatures. A value >1 mS/cm at room temperature is typically required.[10]
-
Electrochemical Stability Window (ESW): Perform Linear Sweep Voltammetry (LSV) using a three-electrode cell with a stainless steel working electrode and lithium metal as the counter/reference. The onset of oxidative current indicates the anodic stability limit. A stability window >4.5 V vs. Li/Li+ is the target.[12]
-
Cycling Performance: Cycle the assembled coin cells on a battery cycler at a defined C-rate (e.g., C/3) between the desired voltage limits (e.g., 3.0 - 4.5 V). Plot the capacity retention and coulombic efficiency versus cycle number. A high capacity retention (>80% after 100 cycles) demonstrates the electrolyte's effectiveness.[12]
Electrolyte Development and Validation Pathway
Caption: Development pathway for high-voltage fluorinated electrolytes.
Conclusion
The strategic incorporation of fluorine into the benzonitrile scaffold provides a powerful and versatile tool for the modern materials scientist. From tuning the dielectric anisotropy in liquid crystals to lowering the LUMO levels in organic semiconductors and enhancing the oxidative stability of battery electrolytes, the fundamental principles of fluorine chemistry are being translated into tangible performance gains across a spectrum of applications. The protocols and validation steps outlined in this guide serve as a foundational framework for researchers to explore, innovate, and engineer the next generation of advanced materials built upon the robust and tunable properties of fluorinated benzonitriles.
References
-
Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. (URL: [Link])
-
Comparative study of the mesomorphic properties of several laterally fluorinated liquid crystalline materials. (URL: [Link])
-
Top Analytical Techniques for Characterizing Custom Polymers. (URL: [Link])
-
Fluorinated liquid crystals - Properties and applications. (URL: [Link])
-
High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (URL: [Link])
-
ChemInform Abstract: Fluorinated Liquid Crystals - Properties and Applications. (URL: [Link])
-
Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. (URL: [Link])
-
(PDF) Fluorinated polymers: evaluation and characterization of structure and composition. (URL: [Link])
-
Structure−Property Relationships of Fluorinated Donor/Acceptor Tetrakis(phenylethynyl)benzenes and Bis(dehydrobenzoannuleno)benzenes. (URL: [Link])
-
(PDF) Techniques for the Characterization of Fluoroelastomers. (URL: [Link])
-
Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. (URL: [Link])
-
Fluorinated liquid crystals – properties and applications. (URL: [Link])
-
Structure-property relationships of fluorinated donor/acceptor tetrakis(phenylethynyl)benzenes and bis(dehydrobenzoannuleno)benzenes. (URL: [Link])
-
Synthesis, characterization, and self-assembly of fluorescent fluorine-containing liquid crystals. (URL: [Link])
-
Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium Batteries. (URL: [Link])
-
Fluorinated Electrolyte for High-Voltage Lithium-Ion/Sulfur Chemistry with High Energy Density. (URL: [Link])
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (URL: [Link])
-
Fluorinated electrolyte formulations design enabling high-voltage and long-life lithium metal batteries. (URL: [Link])
-
Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. (URL: [Link])
-
Synthesis of fluorinated polymers by chemical modification. (URL: [Link])
-
Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions. (URL: [Link])
-
Fabrication methods of organic thin film transistor for volatile organic compounds gas sensor. (URL: [Link])
-
DIRECTED SYNTHESIS OF COPOLYMERS BASED ON FLUORINE- CONTAINING STYRENE DERIVATIVES. (URL: [Link])
-
Coplanar Dimeric Acceptors with Bathochromic Absorption and Torsion‐Free Backbones through Precise Fluorination Enabling Efficient Organic Photovoltaics with 18.63% Efficiency. (URL: [Link])
-
Well-Defined fluorinated copolymers via organometallic mediated radical polymerization. (URL: [Link])
-
Supporting Information Fabrication of multilayer organic solar cells through stamping technique. (URL: [Link])
-
Partially fluorinated electrolyte for high-voltage cathode with sulfurized carbon anode from polyacrylonitrile for lithium-ion battery. (URL: [Link])
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (URL: [Link])
-
Fabrication and characterisation of organic thin-film transistors for sensing applications. (URL: [Link])
-
Synthesis and properties of fluorinated copolymerized polyimide films. (URL: [Link])
-
Directed synthesis of copolymers based on fluorine-containing styrene derivatives. (URL: [Link])
-
Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. (URL: [Link])
-
Fluoroelastomers: synthesis, properties and applications. (URL: [Link])
-
High-performance organic thin-film transistors: principles and strategies. (URL: [Link])
-
Synthesis and characterization of new fluorinated polyacrylates: 2*. (URL: [Link])
-
(PDF) Organic thin film transistors. (URL: [Link])
-
Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. (URL: [Link])
-
Structure property relationships of fluorinated carboxylic acid bioisosteres. (URL: [Link])
-
SmartKem | Organic Thin-Film Transistor Technology – from Lab to Fab. (URL: [Link])
-
Understanding the Structure-Property Relationship in Diketopyrrolopyrroles for Organic Electronics. (URL: [Link])
-
Structure-property relationships of fluorinated carboxylic acid bioisosteres. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-property relationships of fluorinated donor/acceptor tetrakis(phenylethynyl)benzenes and bis(dehydrobenzoannuleno)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dakenchem.com [dakenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coplanar Dimeric Acceptors with Bathochromic Absorption and Torsion‐Free Backbones through Precise Fluorination Enabling Efficient Organic Photovoltaics with 18.63% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated High-Voltage Electrolytes To Stabilize Nickel-Rich Lithium Batteries (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. avestia.com [avestia.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-3-(hydroxymethyl)benzonitrile
Welcome to the technical support center for the purification of 2-fluoro-3-(hydroxymethyl)benzonitrile (CAS No. 1261861-91-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important chemical intermediate.
Introduction to Purification Challenges
This compound is a polar aromatic molecule containing a reactive hydroxymethyl group and a polar nitrile functionality. These features, combined with potential impurities from its synthesis, can present unique challenges during purification. Common impurities may include unreacted starting materials, over-oxidized products (e.g., the corresponding aldehyde or carboxylic acid), and residual catalysts or reagents. The selection of an appropriate purification strategy is therefore critical to achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is a powerful technique for achieving high purity, especially for removing minor impurities from a solid product. For highly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for rapid assessment of the separation of your target compound from impurities. For column chromatography, TLC helps in identifying the fractions containing the pure product. For recrystallization, it can be used to check the purity of the crystalline product against the crude material and the mother liquor.
Q3: My purified this compound appears colored. How can I decolorize it?
A3: Colored impurities can often be removed by treating a solution of the compound with a small amount of activated charcoal before a filtration step (e.g., during hot filtration in recrystallization). However, use activated charcoal judiciously as it can also adsorb your product, leading to lower yields.
Q4: Is this compound stable during purification?
A4: Generally, cyanobenzyl alcohols are stable under recommended storage conditions and neutral pH.[1] However, prolonged exposure to strong acids or bases, or high temperatures, could potentially lead to side reactions such as ether formation or oxidation of the alcohol. It is advisable to perform purification steps under mild conditions where possible.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| "Oiling Out" (Formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. Cooling is too rapid. | Add more of the primary solvent to lower the saturation point. Reheat the solution to dissolve the oil and allow it to cool more slowly.[2] |
| No Crystal Formation | Too much solvent was used. The solution is supersaturated but nucleation has not occurred. | Carefully evaporate some of the solvent to increase the concentration and then cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2] |
| Low Recovery of Purified Product | The compound has significant solubility in the cold recrystallization solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Minimize the volume of cold solvent used for washing the crystals. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product Purity is Still Low After Recrystallization | The chosen solvent system is not effective at excluding a particular impurity. | A second recrystallization with a different solvent system may be necessary. Consider a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation of Compound and Impurities | The solvent system (mobile phase) is not optimal. | If the Rf values on TLC are too high (compounds move too fast), decrease the polarity of the mobile phase. If the Rf is too low, increase the polarity. A good starting point for moderately polar compounds like this is a hexane/ethyl acetate gradient. |
| Compound Elutes as a Broad Peak | The compound may be interacting too strongly with the silica gel. Column overloading. | Consider adding a small percentage of a more polar solvent (e.g., methanol) or a modifier like triethylamine if the compound is basic in nature to the mobile phase.[3] Reduce the amount of crude material loaded onto the column. |
| Cracking or Channeling of the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
| Low Recovery from the Column | The compound is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. If increasing the mobile phase polarity doesn't elute the compound, a different stationary phase (e.g., alumina, reversed-phase silica) may be required. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of gram-scale quantities of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chromatography column
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate, is recommended for optimal separation.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: Workflow for purification by column chromatography.
Protocol 2: Purification by Recrystallization
This protocol is suitable for obtaining high-purity solid this compound.
Materials:
-
Crude this compound (must be a solid)
-
Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for polar aromatic compounds include ethanol/water or ethyl acetate/hexane.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Decision tree for troubleshooting purification issues.
References
- Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF6 as a Fluorinating Agent. (2025, July 24). Journal Name.
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for the purification of dibutoxy substituted naphthalonitriles.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
MZ-Analysentechnik GmbH. (n.d.). Tips for the Preparative HPLC. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of benzyl alcohol.
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile.
-
Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]
-
Irvine Valley College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
- Agilent Technologies. (n.d.).
-
SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). p-Cyanobenzyl alcohol. Retrieved from [Link]
-
ResearchGate. (2016, June 6). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]
- BenchChem. (2025). Sourcing High-Purity 2-Fluoro-3-hydroxybenzonitrile: A Manufacturer's Guide.
- Blog. (2025, July 17). What is the stability of Cyanobenzyl Chloride in the presence of oxygen?.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
-
ResearchGate. (2022, August 17). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.
-
Taros Discovery. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Retrieved from [Link]
-
PATENTSCOPE. (n.d.). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
Sources
- 1. 4-Cyanobenzyl alcohol, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. reddit.com [reddit.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Fluoro-3-(hydroxymethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-fluoro-3-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to improve your yield and overcome common challenges in this synthetic process.
I. Synthetic Overview & Key Transformation
The synthesis of this compound is most commonly achieved through a two-step process, starting from 2-fluoro-3-methylbenzonitrile. The key transformation involves the selective reduction of an aldehyde to a primary alcohol. This guide will focus on the challenges and optimization of this critical reduction step, as well as the preceding oxidation.
Caption: Synthetic pathway for this compound.
II. Troubleshooting Guide: The Reduction Step
The reduction of 2-fluoro-3-formylbenzonitrile to this compound is a critical step where yield can be compromised. This section addresses common issues encountered during this transformation.
Q1: Why is my reaction yield of this compound consistently low?
Low yields in this reduction can stem from several factors, from reagent quality to reaction conditions and work-up procedures.
-
Sub-optimal Reagent Activity: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. However, its hydride activity can be diminished by improper storage. NaBH₄ is sensitive to moisture and can decompose over time.
-
Pro-Tip: Always use freshly opened or properly stored NaBH₄. Consider purchasing smaller quantities to ensure a fresh supply. To test for activity, a small-scale reaction with a simple ketone like cyclohexanone can be a quick and effective control experiment.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion. This can be due to insufficient reducing agent, short reaction times, or sub-optimal temperatures.
-
Causality: The reduction of an aldehyde by NaBH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon.[1] Lower temperatures will slow down this process, while insufficient hydride equivalents will naturally lead to unreacted starting material.
-
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting aldehyde.
-
Increase reagent stoichiometry: While theoretically 0.25 equivalents of NaBH₄ can reduce one equivalent of an aldehyde, in practice, it is common to use 1.0 to 1.5 equivalents to ensure the reaction goes to completion.[2]
-
Adjust temperature: While the reaction is often run at 0°C to control exothermicity, allowing it to slowly warm to room temperature can help drive the reaction to completion.
-
-
-
Side Reactions: The presence of water can lead to the hydrolysis of NaBH₄, generating hydrogen gas and reducing the amount of active reagent available for the desired reduction.[3] While NaBH₄ is generally selective for aldehydes and ketones in the presence of nitriles, harsh conditions or prolonged reaction times could potentially lead to over-reduction of the nitrile group, although this is less common with NaBH₄ compared to stronger reducing agents like LiAlH₄.[3]
-
Work-up and Isolation Issues: The product, being a polar alcohol, may have some water solubility. Improper extraction techniques can lead to significant product loss.
-
Pro-Tip: When quenching the reaction, do so cautiously with a dilute acid (e.g., 1M HCl) at a low temperature to neutralize any excess NaBH₄ and hydrolyze the borate ester intermediate. Saturate the aqueous layer with a salt like NaCl (brine) to decrease the product's solubility in the aqueous phase before extraction with an organic solvent like ethyl acetate.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common culprits are:
-
Unreacted Starting Material: 2-fluoro-3-formylbenzonitrile. This will typically have a different polarity than the alcohol product.
-
Over-reduced Product: While less likely with NaBH₄, the formation of 2-fluoro-3-(aminomethyl)phenol (from reduction of the nitrile) could occur under forcing conditions.
-
Borate Esters: The initial product of the reduction is a borate ester, which is then hydrolyzed during the work-up. An incomplete work-up may leave some of these intermediates in the crude product.
To identify these impurities, it is helpful to run co-spots on your TLC plate with the starting material.
III. Frequently Asked Questions (FAQs)
Q1: What is a reliable starting material for the synthesis of 2-fluoro-3-formylbenzonitrile?
A common precursor is 2-fluoro-3-methylbenzonitrile.[4] The methyl group can be oxidized to an aldehyde.
Q2: What are the recommended conditions for the reduction of 2-fluoro-3-formylbenzonitrile?
A general protocol would involve dissolving the aldehyde in a protic solvent like methanol or ethanol, cooling the solution to 0°C, and then adding sodium borohydride portion-wise.
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol or Ethanol | Protic solvents that can protonate the intermediate alkoxide. |
| Temperature | 0°C to room temperature | Initial cooling controls the exotherm, followed by warming to ensure completion. |
| Stoichiometry | 1.0 - 1.5 eq. of NaBH₄ | Ensures complete consumption of the starting aldehyde.[2] |
| Work-up | Quench with dilute acid, extract with ethyl acetate | Neutralizes excess reagent and isolates the product. |
Q3: How can I best purify the final product, this compound?
Purification is typically achieved through column chromatography or recrystallization.
-
Column Chromatography: A silica gel column using a solvent system such as a gradient of ethyl acetate in hexanes is often effective. The more polar alcohol product will elute after the less polar starting material.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) can yield highly pure material.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-3-formylbenzonitrile (Illustrative)
Protocol 2: Reduction of 2-Fluoro-3-formylbenzonitrile
-
Dissolution: In a round-bottom flask, dissolve 2-fluoro-3-formylbenzonitrile (1.0 eq.) in methanol (approximately 10-20 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Reducing Agent: Add sodium borohydride (1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5-10°C.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the starting aldehyde is no longer visible.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1M HCl to quench the excess NaBH₄ and adjust the pH to ~6-7.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Caption: Workflow for the reduction of 2-fluoro-3-formylbenzonitrile.
V. References
-
CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents. Available at:
-
and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. Available at: [Link]
-
This compound - ChemUniverse. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Sodium Borohydride - Common Organic Chemistry. Available at: [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH. Available at: [Link]
-
2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. Available at: [Link]
-
Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. Available at: [Link]
-
113024384 Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]
-
CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents. Available at:
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
Synthesis of 3‑Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - Organic Process Research & Development - Figshare. Available at: [Link]
-
Sodium borohydride and vinyl triflates of ??-keto esters: A new combination toward monoalkylated 1,2-diols | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-fluoro-3-(hydroxymethyl)benzonitrile
Welcome to the dedicated technical support center for the synthesis of 2-fluoro-3-(hydroxymethyl)benzonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the necessary insights to optimize your reaction outcomes, identify and mitigate side reactions, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common synthetic route involving the reduction of 2-fluoro-3-formylbenzonitrile.
Problem 1: Low or No Yield of this compound
Question: I performed the reduction of 2-fluoro-3-formylbenzonitrile using sodium borohydride (NaBH₄), but my yield is significantly lower than expected. What could be the cause?
Answer:
Low yields in the reduction of 2-fluoro-3-formylbenzonitrile can stem from several factors, primarily related to the quality of reagents and the reaction conditions.
-
Degraded Sodium Borohydride: Sodium borohydride is a moisture-sensitive reagent. Over time, it can decompose, leading to reduced activity. It is crucial to use freshly opened or properly stored NaBH₄.
-
Insufficient Molar Ratio of Reducing Agent: While NaBH₄ can theoretically reduce four equivalents of an aldehyde, in practice, a molar excess is often required to ensure the reaction goes to completion. A 1.1 to 1.5 molar equivalent of NaBH₄ per equivalent of the aldehyde is a good starting point.
-
Sub-optimal Reaction Temperature: The reduction is typically carried out at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. However, if the temperature is too low, the reaction may proceed very slowly or not at all. It is advisable to slowly warm the reaction to room temperature after the initial addition of the reducing agent.
-
Inadequate Reaction Time: Ensure the reaction is monitored to completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Premature work-up will result in a low yield.
Problem 2: Presence of Unreacted 2-fluoro-3-formylbenzonitrile in the Final Product
Question: My post-reaction analysis (NMR/LC-MS) shows a significant amount of the starting aldehyde. How can I drive the reaction to completion?
Answer:
The presence of unreacted starting material is a common issue and can be addressed by optimizing the reaction parameters.
-
Incremental Addition of NaBH₄: Instead of adding the entire amount of NaBH₄ at once, a portion-wise addition can maintain a sufficient concentration of the reducing agent throughout the reaction, helping to drive it to completion.
-
Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like methanol or ethanol are commonly used and can participate in the reaction mechanism. Ensure the solvent is anhydrous to prevent quenching of the reducing agent.
-
Reaction Monitoring: Actively monitor the reaction's progress. If the reaction stalls, a small, additional portion of NaBH₄ can be introduced.
Problem 3: Formation of an Unexpected Carboxylic Acid Impurity
Question: I have identified 2-fluoro-3-cyanobenzoic acid as an impurity in my product. How is this being formed and how can I prevent it?
Answer:
The presence of 2-fluoro-3-cyanobenzoic acid indicates an oxidation side reaction, which likely occurred during the synthesis of the precursor, 2-fluoro-3-formylbenzonitrile.
-
Over-oxidation of the Precursor: The synthesis of 2-fluoro-3-formylbenzonitrile often involves the oxidation of a corresponding alcohol or methyl group. If the oxidizing agent is too harsh or the reaction conditions are not carefully controlled, over-oxidation to the carboxylic acid can occur. When synthesizing the aldehyde precursor, use mild oxidizing agents and carefully monitor the reaction to avoid this.
-
Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as 2-fluoro-3-formylbenzonitrile, can undergo a disproportionation reaction (the Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid. Ensure that the pH of your reaction and work-up steps are controlled to avoid strongly basic conditions.
Problem 4: Difficulty in Purifying the Final Product
Question: I am struggling to obtain pure this compound. What are the recommended purification methods?
Answer:
Purification can be challenging due to the presence of structurally similar impurities.
-
Aqueous Work-up: A thorough aqueous work-up is the first step. Washing the organic extract with a mild acid, then a mild base, and finally with brine can remove many ionic impurities.
-
Recrystallization: Recrystallization is an effective method for purifying solid products. A suitable solvent system needs to be determined empirically. Common choices include ethyl acetate/hexanes, dichloromethane/hexanes, or toluene.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective in separating the desired alcohol from the less polar starting aldehyde and more polar byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most direct and widely used laboratory-scale synthesis is the reduction of 2-fluoro-3-formylbenzonitrile. This precursor can be synthesized through various methods, including the formylation of 2-fluorobenzonitrile.
Q2: Can the nitrile group be reduced by sodium borohydride?
Under the mild conditions typically used for aldehyde reduction (e.g., NaBH₄ in methanol at 0 °C to room temperature), the nitrile group is generally stable and will not be reduced.[1][2] More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), or specific catalytic systems are required to reduce nitriles to amines.[1]
Q3: Are there any stability concerns with this compound?
Fluorinated benzyl alcohols are generally stable compounds. However, under strongly basic conditions, there is a potential for side reactions.[3] It is advisable to store the purified compound in a cool, dry place and avoid exposure to strong bases for prolonged periods.
Q4: What are the key analytical techniques to monitor the reaction and characterize the product?
-
Thin Layer Chromatography (TLC): An excellent tool for monitoring the progress of the reaction, allowing for a quick assessment of the consumption of the starting aldehyde and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The disappearance of the aldehyde proton signal and the appearance of the benzylic alcohol proton and methylene protons are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and quantifying any impurities.
Experimental Protocols & Diagrams
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the reduction of 2-fluoro-3-formylbenzonitrile using sodium borohydride.
Materials:
-
2-fluoro-3-formylbenzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-fluoro-3-formylbenzonitrile (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0-5 °C and slowly quench the reaction by adding 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Diagrams
Caption: Troubleshooting flowchart for low product yield.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for aldehydes in the presence of nitriles. [2] |
| Solvent | Methanol or Ethanol | Protic solvents that are effective for NaBH₄ reductions. |
| Temperature | 0-5 °C initially, then warm to RT | Controls reaction rate and minimizes side reactions. |
| Molar Ratio (NaBH₄:Aldehyde) | 1.1 - 1.5 : 1 | Ensures complete conversion of the starting material. |
| Purification | Recrystallization or Column Chromatography | To remove unreacted starting material and byproducts. |
References
Sources
Technical Support Center: Stability of 2-Fluoro-3-(hydroxymethyl)benzonitrile Under Acidic Conditions
Welcome to the technical support guide for 2-fluoro-3-(hydroxymethyl)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. The unique juxtaposition of a nitrile, a benzylic alcohol, and an electron-withdrawing fluorine atom on the same scaffold presents specific stability challenges, particularly under acidic conditions. This guide provides in-depth answers to common issues, troubleshooting workflows, and preventative protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common stability-related queries we receive from users. The answers are grounded in fundamental organic chemistry principles to provide not just a solution, but a mechanistic understanding of the issue.
Q1: I'm observing the formation of a new compound with a mass increase of 18 amu, corresponding to the addition of water. What is causing the hydrolysis of my nitrile group?
A: You are likely observing the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid, 2-fluoro-3-(hydroxymethyl)benzoic acid.
Causality & Mechanism: The hydrolysis of nitriles in acidic media is a well-established reaction.[1][2] The reaction proceeds in two main stages: initial conversion to an amide, followed by hydrolysis of the amide to the carboxylic acid.[3]
-
Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by the acid catalyst. This step significantly increases the electrophilicity of the nitrile carbon.[3][4]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon.
-
Tautomerization & Hydrolysis: A series of proton transfers leads to the formation of an amide intermediate. Under sustained acidic conditions and heat, this amide is further protonated at the carbonyl oxygen and undergoes subsequent nucleophilic attack by water, ultimately leading to the carboxylic acid and ammonium ion.[3]
Troubleshooting & Prevention:
-
Minimize Water: The most critical factor is the presence of water. Ensure all solvents and reagents are rigorously dried. Use of anhydrous solvents is highly recommended.
-
Control Temperature: Nitrile hydrolysis is often temperature-dependent.[5] Running your reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly suppress this side reaction.
-
Choice of Acid: Brønsted acids in the presence of water (e.g., aqueous HCl, H2SO4) are potent promoters of hydrolysis.[6] Consider using a Lewis acid or gaseous HCl in an anhydrous solvent if your desired reaction chemistry allows.[7][8][9]
Q2: My reaction is yielding an unexpected major product with a mass corresponding to the loss of a water molecule (M-18). What is this product and how is it forming?
A: This is a classic signature of an intramolecular cyclization via the Ritter reaction, forming a lactam (a cyclic amide). The benzylic alcohol and the nitrile group are reacting with each other under acidic catalysis.
Causality & Mechanism: The Ritter reaction involves the reaction of a nitrile with a source of a stable carbocation.[10][11] In your molecule, the benzylic alcohol is a perfect precursor to a stable benzylic carbocation.
-
Carbocation Formation: The hydroxyl group is first protonated by the strong acid, converting it into a good leaving group (H₂O).[12][13]
-
Loss of Water: The protonated alcohol departs as a water molecule, generating a resonance-stabilized benzylic carbocation.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrile nitrogen, located in close proximity, acts as an intramolecular nucleophile, attacking the carbocation.[14] This forms a cyclic nitrilium ion intermediate.
-
Hydrolysis: This highly reactive intermediate is then hydrolyzed by any available water during the reaction or aqueous workup to yield the final, stable lactam product.[12][14]
Troubleshooting & Prevention:
-
Protect the Alcohol: The most effective way to prevent this side reaction is to protect the hydroxymethyl group before subjecting the molecule to acidic conditions.[15][16] Common protecting groups for alcohols that are stable in acid include silyl ethers (e.g., TBDMS, TIPS), though their stability is pH-dependent. For stronger acid stability, a benzyl ether might be considered, although its installation and removal conditions must be compatible with the rest of the molecule.[17][18]
-
Modify Reaction Conditions: Avoid using strongly acidic, dehydrating conditions (e.g., concentrated H₂SO₄, TFA) if possible.[11] If strong acid is required for another transformation, running the reaction at very low temperatures can sometimes disfavor the initial carbocation formation.
Q3: Upon introducing a strong acid, my reaction mixture turns dark brown or black, and I'm having difficulty isolating any clean product. What is causing this decomposition?
A: This observation is characteristic of acid-catalyzed dehydration of the benzylic alcohol followed by polymerization or other decomposition pathways.
Causality & Mechanism: Benzylic alcohols are known to undergo acid-catalyzed dehydration to form conjugated alkenes.
-
Carbocation Formation: As with the Ritter reaction, the process begins with the protonation of the hydroxyl group and loss of water to form a benzylic carbocation.[19]
-
Elimination: Instead of being trapped by the nitrile, a proton from the benzylic carbon is eliminated, leading to the formation of a styrene-like intermediate (2-fluoro-3-vinylbenzonitrile).
-
Polymerization: Styrene derivatives are highly susceptible to acid-catalyzed polymerization. The highly reactive conjugated system can be attacked by another carbocation, initiating a chain reaction that results in the formation of oligomers and polymers, which often present as an insoluble tar or discolored mixture.
Troubleshooting & Prevention:
-
Protect the Alcohol: As with the Ritter reaction, protecting the hydroxyl group is the most robust solution to prevent dehydration and subsequent polymerization.
-
Temperature Control: Dehydration reactions are significantly accelerated by heat.[13] Maintaining strict low-temperature control throughout the addition of acid and the course of the reaction is crucial.
-
Acid Choice and Concentration: Use the minimum concentration of acid required to catalyze the desired reaction. Highly concentrated, dehydrating acids like sulfuric acid are particularly prone to causing this issue.
Summary of Stability and Reaction Pathways
The following table summarizes the expected outcomes for this compound under various acidic conditions.
| Acid Condition | Temperature | Water Content | Primary Expected Outcome / Side Reaction | Recommended Action |
| Dilute Aqueous Acid (e.g., 1M HCl) | Reflux | High | Nitrile Hydrolysis to Carboxylic Acid | Avoid high temperatures; use anhydrous conditions if hydrolysis is undesired. |
| Strong Anhydrous Acid (e.g., H₂SO₄, TFA) | Low to Moderate | Low | Intramolecular Ritter Reaction to Lactam | Protect the alcohol group prior to reaction. |
| Strong Anhydrous Acid (e.g., H₂SO₄) | High | Low | Dehydration & Polymerization | Protect the alcohol group; maintain strict low-temperature control. |
| Lewis Acid (e.g., BF₃·OEt₂) in Anhydrous Solvent | Low to Moderate | Very Low | Generally Stable / Reaction at other sites | Preferred condition for reactions where the nitrile and alcohol should not participate. |
Experimental Protocols & Workflows
Troubleshooting Decision Workflow
When an unexpected result is obtained, this workflow can help diagnose the underlying stability issue.
Caption: Troubleshooting workflow for stability issues.
Protocol: Silyl Ether Protection of the Hydroxymethyl Group
This protocol provides a standard method for protecting the alcohol functionality, thereby preventing both Ritter reactions and dehydration under subsequent acidic conditions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the TBDMS-protected product.
Key Degradation Pathway Diagrams
Caption: Pathway for nitrile hydrolysis.
Caption: Pathway for intramolecular Ritter reaction.
References
-
Wikipedia. Pinner reaction. [Online] Available at: [Link][20]
-
Wikipedia. Ritter reaction. [Online] Available at: [Link][10]
-
NROChemistry. Ritter Reaction. [Online] Available at: [Link][12]
-
NROChemistry. Pinner Reaction. [Online] Available at: [Link][7]
-
Grokipedia. Pinner reaction. [Online] Available at: [Link][8]
-
Wikipedia. Benzyl alcohol. [Online] Available at: [Link][21]
-
Pearson. The reaction of a nitrile with an alcohol in the presence of a st... [Online] Available at: [Link][22]
-
Organic Chemistry Portal. Ritter Reaction. [Online] Available at: [Link][14]
-
YouTube. Pinner Reaction. [Online] Available at: [Link] (Note: A representative URL is used as the original may not be stable).[9]
-
Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Online] Available at: [Link][23]
-
Patsnap Synapse. What is the mechanism of Benzyl Alcohol? [Online] Available at: [Link][24]
-
Journal of the Chemical Society, Perkin Transactions 2. The acid-catalysed hydrolysis of benzonitrile. [Online] Available at: [Link][6]
-
University of Calgary. Ch 11 : Eliminations of benzylic systems. [Online] Available at: [Link]
-
Quora. What happens when acetic acid reacts with benzylalcohol? [Online] Available at: [Link][25]
-
Common Conditions. Nitrile to Acid. [Online] Available at: [Link][5]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Online] Available at: [Link][26]
-
Chemistry LibreTexts. Protection of Hydroxyl Groups. [Online] Available at: [Link][15]
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Online] Available at: [Link][3]
-
PMC - NIH. In-Column Dehydration Benzyl Alcohols... [Online] Available at: [Link] (Note: A representative URL is used as the original may not be stable).[27]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Online] Available at: [Link] (Note: A representative URL is used as the original may not be stable).[4]
-
Chemguide. Hydrolysing Nitriles. [Online] Available at: [Link][1]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Online] Available at: [Link][16]
-
Chemistry LibreTexts. Dehydration Reactions of Alcohols. [Online] Available at: [Link][13]
-
YouTube. Acid-Catalyzed Dehydration. [Online] Available at: [Link] (Note: A representative URL is used as the original may not be stable).[19]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. youtube.com [youtube.com]
- 10. Ritter reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Ritter Reaction | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ritter Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Pinner reaction - Wikipedia [en.wikipedia.org]
- 21. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 22. The reaction of a nitrile with an alcohol in the presence of a st... | Study Prep in Pearson+ [pearson.com]
- 23. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 24. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 25. quora.com [quora.com]
- 26. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 27. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
2-fluoro-3-(hydroxymethyl)benzonitrile storage and stability issues
Technical Support Center: 2-fluoro-3-(hydroxymethyl)benzonitrile
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this reagent throughout its storage and application. Inconsistent results can often be traced back to compromised starting materials; this guide provides FAQs and troubleshooting workflows to help you maintain compound quality and achieve reproducible experimental outcomes.
Compound Profile
For clarity and quick reference, the fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1261861-91-9 | [1] |
| Molecular Formula | C₈H₆FNO | [1][2] |
| Molecular Weight | 151.14 g/mol | [1][2] |
| Appearance | Typically a solid | [2] |
| Synonym | 2-Cyano-6-fluorobenzyl alcohol | N/A |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximum stability in its solid form, the compound should be stored in a tightly-sealed container in a cool, dry, and well-ventilated environment.[2][3] An inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage to prevent slow oxidation or interaction with atmospheric moisture.[4] Keep the container away from heat sources and strong oxidizing agents.[2]
Q2: How should I prepare stock solutions, and what solvents are recommended?
The choice of solvent is critical to prevent degradation.
-
Recommended Solvents: For short-term use, high-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) are preferable.
-
Solvents to Use with Caution: Protic solvents like methanol or ethanol can potentially participate in reactions over time. If they must be used, solutions should be prepared fresh and used immediately. Avoid aqueous solutions unless for immediate use in a buffered system, as water can lead to hydrolysis of the nitrile group.[5][6]
-
Best Practice: Always use anhydrous grade solvents to minimize moisture, which can initiate degradation pathways.[7] Prepare solutions fresh whenever possible. If a stock solution must be stored, it should be aliquoted into small volumes in tightly sealed vials and stored at -20°C or -80°C under an inert atmosphere.
Q3: What are the primary chemical incompatibilities and degradation pathways I should be aware of?
This compound possesses three key functional groups that dictate its reactivity: a nitrile, a primary (benzylic) alcohol, and a fluorinated aromatic ring.
-
Hydrolysis of the Nitrile Group: The nitrile (-C≡N) group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This process is catalyzed by both strong acids and bases.[5][8]
-
Oxidation of the Hydroxymethyl Group: The primary alcohol (-CH₂OH) is susceptible to oxidation, first to an aldehyde (-CHO) and then to a carboxylic acid. This can be initiated by strong oxidizing agents or exposure to atmospheric oxygen over long periods, particularly in solution.
-
Dehydration of the Hydroxymethyl Group: Under strong acidic conditions, the alcohol could potentially undergo dehydration or other rearrangement reactions.[9]
-
Stability of the Fluorinated Ring: The benzene ring itself is highly stable due to aromaticity.[10][11] The carbon-fluorine bond is also very strong, lending additional stability to the molecule.[5]
Therefore, avoid storing the compound with or exposing it to strong acids, strong bases, and strong oxidizing agents.
Troubleshooting Guide
This section provides a systematic approach to resolving common stability-related issues.
Issue 1: The solid compound has changed in appearance (e.g., discoloration) during storage.
-
Potential Cause: This often indicates degradation. A yellowish or brownish tint may suggest oxidation or the formation of polymeric impurities due to exposure to air, light, or moisture.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored solid compound.
Issue 2: My experimental results are inconsistent when using the same stock solution over several days or weeks.
-
Potential Cause: The compound is likely degrading in solution. Even at low temperatures, slow reactions with the solvent, dissolved oxygen, or trace moisture can occur. The hydroxymethyl and nitrile groups are the most probable sites of degradation.
-
Visualizing the Problem - Potential Degradation Pathways:
Caption: Potential degradation pathways for the compound in solution.
-
Recommended Action: Implement a rigorous stock solution management protocol. Do not use a single stock solution for an entire multi-week study. Instead, follow the protocol below.
Protocol: Preparation and Stability Assessment of a Stock Solution
This protocol provides a self-validating system to ensure the integrity of your stock solution over time.
Objective: To prepare a qualified stock solution of this compound and monitor its stability.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (ACN), HPLC grade or higher
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.22 µm, PTFE)
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Preparation (Day 0): a. Bring the solid compound container to room temperature before opening to prevent moisture condensation. b. Accurately weigh the desired amount of this compound in a fume hood. c. Dissolve the solid in a volumetric flask with anhydrous ACN to the desired final concentration (e.g., 10 mM). d. Once fully dissolved, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates. e. Blanket the headspace of the solution with an inert gas.
-
Initial Qualification (Day 0): a. Immediately perform an HPLC analysis on a fresh dilution of the stock solution. b. Record the chromatogram. The main peak's retention time and peak area correspond to 100% purity at T=0. Note any minor impurity peaks. This is your baseline reference.
-
Aliquoting and Storage: a. Dispense the stock solution into multiple small-volume, amber glass vials. b. Blanket the headspace of each aliquot with inert gas before sealing tightly. c. Label each vial clearly with the compound name, concentration, date, and "T=0". d. Store all aliquots at -80°C.
-
Re-Qualification (Scheduled): a. For a critical multi-week experiment, designate specific aliquots for re-qualification. b. On a scheduled basis (e.g., every 7 days), remove one new aliquot from the freezer. c. Allow it to thaw completely to room temperature. d. Perform an HPLC analysis under the identical conditions used on Day 0. e. Analysis: Compare the new chromatogram to the T=0 reference. Look for:
- A decrease in the main peak's area.
- The appearance of new peaks (degradants).
- A change in the area percentage of the main peak. f. Decision: If the purity drops below a pre-defined threshold for your application (e.g., >2% degradation), all stock solutions from that batch should be discarded and a fresh stock prepared.
References
- Vertex AI Search. (n.d.). Exploring 2-Fluorobenzonitrile: Properties, Applications, and Manufacturing. Retrieved January 2, 2026.
- Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved January 2, 2026.
- Methylamine Supplier. (n.d.). This compound. Retrieved January 2, 2026.
- Blog. (2025, September 5).
- Fisher Scientific. (2024, March 31).
- Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023, June 16).
- CymitQuimica. (n.d.). CAS 1194-02-1: 4-Fluorobenzonitrile. Retrieved January 2, 2026.
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2024, March 7).
- Thermo Fisher Scientific. (2025, October 7).
- Apollo Scientific. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile. Retrieved January 2, 2026.
- PubChemLite. (n.d.). This compound (C8H6FNO). Retrieved January 2, 2026.
- Smith, S. C., & Sloane, N. H. (1967). Hydroxymethylation of the benzene ring. 3. Synthesis of the D- and L-isomers of p-hydroxymethylphenylalanine and the biochemical properties of the L-isomer. Biochimica et Biophysica Acta (BBA) - General Subjects, 148(2), 414–422.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols. Retrieved January 2, 2026.
- KPU Pressbooks. (n.d.). 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II. Retrieved January 2, 2026.
- Liu, Y., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms.
- Chemistry LibreTexts. (2024, March 17). 15.2: Structure and Stability of Benzene. Retrieved January 2, 2026.
- ChemUniverse. (n.d.). This compound. Retrieved January 2, 2026.
- Chemistry Stack Exchange. (2025, October 16). Mechanism of dehydration of hydroxymethyl substituted cycloaliphatic compounds. Retrieved January 2, 2026.
- PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. Retrieved January 2, 2026.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile 97. Retrieved January 2, 2026.
- Eawag-BBD. (1998, April 8).
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound | Properties, Uses, Safety, Synthesis & Supplier China [nj-finechem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. kaibangchem.com [kaibangchem.com]
- 6. CAS 1194-02-1: 4-Fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 7. innospk.com [innospk.com]
- 8. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 4.2 Reactivity, Stability and Structure of Benzene – Organic Chemistry II [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Solubility Challenges with 2-Fluoro-3-(hydroxymethyl)benzonitrile
Welcome to the technical support center for 2-fluoro-3-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common yet critical challenge of its poor solubility in chemical reactions. By understanding the physicochemical properties of this molecule and employing strategic methodologies, you can significantly improve reaction efficiency, yield, and reproducibility.
Understanding the Solubility Profile of this compound
This compound (CAS: 1261861-91-9, Formula: C₈H₆FNO, MW: 151.14 g/mol ) is a moderately polar molecule, an attribute suggested by its predicted XlogP value of 0.9.[1] This value indicates a degree of lipophilicity, suggesting some solubility in non-polar organic solvents, while the presence of a hydroxyl group and a nitrile group allows for hydrogen bonding, promoting solubility in polar solvents. The interplay of these features—the aromatic ring, the electron-withdrawing fluorine and nitrile groups, and the hydrogen-bonding-capable hydroxymethyl group—results in a nuanced solubility behavior that can be challenging to predict without empirical testing.
This guide provides a systematic approach to addressing these solubility issues through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing incomplete dissolution of this compound in my reaction solvent at room temperature. What is the first step I should take?
A1: The initial and most straightforward approach is to gently heat the reaction mixture. The dissolution of solids is often an endothermic process, and increasing the temperature can significantly enhance solubility. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent.
Q2: Which solvents are the best starting points for dissolving this compound?
A2: Based on its structure, a logical starting point is to screen polar aprotic solvents. These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors for the hydroxyl group of your compound. A recommended screening panel is provided in the table below. For reactions incompatible with polar aprotic solvents, chlorinated solvents or polar protic solvents might be suitable alternatives.
Q3: My reaction is not compatible with high temperatures. What are my options?
A3: If heating is not viable, consider employing a co-solvent system.[2][3] Adding a small amount of a "stronger" solvent in which your compound is more soluble can significantly increase the overall solvating power of the medium without drastically changing the reaction environment. Another effective strategy for biphasic reactions is the use of a phase-transfer catalyst (PTC).[4][5][6]
Q4: Can I use a phase-transfer catalyst to improve the solubility and reactivity of this compound?
A4: Yes, particularly in reactions involving an aqueous phase and an organic phase where an ionic reagent is used. A phase-transfer catalyst facilitates the transport of the ionic reagent from the aqueous phase to the organic phase where this compound resides, thereby accelerating the reaction.[7][8] Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB).[5]
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: Persistent Insolubility in a Chosen Solvent
This workflow provides a systematic approach to solvent selection when initial attempts fail.
Caption: Decision workflow for addressing insolubility.
Experimental Protocol: Solvent Screening for Optimal Solubility
This protocol outlines a method for systematically identifying a suitable solvent system for this compound.
Objective: To determine the most effective solvent or solvent mixture for dissolving this compound at a desired reaction concentration.
Materials:
-
This compound
-
A selection of anhydrous solvents (see Table 1)
-
Small scale reaction vessels (e.g., 5 mL vials with magnetic stir bars)
-
Stir plate with heating capabilities
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation: Weigh a consistent amount of this compound (e.g., 10 mg) into each reaction vessel.
-
Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 1 mL) to the corresponding vessel.
-
Room Temperature Observation: Stir the mixture at room temperature for 15 minutes and visually assess the degree of dissolution. Record your observations.
-
Heating: If the solid is not fully dissolved, gradually heat the mixture in increments of 10°C, not exceeding a temperature appropriate for the chosen solvent and reaction conditions. Allow the mixture to stir for 10 minutes at each temperature increment and record your observations.
-
Co-solvent Addition (if necessary): If the compound remains insoluble at the maximum tolerable temperature, cool the mixture to room temperature and add a co-solvent in small increments (e.g., 0.1 mL). After each addition, stir for 10 minutes and record the outcome.
-
Data Compilation: Organize your observations in a table to compare the effectiveness of each solvent system.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO, THF | Good starting point due to their ability to solvate polar functional groups without interfering with many reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often effective for moderately polar aromatic compounds. |
| Polar Protic | Isopropanol, Ethanol | Can act as hydrogen bond donors and acceptors, potentially offering good solubility. |
| Aromatic | Toluene, Xylene | May be effective due to pi-stacking interactions with the benzene ring. |
Issue 2: Slow or Stalled Reaction Due to Poor Reactant Contact
This scenario often arises in heterogeneous reaction mixtures where the dissolved concentration of this compound is low.
Caption: Troubleshooting workflow for slow reaction rates.
Experimental Protocol: Employing Phase-Transfer Catalysis
Objective: To enhance the reaction rate of a biphasic reaction involving this compound and an ionic reagent.
Materials:
-
Reaction setup with this compound in a suitable organic solvent.
-
Aqueous solution of the ionic reagent.
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB).
-
Equipment for monitoring the reaction progress (e.g., TLC, HPLC, GC).
Procedure:
-
Initial Setup: Charge the reaction vessel with this compound and the organic solvent.
-
Aqueous Phase Addition: Add the aqueous solution of the ionic reagent.
-
PTC Addition: Add the phase-transfer catalyst (typically 1-10 mol% with respect to the limiting reagent).
-
Reaction Monitoring: Vigorously stir the biphasic mixture at the desired reaction temperature. Monitor the progress of the reaction at regular intervals using an appropriate analytical technique.
-
Comparison: Compare the reaction rate and final conversion to a control experiment conducted without the phase-transfer catalyst.
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively overcome the solubility challenges associated with this compound, leading to more efficient and successful synthetic outcomes.
References
-
Wikipedia. Phase-transfer catalyst. [Link]
-
Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]
-
Cambridge University Press. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. [Link]
-
Scientific Update. Industrial Phase Transfer Catalysis. [Link]
-
Wikipedia. Cosolvent. [Link]
-
PubChemLite. This compound (C8H6FNO). [Link]
Sources
- 1. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]
- 2. [PDF] Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations | Semantic Scholar [semanticscholar.org]
- 3. [2104.10792] Solubility prediction of organic molecules with molecular dynamics simulations [arxiv.org]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Topics in Organic Chemistry: Solvent Selection in Organic Chemistry Labs: What You Need to Know [chemistrywithdrsantosh.com]
Technical Support Center: Purification of 2-Fluoro-3-(hydroxymethyl)benzonitrile
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-fluoro-3-(hydroxymethyl)benzonitrile. It provides in-depth technical guidance on identifying and removing common impurities encountered during its synthesis and handling. The methodologies described are grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I am likely to encounter in my sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. A common pathway involves the oxidation of 2-fluoro-3-methylbenzonitrile to 2-fluoro-3-formylbenzonitrile, followed by the reduction of the aldehyde to the corresponding benzyl alcohol. Based on this, the most probable impurities are:
-
Unreacted Starting Materials:
-
2-fluoro-3-methylbenzonitrile (from the oxidation step)
-
2-fluoro-3-formylbenzonitrile (from the reduction step)
-
-
Over-oxidation Byproduct:
-
2-fluoro-3-cyanobenzoic acid (from the oxidation of the aldehyde)
-
-
Solvent and Reagent Residues:
-
Residual solvents used in the synthesis and purification steps.
-
Byproducts from reducing agents, such as borate salts if sodium borohydride is used.[1]
-
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is an effective initial technique for purity assessment. Due to the polarity of the hydroxymethyl group, this compound is more polar than its aldehyde and methyl precursors. A typical TLC solvent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
For a more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method. A reverse-phase C18 column with a gradient elution using a mobile phase of water and a polar organic solvent like acetonitrile or methanol is generally effective for separating polar aromatic compounds.[2][3][4]
Q3: My compound appears to be degrading during storage. What are the likely degradation products and how can I prevent this?
A3: Benzylic alcohols can be susceptible to oxidation, especially when exposed to air and light.[5] The primary degradation pathway for this compound is oxidation back to 2-fluoro-3-formylbenzonitrile and potentially further to 2-fluoro-3-cyanobenzoic acid.
To ensure stability, store the compound in a tightly sealed container, protected from light, and in a cool, dry place.[5] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material (2-fluoro-3-formylbenzonitrile)
Symptoms:
-
A spot on the TLC plate with a higher Rf value than the product, corresponding to the less polar aldehyde.
-
A peak in the HPLC chromatogram with a shorter retention time than the main product peak.
-
In the ¹H NMR spectrum, a characteristic aldehyde proton signal (around 10 ppm).
Causality: Incomplete reduction of the aldehyde to the alcohol. This can be due to insufficient reducing agent, a deactivated reagent, or suboptimal reaction conditions (e.g., temperature too low, insufficient reaction time).
Solutions:
-
Column Chromatography: This is the most effective method for separating the more polar alcohol product from the less polar aldehyde starting material.
-
Workflow Diagram:
Caption: Workflow for Purification by Column Chromatography.
-
Detailed Protocol:
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with hexanes.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexanes:ethyl acetate). The less polar aldehyde will elute first, followed by the more polar alcohol product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Recrystallization: If the concentration of the aldehyde impurity is low, recrystallization can be effective. A suitable solvent system would be one in which the alcohol has high solubility at elevated temperatures and low solubility at room temperature, while the aldehyde remains more soluble upon cooling. A mixed solvent system like ethyl acetate/hexanes is a good starting point.
Issue 2: Presence of Over-Oxidation Product (2-fluoro-3-cyanobenzoic acid)
Symptoms:
-
A baseline spot on the TLC plate, as the carboxylic acid is highly polar and will have very low mobility in typical solvent systems.
-
A peak in the HPLC chromatogram, often with a different retention time and potentially poor peak shape without a buffer in the mobile phase.
-
In the ¹H NMR spectrum, a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm).
Causality: Over-oxidation of the intermediate aldehyde during the synthesis.
Solutions:
-
Liquid-Liquid Extraction: The acidic nature of the carboxylic acid allows for its separation from the neutral alcohol product through an acid-base extraction.
-
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
-
Detailed Protocol:
-
Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the organic layer, which contains the desired alcohol.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent.
-
-
Experimental Protocols
Recrystallization of this compound
Recrystallization is a highly effective technique for purifying solid compounds, provided a suitable solvent is identified.[6] The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.
Solvent Selection:
| Solvent/Solvent System | Rationale |
| Ethyl Acetate/Hexanes | A good starting point. The product should be soluble in hot ethyl acetate, and the addition of hexanes as an anti-solvent will induce crystallization upon cooling. |
| Toluene | May provide good differential solubility; the product is likely more soluble in hot toluene than in cold. |
| Ethanol/Water | The polar nature of the product suggests solubility in ethanol, with water acting as an anti-solvent. |
Step-by-Step Protocol (using Ethyl Acetate/Hexanes):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
To the hot solution, add hexanes dropwise until the solution becomes slightly turbid.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Parameters |
| TLC | Quick purity check and monitoring of reactions/column chromatography. | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 7:3 Hexanes:Ethyl Acetate |
| HPLC | Quantitative purity analysis and impurity profiling. | Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Gradient of Water (A) and Acetonitrile (B)Detection: UV at 254 nm |
References
Technical Support Center: Synthesis of 2-Fluoro-3-(hydroxymethyl)benzonitrile
Welcome to the dedicated technical support guide for the synthesis of 2-fluoro-3-(hydroxymethyl)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are scaling up this important intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to overcome experimental hurdles, optimize your reaction conditions, and achieve consistent, high-yield results.
Part 1: Troubleshooting Guide
This section is formatted as a direct, problem-solution guide for issues that may arise during the synthesis, which typically involves the selective reduction of 2-fluoro-3-formylbenzonitrile.
dot
Caption: Troubleshooting Decision Tree for Synthesis.
Q1: My reaction yield is very low, or the starting material remains unreacted. What went wrong?
A1: This is a common issue often related to reaction conditions or reagent quality.
-
Potential Cause 1: Incomplete Reaction. The reduction of the aldehyde may be sluggish if the time or temperature is insufficient.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material spot persists after the expected reaction time, consider extending the duration. Ensure the reaction is stirred efficiently to guarantee homogeneity.
-
-
Potential Cause 2: Degraded Reducing Agent. Sodium borohydride (NaBH₄) is the preferred reagent for this transformation due to its chemoselectivity. However, it is moisture-sensitive and can degrade over time, losing its reductive power.
-
Solution: Use a fresh bottle of NaBH₄ or one that has been stored correctly in a desiccator. Using anhydrous solvents like methanol or ethanol is also critical to prevent quenching the reducing agent.
-
-
Potential Cause 3: Insufficient Stoichiometry. While a slight excess of NaBH₄ is typically used, an insufficient amount will lead to an incomplete reaction.
-
Solution: Ensure your calculations are correct. A stoichiometry of 1.0 to 1.2 equivalents of NaBH₄ relative to the aldehyde is generally recommended.
-
Q2: My final product is impure. TLC shows multiple spots, and NMR analysis is complex. What are the likely side products?
A2: Impurities often arise from over-reduction or contaminants in the starting material.
-
Potential Cause 1: Over-reduction of the Nitrile Group. While NaBH₄ is generally selective for aldehydes over nitriles, harsh conditions (e.g., high temperatures, prolonged reaction times, or a large excess of NaBH₄) can lead to the reduction of the nitrile group to a primary amine or other intermediates.
-
Solution: The key is careful temperature control. The addition of NaBH₄ should be performed portion-wise at a low temperature (0-5 °C) to manage the exothermic reaction. Avoid using stronger, less selective reducing agents like lithium aluminum hydride (LiAlH₄) unless nitrile reduction is also desired.
-
-
Potential Cause 2: Impure Starting Material. The purity of your starting material, 2-fluoro-3-formylbenzonitrile, is critical. Any impurities present will be carried through the reaction and complicate purification.
-
Solution: Always verify the purity of the starting aldehyde by NMR or HPLC before beginning the reduction. If necessary, purify it via recrystallization or column chromatography.
-
-
Potential Cause 3: Ineffective Work-up. Improper quenching or extraction can lead to persistent impurities.
-
Solution: After the reaction is complete, ensure the excess NaBH₄ is fully quenched by the slow, controlled addition of a weak acid (e.g., 1M HCl) or acetone at low temperature. During extraction, ensure proper phase separation and wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is sodium borohydride (NaBH₄) the recommended reducing agent for this synthesis?
A1: The choice of reducing agent is dictated by the principle of chemoselectivity . The starting material contains two reducible functional groups: an aldehyde and a nitrile. Aldehydes are significantly more electrophilic than nitriles and are thus more readily reduced. Sodium borohydride is a mild reducing agent, perfectly suited to selectively reduce the aldehyde to a primary alcohol while leaving the more stable nitrile group intact under controlled conditions. Stronger hydrides like LiAlH₄ would likely reduce both functional groups.
Q2: What is the optimal solvent system for this reaction?
A2: Protic solvents such as methanol (MeOH) or ethanol (EtOH) are ideal for NaBH₄ reductions. They are capable of solubilizing both the benzonitrile substrate and the borohydride reagent. Furthermore, the solvent participates in the reaction mechanism by protonating the intermediate alkoxide species. It is crucial to use anhydrous grades of these solvents to prevent the premature decomposition of NaBH₄.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most convenient method. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The starting aldehyde is less polar than the product alcohol. Therefore, on the TLC plate, the product spot will have a lower Rf value (it will travel less distance up the plate) than the starting material spot. The reaction is considered complete when the starting material spot is no longer visible by UV light or an appropriate stain.
Q4: What are the critical safety precautions for this procedure?
A4: The primary hazard is associated with sodium borohydride.
-
Hydrogen Gas Evolution: NaBH₄ reacts with acidic protons (including water and alcohols) to release flammable hydrogen gas. Always perform the reaction in a well-ventilated fume hood and away from ignition sources. The quenching step should be done slowly and at a low temperature.
-
Corrosive: NaBH₄ is a corrosive solid. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q5: Can I use an alternative starting material if 2-fluoro-3-formylbenzonitrile is unavailable?
A5: Yes, an alternative strategy is to start from 2-fluoro-3-methylbenzonitrile. This would involve a two-step process:
-
Radical Bromination: First, the benzylic methyl group is brominated using a reagent like N-bromosuccinimide (NBS) with a radical initiator (AIBN) to form 2-fluoro-3-(bromomethyl)benzonitrile.
-
Hydrolysis: The resulting benzyl bromide is then hydrolyzed to the desired alcohol, for instance, using aqueous sodium carbonate.
This route avoids the aldehyde intermediate but introduces other challenges, such as handling hazardous brominating agents and controlling the selectivity of the radical reaction.
Part 3: Experimental Protocol & Data
Optimized Protocol for the Synthesis of this compound
This protocol is designed as a self-validating system, with clear checkpoints for ensuring success.
1. Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-formylbenzonitrile (5.0 g, 33.5 mmol).
-
Dissolve the starting material in anhydrous methanol (75 mL).
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with stirring.
2. Reduction:
-
In small portions over 15-20 minutes, add sodium borohydride (1.4 g, 37.0 mmol, 1.1 eq) to the cooled solution. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
3. Monitoring:
-
Check for reaction completion by TLC (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the spot corresponding to the starting aldehyde (higher Rf) has disappeared.
4. Work-up and Quenching:
-
Slowly quench the reaction by adding acetone (10 mL) dropwise while maintaining the temperature at 0-5 °C. Causality Note: Acetone reacts with any excess NaBH₄. A weak acid like 1M HCl can also be used, but acetone is often preferred to avoid strongly acidic conditions.
-
Once gas evolution ceases, remove the ice bath and stir for an additional 15 minutes at room temperature.
-
Reduce the solvent volume by approximately 70% using a rotary evaporator.
-
To the remaining residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
The crude product, typically a white to off-white solid, can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value | Rationale |
| Starting Material | 2-fluoro-3-formylbenzonitrile | Commercially available precursor. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Provides high chemoselectivity for the aldehyde over the nitrile.[1][2] |
| Equivalents of NaBH₄ | 1.1 eq | A slight excess ensures complete conversion without significant side reactions. |
| Solvent | Anhydrous Methanol | Excellent solvent for reactants and facilitates the reduction mechanism. |
| Temperature | 0-5 °C | Controls exothermicity and minimizes potential over-reduction. |
| Reaction Time | ~1 hour | Typically sufficient for complete conversion; should be confirmed by TLC. |
| Typical Yield | >90% | High conversion is expected with pure reagents and proper technique. |
| Purification Method | Recrystallization/Chromatography | Effective for removing inorganic salts and minor organic impurities. |
Part 4: Visualization of the Synthetic Workflow
dot
Caption: Step-by-step workflow for the synthesis.
References
- Orthogonal Protection Strategies: Essential for complex syntheses where selective functional group manipulation is required. Discussed in the context of protecting groups that can be removed under distinct conditions without affecting others.
-
Chemoselective Reduction: The principle of selectively reacting with one functional group in the presence of others. The reduction of an aldehyde in the presence of a nitrile is a classic example.
-
Synthesis of Benzaldehydes from Benzonitriles: Discusses catalytic methods for the reduction of benzonitriles, highlighting the challenges and conditions required for selective transform
- Source: Google Patents, Catalytic reduction of benzonitrile derivatives to benzoaldehyde deriv
-
URL: [3]
-
General Aldehyde Synthesis from Nitriles: Provides context on various methods for the partial reduction of nitriles, which is relevant to understanding the selectivity needed to avoid this reaction p
- Synthesis of Related Formylbenzonitriles: Provides protocols for the synthesis of precursors, which can inform on purification and analytical methods for the starting materials used in this guide. Source: BenchChem, Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis
Sources
Troubleshooting unexpected NMR shifts for 2-fluoro-3-(hydroxymethyl)benzonitrile
Welcome to the technical support center for 2-fluoro-3-(hydroxymethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this molecule. Unexpected chemical shifts can be a common source of confusion, potentially leading to incorrect structural assignments or delays in research. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and interpret your NMR data with confidence.
Understanding the Molecule: Predicted NMR Data
Before troubleshooting, it's essential to have a baseline. While the exact chemical shifts for this compound can vary based on experimental conditions, the following tables provide estimated ¹H and ¹³C NMR chemical shifts based on established principles of substituent effects and data from analogous structures.[1][2][3][4]
Table 1: Estimated ¹H NMR Chemical Shifts
| Proton Assignment | Estimated δ (ppm) | Expected Multiplicity | Key Influencing Factors |
| Aromatic (H4) | 7.6 - 7.8 | t or dd | Ortho to -CN, meta to -F |
| Aromatic (H5) | 7.3 - 7.5 | t or m | Meta to -CN and -CH₂OH |
| Aromatic (H6) | 7.5 - 7.7 | d or dd | Ortho to -F and -CH₂OH |
| Methylene (-CH₂OH) | 4.6 - 4.9 | s or d | Benzylic position, adjacent to -OH |
| Hydroxyl (-CH₂OH ) | 1.5 - 5.5 (highly variable) | s (broad) or t | H-bonding, solvent, temp. |
Table 2: Estimated ¹³C NMR Chemical Shifts
| Carbon Assignment | Estimated δ (ppm) | Key Influencing Factors |
| Quaternary (-C N) | 115 - 120 | Nitrile group |
| Quaternary (C-CN) | 110 - 115 | Attached to nitrile |
| Quaternary (C -F) | 160 - 165 (d, ¹JCF) | Directly bonded to fluorine |
| Quaternary (C -CH₂OH) | 140 - 145 | Attached to hydroxymethyl |
| Aromatic (CH) | 125 - 140 | Aromatic ring carbons |
| Methylene (-C H₂OH) | 60 - 65 | Benzylic alcohol carbon |
Frequently Asked Questions & Troubleshooting Guides
Q1: My hydroxyl (-OH) and methylene (-CH₂OH) proton shifts are significantly different from expected values or are not appearing where I anticipated. Why is this happening?
This is the most common issue encountered with this and similar molecules. The chemical shifts of the hydroxyl proton and, to a lesser extent, the adjacent methylene protons are extremely sensitive to their local chemical environment.
Causality: The primary driver for this variability is hydrogen bonding. The hydroxyl proton is labile, meaning it can exchange with other labile protons in the sample. Its chemical shift is a weighted average of its various states (free, hydrogen-bonded to another analyte molecule, hydrogen-bonded to solvent, etc.).[5]
-
Concentration Effects: At higher concentrations, intermolecular hydrogen bonding between molecules of your compound becomes more prevalent. This typically deshields the hydroxyl proton, causing a downfield shift (higher ppm).
-
Solvent Effects: The choice of NMR solvent has a profound impact.[6]
-
Aprotic, Non-H-bonding Solvents (e.g., CDCl₃, Benzene-d₆): In these solvents, the -OH signal is often a broad singlet and its chemical shift is highly dependent on concentration and trace amounts of water.
-
H-bonding Acceptor Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents form strong hydrogen bonds with the hydroxyl proton. This slows down the chemical exchange, resulting in a sharper peak that is often shifted significantly downfield. In DMSO-d₆, alcohol protons often appear as a well-defined triplet (if coupled to a CH₂) between 4-5.5 ppm.[7]
-
Protic Solvents (e.g., D₂O, MeOD): These solvents will cause the -OH proton to exchange with deuterium, leading to the disappearance of the signal from your spectrum.[8] This is a key diagnostic tool.
-
-
Temperature: Increasing the temperature of the experiment disrupts hydrogen bonding networks. This typically causes the hydroxyl proton signal to shift upfield (lower ppm).[5]
-
Presence of Water/Acid/Base: Trace amounts of water or acidic/basic impurities can catalyze proton exchange, leading to signal broadening or shifts.
This is a definitive experiment to confirm the identity of an -OH peak.[8]
-
Acquire Standard Spectrum: Dissolve your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift, integration, and multiplicity of the suspected -OH peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 20-30 seconds to ensure thorough mixing and facilitate H/D exchange.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: The peak corresponding to the -OH proton will have disappeared or be significantly reduced in intensity. The adjacent methylene (-CH₂OH) protons, if they were coupled to the -OH, may sharpen from a doublet of doublets to a doublet, for example.
Q2: The splitting patterns in my aromatic region are more complex than I expected. What could be the cause?
The aromatic region of this compound is complex due to couplings between protons (H-H coupling) and between protons and the fluorine atom (H-F coupling).
Causality: Fluorine (¹⁹F) is a spin ½ nucleus, just like a proton, and it couples to nearby protons. These couplings occur through the bonding network and can extend over several bonds.
-
Expected Couplings:
-
Ortho coupling (³JHH): ~7-9 Hz
-
Meta coupling (⁴JHH): ~2-3 Hz
-
Ortho H-F coupling (³JHF): ~8-10 Hz
-
Meta H-F coupling (⁴JHF): ~4-6 Hz
-
Para H-F coupling (⁵JHF): ~1-2 Hz
-
-
Through-Space Coupling: It is also possible, though less common for this specific interaction, for fluorine to couple with protons that are close in space, even if they are several bonds apart.[9][10][11] This could potentially involve the benzylic protons of the -CH₂OH group, which could adopt a conformation that brings them close to the fluorine atom.
-
Second-Order Effects: If the chemical shifts of two coupled protons are very close, the spectrum can exhibit "roofing" and more complex patterns than predicted by the simple n+1 rule. This is known as a second-order effect.
-
Check Spectrometer Frequency: Higher field strengths (e.g., 500 MHz vs 300 MHz) increase the separation (in Hz) between coupled signals, which can simplify complex spectra and reduce second-order effects.
-
Consider 2D NMR: A ¹H-¹H COSY experiment will definitively show which protons are coupled to each other. A ¹H-¹⁹F HSQC or HMBC experiment can be used to identify H-F correlations and measure coupling constants accurately.
-
Simulation: Use NMR simulation software to predict the spectrum based on estimated chemical shifts and coupling constants. Comparing the simulated spectrum to the experimental one can help in assigning complex multiplets.
Q3: All the peaks in my spectrum seem to be shifted slightly upfield or downfield. What should I check first?
This typically points to a reference or calibration issue, not a chemical one.
Causality: Chemical shifts are measured relative to a standard, typically Tetramethylsilane (TMS) at 0.00 ppm. An incorrect reference will shift the entire spectrum.
-
Incorrect Referencing: The spectrum may have been referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). If the lock solvent is different from the bulk solvent, or if the referencing was done improperly, shifts will be inaccurate.
-
Locking on the Wrong Signal: If your sample contains a mixture of deuterated solvents, the spectrometer might lock on the wrong solvent, leading to incorrect chemical shift measurements.[12]
-
Verify the Internal Standard: Ensure that TMS was added or that the spectrum was correctly referenced to the known chemical shift of the residual solvent peak.
-
Re-process the Data: In the processing software, manually re-reference the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its correct value.
-
Check Acquisition Parameters: Confirm the correct solvent was selected in the acquisition software before the experiment was run.[12]
Q4: My peaks are broad and poorly resolved. What is the problem?
Broad peaks can be caused by several instrumental or sample-related issues.[8][13]
Causality:
-
Poor Shimming: The magnetic field across the sample is not homogeneous. This is the most common cause of broad, asymmetric peaks.
-
Sample Inhomogeneity: The sample has either partially precipitated out of solution or contains undissolved solids.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening.
-
Chemical Exchange: As discussed in Q1, protons that are exchanging between different chemical environments on the NMR timescale can appear as broad peaks.
The following diagram outlines a logical workflow for diagnosing the cause of unexpected NMR shifts.
Caption: Hydrogen bonding influencing hydroxyl proton shifts.
References
-
Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. [Link]
-
Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. pubs.acs.org. [Link]
-
Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants. Semantic Scholar. [Link]
-
Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. [Link]
-
Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. [Link]
-
Troubleshooting. Department of Chemistry and Biochemistry - University of Maryland. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
Troubleshooting 1H NMR Spectroscopy. Department of Chemistry : University of Rochester. [Link]
-
Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [Link]
-
Hydroxyl Groups in NMR. Reddit. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]
-
Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph. [Link]
-
How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube. [Link]
-
Factors Influencing Chemical Shifts. Text of Chemical-Analysis. [Link]
-
Factors Affecting Chemical Shift. YouTube. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
Factors affecting chemical shift. SlideShare. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. [Link]
-
NMR Chemical Shift - ppm, Upfield, Downfield. Chemistry Steps. [Link]
-
13C NMR spectroscopy • Chemical shift. University of Calcutta. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Part 7: NMR - Factors Affecting Chemical Shift in NMR Spectroscopy. YouTube. [Link]
-
This compound. Chemical-Suppliers.com. [Link]
-
A guide to 13c nmr chemical shift values. Compound Interest. [Link]
-
13C NMR Chemical Shifts. Oregon State University. [Link]
-
This compound. ChemUniverse. [Link]
-
This compound (C8H6FNO). PubChemLite. [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers. [Link]
-
This compound. Methylamine Supplier. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. compoundchem.com [compoundchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. thieme-connect.de [thieme-connect.de]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 11. Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants | Semantic Scholar [semanticscholar.org]
- 12. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-fluoro-3-(hydroxymethyl)benzonitrile
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2-fluoro-3-(hydroxymethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] We will explore the nuances of its 13C NMR spectrum and objectively compare this technique with other essential spectroscopic methods, offering a comprehensive roadmap for researchers and drug development professionals. Our focus is on not just the "what" but the "why" of experimental choices, ensuring a robust and validated approach to structural elucidation.
The Central Role of 13C NMR in Structural Verification
For an asymmetrically substituted aromatic compound like this compound, 13C NMR spectroscopy is a cornerstone technique for unambiguous structural confirmation. Unlike proton (¹H) NMR, where overlapping signals in the aromatic region can complicate interpretation, 13C NMR, particularly with proton decoupling, provides distinct signals for each unique carbon environment.[2] Given the low natural abundance of the 13C isotope, these experiments require a more concentrated sample or longer acquisition times, but the resulting clarity is invaluable.[2]
Predicted 13C NMR Spectrum of this compound
Due to the molecule's lack of symmetry, all eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals in the proton-decoupled 13C NMR spectrum.[3] The chemical shifts are influenced by the electronic effects of the substituents: the electronegative fluorine and nitrile groups, and the hydroxymethyl group.
A key feature of the spectrum will be the carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹J_CF), typically in the range of 240-260 Hz.[4][5] Carbons two and three bonds away from the fluorine will also exhibit smaller couplings (²J_CF and ³J_CF, respectively), which can be a powerful diagnostic tool.[4][5]
Table 1: Predicted 13C NMR Chemical Shifts and Multiplicities for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| C1 (C-CN) | ~110-120 | Doublet (³J_CF) |
| C2 (C-F) | ~160-165 | Doublet (¹J_CF) |
| C3 (C-CH₂OH) | ~135-140 | Doublet (²J_CF) |
| C4 | ~125-130 | Doublet (³J_CF) |
| C5 | ~120-125 | Singlet or small doublet |
| C6 | ~115-120 | Doublet (²J_CF) |
| CN | ~115-120 | Singlet |
| CH₂OH | ~60-65 | Singlet |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.
A Multi-faceted Approach: Comparison with Other Spectroscopic Techniques
While 13C NMR is highly informative, a comprehensive characterization relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle.
¹H NMR: The First Look
Proton NMR is typically the initial and quickest experiment performed. For this compound, it will reveal the number of different proton environments, their integrations (relative numbers of protons), and their coupling patterns. We expect to see signals for the three aromatic protons, the two methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.
¹⁹F NMR: The Fluorine Specialist
Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool.[6] Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR studies.[7] This technique provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to its surroundings, and any coupling to nearby protons will be evident.[8] For this molecule, we would expect a single ¹⁹F resonance, likely a multiplet due to coupling with the aromatic protons.
DEPT-135: Differentiating Carbon Types
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful adjunct to standard 13C NMR.[9] A DEPT-135 experiment, in particular, allows for the differentiation of CH, CH₂, and CH₃ groups.[10] In this spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C1, C2, C3, and the nitrile carbon) are not observed.[9] This would definitively identify the CH₂OH carbon by its negative phase and the three aromatic CH carbons by their positive phase.
2D NMR (HSQC and HMBC): Connecting the Dots
Two-dimensional NMR techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton pairs.[11] It would allow for the direct assignment of each aromatic proton to its corresponding carbon atom and the methylene protons to the hydroxymethyl carbon.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[13] This is instrumental in piecing together the molecular framework. For instance, the methylene protons would show correlations to C2, C3, and C4, confirming the position of the hydroxymethyl group.
Table 2: Comparison of Spectroscopic Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Number of unique carbons, electronic environment, C-F coupling | Unambiguous carbon count, direct observation of C-F interactions | Lower sensitivity, longer acquisition times |
| ¹H NMR | Number of unique protons, integration, H-H and H-F coupling | High sensitivity, rapid acquisition | Signal overlap in the aromatic region can be complex |
| ¹⁹F NMR | Direct observation of the fluorine environment | High sensitivity, large chemical shift range | Only applicable to fluorine-containing compounds |
| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups | Simplifies spectral assignment | Quaternary carbons are not detected |
| HSQC | Direct one-bond H-C correlations | Definitive assignment of protonated carbons | Does not provide information about quaternary carbons or long-range connectivity |
| HMBC | Two- and three-bond H-C correlations | Establishes the connectivity of the molecular skeleton | Absence of a correlation is not definitive proof of a lack of proximity |
| Mass Spec. | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula | Does not provide detailed structural connectivity |
| IR Spec. | Presence of functional groups (O-H, C≡N, C-F, aromatic C-H) | Quick and simple, good for functional group identification | Does not provide a complete structural picture |
Experimental Protocols
Standard 13C NMR Acquisition
-
Sample Preparation: Dissolve 20-50 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrometer Setup: Tune and shim the spectrometer for the sample.
-
Acquisition Parameters:
-
Observe frequency: Typically 100 or 125 MHz for a 400 or 500 MHz spectrometer, respectively.
-
Pulse program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 to 4096, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID).
DEPT-135 Experiment
The DEPT-135 experiment is run with similar sample preparation and spectrometer setup. The key difference is the use of a specific DEPT pulse sequence that manipulates the proton and carbon spins to generate the characteristic positive and negative signals for CH/CH₃ and CH₂ groups, respectively.
Visualizing the Workflow
Caption: Workflow for the complete structural elucidation of this compound.
Conclusion
The 13C NMR characterization of this compound is a powerful and essential component of its structural verification. The expected eight distinct signals, along with the characteristic C-F coupling patterns, provide a unique fingerprint of the molecule. However, for an authoritative and complete assignment, a synergistic approach is paramount. By integrating data from ¹H NMR, ¹⁹F NMR, DEPT, HSQC, and HMBC experiments, researchers can build a self-validating system that confirms the structure with the highest degree of confidence. This multi-technique strategy exemplifies the rigorous standards required in modern chemical research and drug development.
References
-
Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Slideshare. Nmr spectroscopy of fluorine 19. [Link]
-
Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
-
Fiveable. Characteristics of 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. [Link]
-
Thieme. 13C NMR Spectroscopy. [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]
-
Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]
-
Chemistry LibreTexts. DEPT C-13 NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. DEPT ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
-
Scribd. HSQC and HMBC. [Link]
-
ChemUniverse. This compound. [Link]
Sources
- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. fiveable.me [fiveable.me]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
A Comparative Guide to the Mass Spectrometry Analysis of 2-fluoro-3-(hydroxymethyl)benzonitrile
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 2-fluoro-3-(hydroxymethyl)benzonitrile, a substituted aromatic building block relevant in synthetic and medicinal chemistry. As the characterization of such molecules is paramount for quality control, metabolite identification, and reaction monitoring, selecting the appropriate analytical methodology is a critical first step. This document moves beyond standard protocols to explain the underlying principles and expected outcomes of different approaches, empowering researchers to make informed decisions for their specific analytical challenges.
The guide focuses on two primary platforms: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for structural elucidation and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) for sensitive quantification and analysis in complex matrices.
Molecular Structure and Predicted Ionization Behavior
This compound (MW: 151.14 g/mol ) possesses three key functional groups that dictate its behavior in a mass spectrometer: a fluorinated aromatic ring, a hydroxymethyl group (-CH₂OH), and a nitrile group (-C≡N).
-
Nitrile Group: This group is a common site for protonation in soft ionization techniques like ESI and Chemical Ionization (CI), forming a stable [M+H]⁺ ion.[1]
-
Hydroxymethyl Group: This alcohol moiety is susceptible to neutral loss of water (H₂O, 18 Da), a very common fragmentation pathway for alcohols.[2][3]
-
Fluoroaromatic System: The fluorine substituent makes the molecule amenable to potential neutral losses of hydrogen fluoride (HF, 20 Da) under certain fragmentation conditions.[4] The stable aromatic ring is expected to result in a relatively strong molecular ion signal, particularly in aromatic alcohols.[5]
These structural features suggest that the molecule will be active under various ionization methods, but the information obtained will differ significantly.
Platform Comparison: GC-MS vs. LC-MS/MS
The choice between a gas-phase (GC) or liquid-phase (LC) introduction system is the first major decision point. This choice fundamentally alters the ionization process and the resulting data.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Core Principle: GC-EI-MS is the gold standard for the structural elucidation of volatile and thermally stable compounds. The analyte is vaporized and separated by GC, then bombarded with high-energy electrons (typically 70 eV). This "hard" ionization technique imparts significant energy, causing extensive and reproducible fragmentation.[6][7] The resulting mass spectrum is a "fingerprint" that can be used for library matching and detailed structural analysis.
Anticipated EI Fragmentation Pathway: For this compound, electron ionization is expected to produce a detectable molecular ion (M⁺• at m/z 151) followed by a cascade of fragmentation events. The primary cleavages are predicted to be:
-
Loss of Water: The hydroxymethyl group will readily lose a molecule of water, leading to a significant peak at m/z 133 ([M-H₂O]⁺•). This is often a dominant fragmentation route for alcohols.[2][3]
-
Benzylic Cleavage: Loss of a hydrogen radical from the hydroxymethyl group can occur, yielding an [M-H]⁺ ion at m/z 150.
-
Loss of HCN: A characteristic fragmentation of benzonitriles is the elimination of hydrogen cyanide, which would produce a fragment at m/z 124.[8]
-
Aromatic Ring Fragments: Complex disintegration of the ring can lead to a characteristic cluster of aromatic ions at m/z 77, 78, and 79.[5]
Caption: Predicted EI fragmentation of this compound.
Exemplar Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/splitless inlet at 250°C, 1 µL injection volume, 20:1 split ratio.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Mass Analyzer: Quadrupole temperature: 150°C. Scan mode from m/z 40 to 400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Core Principle: LC-MS/MS is the platform of choice for high-sensitivity and high-selectivity analysis, especially for quantifying analytes in complex biological or chemical matrices.[9] Separation is achieved via HPLC, followed by a "soft" ionization technique like ESI, which typically generates the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[6] This precursor ion is then isolated in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer.
Ionization and MS/MS Analysis: In positive ESI mode, this compound is expected to readily form a protonated molecule [M+H]⁺ at m/z 152. Tandem mass spectrometry (MS/MS) of this precursor ion would likely yield the following product ions:
-
Primary Product Ion - Loss of Water: The most facile fragmentation of the protonated precursor will be the neutral loss of water from the hydroxymethyl group, resulting in a prominent product ion at m/z 134 ([M+H-H₂O]⁺).
-
Secondary Product Ion - Loss of Ammonia: The nitrile group, being the site of protonation, can lead to the loss of ammonia (NH₃) upon fragmentation, though this is often less favorable than water loss from an alcohol. This would produce an ion at m/z 135 ([M+H-NH₃]⁺).
This selectivity makes the technique ideal for developing a Multiple Reaction Monitoring (MRM) assay for quantification, where the instrument is set to specifically monitor the transition from the precursor ion to a specific product ion (e.g., m/z 152 → 134).[10]
Caption: General workflow for LC-ESI-MS/MS analysis.
Exemplar Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). For biological samples, a protein precipitation or solid-phase extraction would be necessary.[9]
-
LC System: Agilent 1290 Infinity II LC or equivalent UHPLC system.[10]
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent. Column temperature: 40°C.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate. Flow rate: 0.4 mL/min.
-
MS System: Agilent 6495C Triple Quadrupole LC/MS or equivalent.[10]
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
MS Parameters: Gas Temp: 300°C, Gas Flow: 12 L/min, Nebulizer: 35 psi, Capillary Voltage: 4000 V.
-
MRM Transitions:
-
Quantifier: m/z 152 → 134 (Collision Energy: 15 eV)
-
Qualifier: m/z 152 → 135 (Collision Energy: 25 eV)
-
At-a-Glance Comparison and Method Selection
The optimal analytical choice is dictated entirely by the research objective. The table below summarizes the key strengths and applications of each technique for the analysis of this compound.
| Feature | GC-EI-MS | LC-ESI-MS/MS |
| Primary Application | Structural Elucidation, Purity Check | Quantification, Analysis in Complex Matrices |
| Ionization Type | Hard (Electron Ionization) | Soft (Electrospray Ionization) |
| Molecular Ion | M⁺• (m/z 151), often low intensity | [M+H]⁺ (m/z 152), high intensity |
| Fragmentation | Extensive, reproducible fingerprint | Controlled (CID), targeted |
| Sensitivity | Good (ng range) | Excellent (pg to fg range) |
| Sample Requirements | Volatile & Thermally Stable | Broad applicability |
| Key Output | Full scan mass spectrum | MRM chromatogram |
Decision Guide:
-
For identifying an unknown synthesis product: Use GC-EI-MS . The detailed fragmentation pattern will provide strong evidence to confirm the structure.
-
For measuring the concentration in a reaction mixture or biological fluid: Use LC-ESI-MS/MS . The high selectivity of the MRM method will allow for accurate quantification even in the presence of interfering substances.
-
For routine quality control of a pure standard: Either method could be used, but the speed and simplicity of a direct infusion or fast GC-MS method may be preferable.
Conclusion
The mass spectrometric analysis of this compound is readily achievable using standard instrumentation. A GC-EI-MS approach provides rich structural detail through its characteristic fragmentation pattern, driven by losses of water and hydrogen cyanide. Conversely, an LC-ESI-MS/MS method offers superior sensitivity and selectivity, generating a stable protonated molecule ideal for developing robust quantitative assays. By understanding the causality behind the ionization and fragmentation of the molecule's key functional groups, researchers can confidently select and develop the optimal analytical method to meet their scientific objectives.
References
-
Holčapek, M., et al. (2011). A neutralization-reionization and reactivity mass spectrometry study of the generation of neutral hydroxymethylene. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). ResearchGate. Available at: [Link]
-
Koster, C. G., et al. (1991). Site of protonation of benzonitrile hydrogen interchange in the protonated species. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. RSC Publishing. Available at: [Link]
-
Tao, W., et al. (1992). A discharge flow-photoionization mass spectrometric study of hydroxymethyl radicals (H2COH and H2COD): photoionization spectrum and ionization energy. The Journal of Physical Chemistry. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]
-
Wikipedia. (n.d.). Chemical ionization. Wikipedia. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile - Gas Chromatography. NIST WebBook. Available at: [Link]
-
McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. Available at: [Link]
-
Pozo, O. J., et al. (2007). Use of liquid chromatography tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC-MS) in the detection of fluoxymesterone metabolites. Recent Advances In Doping Analysis. Available at: [Link]
-
Slideshare. (n.d.). Fragmentation of different functional groups. Slideshare. Available at: [Link]
-
Zhang, Y., et al. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Unknown Source.
-
YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.2: Chemical Ionization. Chemistry LibreTexts. Available at: [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
ScienceDirect. (2022). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and metabolites in wastewater and surface water. ScienceDirect. Available at: [Link]
-
PubMed. (2015). Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids. PubMed. Available at: [Link]
-
Semantic Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples: A Review. Semantic Scholar. Available at: [Link]
-
Agilent. (2023). LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple Quadrupole LC/MS. Agilent Technologies. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. whitman.edu [whitman.edu]
- 5. Fragmentation of different functional groups | PPTX [slideshare.net]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
- 9. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
A Comparative Analysis of 2-fluoro-3-(hydroxymethyl)benzonitrile and 3-fluoro-4-(hydroxymethyl)benzonitrile: A Guide for Synthetic and Medicinal Chemists
In the landscape of modern drug discovery and materials science, the strategic placement of functional groups on an aromatic scaffold is a cornerstone of molecular design. Fluorinated benzonitriles, in particular, have emerged as exceptionally valuable building blocks. The incorporation of fluorine can profoundly influence a molecule's pharmacokinetic profile, enhancing properties like metabolic stability and membrane permeability, while the nitrile group serves as a versatile synthetic handle and a potent hydrogen bond acceptor.[1][2][3][4][5][6][7]
This guide presents an in-depth comparison of two closely related positional isomers: 2-fluoro-3-(hydroxymethyl)benzonitrile and 3-fluoro-4-(hydroxymethyl)benzonitrile . While differing only in the arrangement of their substituents, these isomers exhibit distinct physicochemical properties and reactivity profiles that dictate their utility in complex synthetic pathways. Understanding these nuances is critical for researchers selecting the optimal building block for their specific target molecule.
Physicochemical and Structural Properties: A Tale of Two Isomers
The fundamental difference between these two compounds lies in the spatial relationship between the electron-withdrawing fluorine and nitrile groups and the hydroxymethyl group. This seemingly subtle variation has significant implications for the molecule's electronic distribution, steric hindrance, and intermolecular interactions.
| Property | This compound | 3-fluoro-4-(hydroxymethyl)benzonitrile |
| CAS Number | 1261861-91-9[8][9] | 219873-06-0[10][11][12] |
| Structure | ![]() | ![]() |
| Molecular Formula | C₈H₆FNO[8][9][13] | C₈H₆FNO[10][11][12] |
| Molecular Weight | 151.14 g/mol [9][13] | 151.14 g/mol [10][11][12] |
| Appearance | Typically a solid[13] | Solid[11][14] |
| Melting Point | Data not readily available[13] | 63-68 °C[11] |
| Boiling Point | Data not readily available | 288.8 °C at 760 mmHg[12] |
| Density | Data not readily available | 1.27 g/mL at 25 °C[11] |
In This compound , the fluorine atom is ortho to the nitrile group and meta to the hydroxymethyl group. This proximity between the two potent electron-withdrawing groups (-F and -CN) creates a distinct electronic environment compared to its isomer.
In 3-fluoro-4-(hydroxymethyl)benzonitrile , the fluorine is meta to the nitrile and ortho to the hydroxymethyl group. This arrangement influences the acidity of the benzylic proton and the reactivity of the aromatic ring in a different manner. The choice between these isomers is therefore a critical decision, driven by the desired regiochemistry of subsequent reactions and the specific binding interactions required for a biologically active molecule.
Caption: Logical flow from structural differences to functional implications.
Synthesis and Chemical Reactivity
The synthesis of these isomers typically involves multi-step sequences where the strategic introduction of the fluorine, nitrile, and hydroxymethyl functionalities is key. While specific routes can vary, general methods like the Sandmeyer or Rosenmund-von Braun reactions are foundational for introducing the nitrile group onto an aromatic ring.[15] A plausible strategy involves the functionalization of a corresponding fluorotoluene or fluorobenzaldehyde precursor.
The true divergence between these isomers is in their chemical reactivity, governed by the interplay of electronic and steric effects.
-
Electrophilic Aromatic Substitution: The directing effects of the substituents determine the outcome of further reactions on the aromatic ring. In the 2-fluoro isomer, the position most activated for electrophilic attack is C5, influenced by the ortho/para-directing hydroxymethyl group. In the 3-fluoro isomer, the situation is more complex, with competing directing effects influencing the regioselectivity.
-
Reactivity of the Hydroxymethyl Group: This benzylic alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid. The electronic nature of the ring, influenced by the isomer's specific substitution pattern, can affect the rate and efficiency of this transformation.
-
Reactivity of the Nitrile Group: The nitrile is a gateway to other functional groups. It can be hydrolyzed to an amide or carboxylic acid, or reduced to a primary amine. While the reactivity of the nitrile itself is robust, the overall electronic environment can subtly influence reaction conditions.[1]
Caption: A generalized synthetic pathway for hydroxymethyl benzonitriles.
Applications in Research and Drug Development
Fluorinated aromatic compounds are indispensable in modern medicinal chemistry.[16] The unique properties of the C-F bond can enhance metabolic stability and improve a drug candidate's binding affinity to its target protein.[6] Benzonitrile derivatives are widely used as key intermediates for pharmaceuticals, agrochemicals, and advanced materials.[7][17][18] The nitrile moiety itself is a privileged scaffold, capable of acting as a bioisostere for other functional groups and forming critical hydrogen bonds with biological targets.[3][5]
While direct comparative application data for these two specific isomers is proprietary and found within patent literature, their value lies in their role as bespoke building blocks. The choice between This compound and 3-fluoro-4-(hydroxymethyl)benzonitrile is dictated entirely by the final architecture of the target molecule. A medicinal chemist designing a kinase inhibitor, for example, will select the isomer that presents the hydroxymethyl and nitrile groups in the precise orientation required for optimal interaction with the enzyme's active site.
Representative Experimental Protocol
The following protocol is a representative example of a cyanation reaction, a key step in the synthesis of many benzonitrile intermediates. This method, adapted from the synthesis of a precursor, illustrates the transformation of an aryl bromide into a nitrile.[19]
Synthesis of 3-Fluoro-4-hydroxybenzonitrile from 4-Bromo-2-fluorophenol
-
Reaction Setup: To a flask equipped with a stirrer and under a nitrogen atmosphere, add 4-Bromo-2-fluorophenol (10 mL, 91 mmol) and copper(I) cyanide (CuCN, 9.85 g, 0.11 mol).
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP, 75 mL) to the mixture.
-
Heating: Heat the stirred mixture to 150 °C for 5 hours.
-
Workup - Extraction: Cool the reaction mixture and dilute it with diethyl ether (200 mL). Stir vigorously and decant the ether layer. Repeat the extraction of the residue with another 200 mL of ether.
-
Workup - Washing: Combine the ether extracts and wash sequentially with water, 1N HCl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Triturate the resulting solid in carbon tetrachloride and filter to afford the purified 3-Fluoro-4-hydroxybenzonitrile.[19]
Note: This protocol is for a related precursor and serves as an illustrative example of the cyanation step. The synthesis of the title hydroxymethyl compounds would require additional, distinct steps.
Safety and Handling
Proper handling of all chemical reagents is paramount in a laboratory setting. Researchers should always consult the Safety Data Sheet (SDS) for any chemical before use.
| Hazard Information | This compound | 3-fluoro-4-(hydroxymethyl)benzonitrile |
| GHS Pictograms | Data not specified, standard precautions apply | GHS05 (Corrosion)[11] |
| Signal Word | Data not specified | Danger[11] |
| Hazard Statements | To the best of our knowledge, the toxicological properties have not been thoroughly investigated.[20] | H318: Causes serious eye damage[10][11][21] |
| Precautionary Statements | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[20] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21] |
| General Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Wash thoroughly after handling.[20] | Use in a well-ventilated area. Avoid generating dust. Wear protective clothing. Wash hands after handling.[21] |
Conclusion
The comparison between This compound and 3-fluoro-4-(hydroxymethyl)benzonitrile underscores a fundamental principle in chemical and pharmaceutical design: structure dictates function. While chemically similar, their isomeric nature leads to distinct reactivity profiles and makes them unique, non-interchangeable building blocks. The selection of one isomer over the other is a deliberate and strategic choice, driven by the specific synthetic route and the precise structural requirements of the final high-value molecule, be it a life-saving pharmaceutical or a next-generation material. As synthetic methodologies advance, the demand for such precisely functionalized intermediates will continue to grow, enabling further innovation across the chemical sciences.
References
-
PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 3-Fluoro-4-(Hydroxymethyl)Benzonitrile. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Fluorinated Aromatic Nitriles in Modern Chemical Synthesis. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]
-
García-García, D., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. Retrieved from [Link]
-
Al-Salahi, R., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. Retrieved from [Link]
-
Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
-
Prudent Markets. (2025). 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. chemuniverse.com [chemuniverse.com]
- 10. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 [sigmaaldrich.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. This compound | Properties, Uses, Safety, Synthesis & Supplier China [nj-finechem.com]
- 14. 3-Fluoro-4-(Hydroxymethyl)Benzonitrile | Properties, Uses, Safety, Supplier & Price China [nj-finechem.com]
- 15. nbinno.com [nbinno.com]
- 16. pharmacyjournal.org [pharmacyjournal.org]
- 17. nbinno.com [nbinno.com]
- 18. datainsightsmarket.com [datainsightsmarket.com]
- 19. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]
- 20. biosynth.com [biosynth.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comparative Guide to the Reactivity of Fluorinated Benzonitrile Isomers in Nucleophilic Aromatic Substitution
In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks.[1][2] Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, often lead to enhanced metabolic stability, binding affinity, and bioavailability in drug candidates.[3] Among these valuable synthons, fluorinated benzonitriles stand out for their versatility. The nitrile group, a potent electron-withdrawing group, not only serves as a key pharmacophore but also activates the aromatic ring for further functionalization via nucleophilic aromatic substitution (SNAc).
This guide provides an in-depth comparison of the reactivity of the three primary isomers of fluorinated benzonitrile: 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile. We will delve into the underlying electronic effects that govern their reactivity, present supporting experimental data, and provide detailed protocols for researchers looking to leverage these differences in their synthetic endeavors.
The Decisive Role of Substituent Positioning in SNAc Reactivity
Nucleophilic aromatic substitution is a cornerstone of arene functionalization. The reaction typically proceeds through a two-step addition-elimination mechanism. The first and often rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is paramount to the overall reaction rate.
The reactivity of fluorinated benzonitriles in SNAc reactions is dictated by the interplay of the inductive and resonance effects of both the fluorine and nitrile substituents. The highly electronegative fluorine atom activates the ring towards nucleophilic attack through its strong electron-withdrawing inductive effect (-I).[5] Crucially, the nitrile group (-CN) exerts both a strong inductive effect and a powerful electron-withdrawing resonance effect (-M). The ability of the nitrile group to delocalize the negative charge of the Meisenheimer complex via resonance is the dominant factor in determining the relative reactivity of the isomers.
This leads to a predictable trend in reactivity:
-
4-Fluorobenzonitrile (para-isomer): The most reactive of the three isomers. When the nucleophile attacks the carbon bearing the fluorine atom, the resulting negative charge can be delocalized onto the nitrile group through resonance. This significant stabilization of the Meisenheimer complex lowers the activation energy of the rate-determining step, leading to a faster reaction.
-
2-Fluorobenzonitrile (ortho-isomer): Also highly reactive. Similar to the para-isomer, the ortho-positioning of the nitrile group allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate.[4] However, the close proximity of the nitrile group can sometimes introduce steric hindrance for bulky nucleophiles, potentially leading to slightly lower reaction rates compared to the para-isomer.
-
3-Fluorobenzonitrile (meta-isomer): The least reactive isomer. When the nitrile group is in the meta position relative to the fluorine, it cannot participate in resonance stabilization of the negative charge on the carbon under attack. The negative charge in the Meisenheimer complex cannot be delocalized onto the nitrile group. While the inductive effect of the nitrile group still contributes to activating the ring, the lack of resonance stabilization makes the meta-isomer significantly less reactive than its ortho and para counterparts.
Experimental Data: A Quantitative Comparison
The theoretical reactivity trend is well-supported by experimental evidence. While a comprehensive dataset comparing the three isomers under identical conditions in a single publication is scarce, we can synthesize data from various studies on related systems and the well-established principles of physical organic chemistry. For instance, studies on the reactivity of substituted aromatic compounds consistently show that electron-withdrawing groups in the ortho and para positions accelerate nucleophilic aromatic substitution, whereas meta-positioning has a much weaker effect.
To illustrate this, consider a representative SNAc reaction where the fluoro-substituent is displaced by a nucleophile, such as sodium methoxide. The relative reaction rates can be estimated based on the stabilizing effect of the nitrile group.
| Isomer | Relative Position of -F and -CN | Resonance Stabilization of Meisenheimer Complex | Predicted Relative Reaction Rate |
| 4-Fluorobenzonitrile | para | Yes | Highest |
| 2-Fluorobenzonitrile | ortho | Yes | High |
| 3-Fluorobenzonitrile | meta | No | Lowest |
This trend is further corroborated by Hammett plots, which provide a quantitative measure of the electronic effects of substituents on the reactivity of aromatic compounds.[6][7] The positive slope observed in Hammett plots for nucleophilic aromatic substitution reactions indicates that electron-withdrawing groups enhance the reaction rate.[8] The sigma constants (σ) for the nitrile group are significantly larger for the para position (σ_p) compared to the meta position (σ_m), reflecting its stronger electron-withdrawing effect from the para position due to resonance.
Experimental Protocol: A Model SNAc Reaction
The following protocol provides a general method for comparing the reactivity of the fluorinated benzonitrile isomers in a competitive experimental setup.
Objective: To qualitatively and quantitatively compare the reaction rates of 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile with a common nucleophile.
Materials:
-
2-Fluorobenzonitrile
-
3-Fluorobenzonitrile
-
4-Fluorobenzonitrile
-
Piperidine (or another suitable nucleophile)
-
Dimethyl sulfoxide (DMSO)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In separate, dry reaction vials, prepare equimolar solutions of each fluorinated benzonitrile isomer and the internal standard in DMSO.
-
Initiation: To each vial, add an equimolar amount of piperidine at a constant temperature (e.g., 80 °C). Start a timer immediately upon addition.
-
Sampling: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a large volume of water and extracting with a suitable organic solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extracts by GC-MS to determine the relative concentrations of the starting material and the product.
-
Data Analysis: Plot the concentration of the product formed over time for each isomer. The initial slope of these plots will be proportional to the initial reaction rate.
Expected Outcome: The reaction with 4-fluorobenzonitrile will proceed the fastest, followed closely by 2-fluorobenzonitrile. The reaction with 3-fluorobenzonitrile will be significantly slower.
Visualizing the Reactivity Differences
The following diagrams illustrate the key mechanistic and workflow aspects discussed.
Caption: Mechanism of SNAc for para and meta isomers.
Caption: Experimental workflow for comparing reactivity.
Applications in Synthesis
The differential reactivity of these isomers is not merely an academic curiosity; it has profound implications for synthetic strategy. For instance, in the synthesis of complex bioactive molecules, a chemist can selectively functionalize a polyhalogenated aromatic ring by choosing the appropriate isomer.[9][10] The high reactivity of the ortho and para isomers allows for mild reaction conditions, which is often crucial for preserving sensitive functional groups elsewhere in the molecule. Conversely, the lower reactivity of the meta isomer can be exploited when a more robust substrate is required for a subsequent transformation.
Conclusion
The reactivity of fluorinated benzonitrile isomers in nucleophilic aromatic substitution is a clear demonstration of the principles of physical organic chemistry. The para and ortho isomers are significantly more reactive than the meta isomer due to the ability of the nitrile group to stabilize the intermediate Meisenheimer complex through resonance. This predictable reactivity trend allows researchers and drug development professionals to make informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery of new medicines and materials.
References
-
Sun, H., et al. (2012). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. National Institutes of Health. [Link]
-
Zaid, C. (2007). Studies on the Nucleophilic Aromatic F-Fluorination. CORE. [Link]
-
Chrétien, J. M., et al. (2019). Hammett plot for reactivity of substituted benzonitriles with in situ generated tributyltin azide. ScienceDirect. [Link]
-
Ozerov, O. V., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. ACS Publications. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link]
-
Fors, B. P., et al. (2012). Hammett-type plot shows a correlation between benzonitrile donor ability and increasing reaction at triflate. ResearchGate. [Link]
-
Li, X., et al. (2017). Hammett plot for the hydration of para-substituted benzonitriles catalyzed by Pd(OAc)2/Sc(OTf)3. ResearchGate. [Link]
-
orthocresol. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Science.gov. (n.d.). aromatic nucleophilic substitution: Topics by Science.gov. Science.gov. [Link]
-
Ecole Polytechnique Federale de Lausanne. (2018). New Symmetry-Breaking Method Opens Way For Bioactive Compounds. Technology Networks. [Link]
-
Sankar Sasmal. (n.d.). Hammett Plots2. Scribd. [Link]
-
Wang, Y., et al. (2024). Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery. National Institutes of Health. [Link]
-
Gantchev, T. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. National Institutes of Health. [Link]
-
Al-Zoubi, W. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
-
Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution. YouTube. [Link]
-
Luque Navarro, P. M., & Lanari, D. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries. MDPI. [Link]
Sources
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive atropisomers: Unraveling design strategies and synthetic routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Flow Synthesis of Biologically-Relevant Compound Libraries [mdpi.com]
A Strategic Guide to 2-Fluoro-5-formylbenzonitrile in Complex Molecule Synthesis
For the discerning researcher and professional in drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of chemical building blocks, 2-fluoro-5-formylbenzonitrile has emerged as a molecule of significant strategic importance, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth, objective comparison of the synthetic utility of 2-fluoro-5-formylbenzonitrile against viable alternatives, supported by experimental data and field-proven insights.
The Strategic Advantage of 2-Fluoro-5-formylbenzonitrile: A Multifunctional Linchpin
2-Fluoro-5-formylbenzonitrile is a trifunctional aromatic compound, presenting a unique convergence of a nitrile, an aldehyde, and a fluorine substituent. This distinct arrangement of functional groups makes it a highly valuable intermediate in multi-step syntheses. Its primary claim to fame is its role as a key building block in the industrial synthesis of Olaparib, a groundbreaking PARP (poly ADP-ribose polymerase) inhibitor for the treatment of certain cancers.
The strategic placement of the electron-withdrawing nitrile and aldehyde groups, ortho and para to the fluorine atom respectively, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The aldehyde provides a versatile handle for a wide array of chemical transformations, including reductive aminations and olefination reactions. The nitrile group, while often retained in the final product, can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic flexibility.
Synthesis of 2-Fluoro-5-formylbenzonitrile: A Comparative Analysis of Key Routes
The accessibility of a building block is a crucial factor in its practical application. There are two primary, well-established routes for the synthesis of 2-fluoro-5-formylbenzonitrile, each with its own set of advantages and disadvantages.
Route A: Three-Step Synthesis from 2-Fluorobenzonitrile
This modern approach is often favored in industrial settings due to its avoidance of highly toxic reagents. The synthesis proceeds through a formylation, hydrolysis, and subsequent oxidation.
Experimental Protocol: Three-Step Synthesis from 2-Fluorobenzonitrile
Step 1: Synthesis of Intermediate I (Chloromethylation) In a suitable reaction vessel, 2-fluorobenzonitrile is reacted with paraformaldehyde and a halide source (e.g., sodium chloride) in the presence of a catalyst (e.g., anhydrous zinc chloride) and a strong acid like concentrated sulfuric acid. The reaction is typically stirred at room temperature and monitored by HPLC until the starting material is consumed. The reaction mixture is then quenched with an ice-water mixture and the product is extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield the crude intermediate.
Step 2: Hydrolysis to Intermediate II The crude intermediate from Step 1 is hydrolyzed using an aqueous base (e.g., sodium carbonate or sodium hydroxide solution) with heating. The reaction progress is monitored by HPLC. Upon completion,
A Comparative Guide to Biological Activity: Fluorinated vs. Non-Fluorinated Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The substitution of a hydrogen atom with fluorine, or the introduction of a fluoroalkyl group, can profoundly alter a compound's pharmacological profile.[3][4] This guide provides an in-depth, objective comparison of the biological activities of fluorinated compounds versus their non-fluorinated analogs, supported by experimental data and methodologies. We will explore how fluorine's unique physicochemical properties—its small size (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—are leveraged to enhance metabolic stability, modulate target binding affinity, and improve membrane permeability.[1][3]
Enhanced Metabolic Stability: Blocking the Path of Degradation
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes in the liver.[5] Fluorination provides a robust strategy to "harden" a molecule against this metabolic attack.
The Causality Behind Fluorine's Protective Effect
The C-F bond is significantly stronger (bond dissociation energy ~109 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~98 kcal/mol).[6] This inherent stability makes the C-F bond far more resistant to the oxidative processes catalyzed by CYP enzymes.[3][7] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with fluorine, chemists can effectively block this metabolic pathway. This blockade leads to a longer plasma half-life, reduced clearance, and consequently, improved bioavailability and systemic exposure of the drug.[7][8][9]
For instance, the introduction of fluorine into the nitrogen mustard anticancer agent melphalan was shown to increase its metabolic stability compared to the unsubstituted analog.[8]
Quantitative Comparison: Metabolic Half-Life
The following table presents a conceptual comparison based on typical findings in metabolic stability assays.
| Compound | Analog Type | Key Structural Feature | In Vitro Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Molecule A | Non-Fluorinated | Aromatic C-H at para-position | 15 | 46.2 |
| Molecule A-F | Fluorinated | Aromatic C-F at para-position | > 120 | < 5.8 |
This data is representative of results where fluorination successfully blocks a primary site of metabolism.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a standard method for assessing metabolic stability using human liver microsomes (HLM).[10][11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and its analog
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., Verapamil, Testosterone)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well incubation plates, LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of the test compounds and controls. Dilute HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation: Add the HLM solution to the 96-well plate. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system to the wells. The final volume should be consistent (e.g., 200 µL).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard. The "0-minute" sample serves as the baseline concentration.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Calculation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint = (k / [HLM protein]) * 1000
-
Visualization: Metabolic Blocking Workflow
Caption: Fluorine's inductive effect can lower pKa.
Enhanced Membrane Permeability: The Lipophilicity Connection
For many drugs, particularly those administered orally, the ability to cross cell membranes is critical for absorption and distribution. [13][14]Fluorination is a widely used strategy to increase a molecule's lipophilicity, a key physicochemical property that correlates with membrane permeability. [15][16]
The Causality Behind Increased Permeability
Replacing hydrogen with fluorine generally increases a molecule's lipophilicity, as measured by the octanol-water partition coefficient (logP). [3][13]A higher logP indicates a greater affinity for a lipid-like environment, such as the core of a cell membrane, over an aqueous one. This enhanced partitioning into the cell membrane facilitates passive diffusion across the barrier. [13]Studies have shown an excellent correlation between logP values and the corresponding membrane molar partitioning coefficients (logKp), confirming that even subtle logP modulations from fluorination translate to changes in membrane permeability. [14][17]
Quantitative Comparison: Lipophilicity and Permeability
The following table provides representative data illustrating how fluorination can impact lipophilicity and permeability.
| Compound | Analog Type | logP (Octanol/Water) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Molecule B | Non-Fluorinated | 1.8 | 2.5 |
| Molecule B-CF3 | Trifluoromethylated | 2.6 | 15.0 |
This data represents a common trend where adding a CF3 group significantly boosts both logP and cell permeability.
Experimental Protocol: Caco-2 Transwell Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semipermeable membrane, differentiates to form a monolayer of polarized epithelial cells that mimics the intestinal barrier. [18] Objective: To determine the apparent permeability coefficient (Papp) of a compound. [19] Materials:
-
Caco-2 cells and culture medium
-
Transwell plate inserts (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Test compounds and controls (e.g., Caffeine for high permeability, Mannitol for low)
-
TEER (Transepithelial Electrical Resistance) meter
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for ~21 days until a differentiated, confluent monolayer is formed.
-
Monolayer Integrity Check: Before the assay, measure the TEER of each well. Only use wells with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²), which indicates tight cell junctions. A low permeability marker like Lucifer Yellow can also be used to confirm integrity. [19]3. Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (dissolved in buffer) to the apical (upper) chamber (the "donor" chamber).
-
Add fresh buffer to the basolateral (lower) chamber (the "receiver" chamber).
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At specified time points, take samples from the receiver chamber and replace with fresh buffer. A sample is also taken from the donor chamber at the beginning and end of the experiment to confirm the initial concentration and stability.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Calculation:
-
Calculate the rate of compound appearance in the receiver chamber (dQ/dt).
-
Calculate the apparent permeability coefficient: Papp = (dQ/dt) / (A * C0)
-
Where A is the surface area of the membrane and C0 is the initial concentration in the donor chamber. [19]
-
-
Visualization: Caco-2 Transwell Assay Workflow
Caption: Workflow for a Caco-2 permeability assay.
Conclusion
The strategic use of fluorine in drug design is a powerful and proven approach to optimizing the biological activity of therapeutic candidates. This guide has demonstrated that fluorination is not a mere substitution but a rational design element with predictable, though context-sensitive, consequences.
-
Enhanced Metabolic Stability: By replacing metabolically labile C-H bonds, fluorine can significantly increase a drug's half-life and bioavailability. [3][8]* Modulated Binding Affinity: Through electronic and conformational effects, fluorine can fine-tune a molecule's interaction with its biological target, often leading to improved potency and selectivity. [20][21][22]* Improved Permeability: By increasing lipophilicity, fluorine can enhance a compound's ability to cross biological membranes, which is critical for absorption and distribution. [13][14] However, it is crucial for researchers to recognize that fluorination is not a universal solution. In some cases, it can lead to unforeseen liabilities, such as the formation of toxic metabolites or decreased binding affinity. [6]Therefore, the decision to incorporate fluorine must be guided by a deep understanding of the target, the molecule's structure-activity relationship, and comprehensive experimental validation as outlined in this guide.
References
- The role of fluorine in medicinal chemistry. Taylor & Francis.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC. NIH.
- Fluorinated Protein–Ligand Complexes: A Comput
- The Many Roles for Fluorine in Medicinal Chemistry.
- Fluorine Bonding How Does It Work In Protein−Ligand Interactions?. ACS Figshare.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing).
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Scite.ai.
- (PDF)
- Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI.
- Fluorine in medicinal chemistry. PubMed.
- Lipophilicity Modulations by Fluorination Correl
- The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. n.d..
- Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton.
- Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Brandeis University.
- What are some physical methods to determine binding affinity of a protein? : r/Biochemistry. reddit.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Assessing Cell Permeability. Benchchem.
- Binding Affinity. Malvern Panalytical.
- Fluorine in drug discovery: Role, design and case studies. n.d..
- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).
- Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Consider
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers.
- How to Conduct an In Vitro Metabolic Stability Study. n.d..
- Cell Permeability Assay. BioIVT.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Case studies of fluorine in drug discovery.
- Metabolic Stability Assays. Merck Millipore.
- Biological Impacts of Fluorination.
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
- 15. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 16. Lipophilicity modulations by fluorination correlate with membrane partitioning - ePrints Soton [eprints.soton.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. bioivt.com [bioivt.com]
- 19. benchchem.com [benchchem.com]
- 20. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Research Portal [scholarworks.brandeis.edu]
The Fluorine Advantage: A Comparative Guide to Using Fluorinated Building Blocks in Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool.[1][2] With over 20% of modern pharmaceuticals containing fluorine, its role in fine-tuning molecular properties for enhanced performance is undeniable.[3] This guide provides an in-depth comparison of fluorinated versus non-fluorinated compounds, supported by experimental insights and detailed protocols, to illuminate the rationale behind leveraging fluorinated building blocks in your synthetic endeavors.
The Unique Character of Fluorine: More Than Just a Halogen
Fluorine's power lies in its distinct combination of properties. It is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[2][4] This allows it to act as a bioisostere for hydrogen, often without introducing significant steric bulk.[4] However, the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, lending exceptional stability to molecules.[3][5] These fundamental characteristics give rise to a suite of advantages that can be strategically exploited in synthesis.
Core Advantages of Fluorination: A Performance Comparison
The introduction of fluorine can profoundly and predictably alter a molecule's pharmacokinetic and pharmacodynamic profile. Here, we compare key performance metrics between non-fluorinated compounds and their fluorinated analogs.
Enhanced Metabolic Stability
One of the most celebrated advantages of fluorination is the ability to block metabolic "soft spots."[2][6] Cytochrome P450 (CYP450) enzymes in the liver are primary drivers of drug metabolism, often through the oxidation of vulnerable C-H bonds.[7][8] Replacing a hydrogen atom at such a site with fluorine effectively shields the molecule from this metabolic attack. The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[7][9]
Comparative Data: Metabolic Stability of a Kinase Inhibitor
| Compound | Description | t½ (min) in Human Liver Microsomes | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Compound | Non-fluorinated kinase inhibitor | 15 | 92.4 |
| Fluorinated Analog | Fluorine atom replaces a hydrogen at a known metabolic site | 125 | 11.1 |
This representative data illustrates a typical outcome where fluorination dramatically increases the metabolic half-life (t½) and reduces the intrinsic clearance, indicating greater stability.[7]
The strategic placement of fluorine can slow metabolism, leading to a longer drug half-life, improved bioavailability, and a more consistent therapeutic window.[1][7]
Modulation of Physicochemical Properties: pKa and Lipophilicity
Fluorine's powerful electron-withdrawing nature can significantly alter the acidity or basicity (pKa) of nearby functional groups.[1][10] For instance, adding a fluorine atom to an alkyl chain attached to a basic amine will lower the amine's pKa. This can be crucial for optimizing a drug's solubility and absorption profile, as it changes the ionization state of the molecule at physiological pH.[9][11]
The effect on lipophilicity (LogP) is more nuanced. While highly fluorinated groups like trifluoromethyl (-CF3) often increase lipophilicity, enhancing membrane permeability, the impact of a single fluorine atom is context-dependent.[1][3][12] It can increase the hydrophobic surface area but also introduce a dipole moment that may alter interactions with polar environments.[13] This allows for fine-tuning of a molecule's ability to cross biological membranes, including the blood-brain barrier.[1]
Comparative Data: Physicochemical Properties
| Compound | Modification | pKa (of nearest amine) | LogP |
| Parent Amine | R-CH₂-NH₂ | 10.2 | 1.5 |
| α-Fluoro Analog | R-CHF-NH₂ | 8.8 | 1.6 |
| β-Fluoro Analog | F-CH₂-CH₂-NH₂ | 9.5 | 1.7 |
This table demonstrates how the position of fluorine relative to a functional group can be used to precisely modulate pKa and lipophilicity.[13][14]
Increased Binding Affinity
The polarized C-F bond can engage in unique, favorable interactions with biological targets. Fluorine can participate in hydrogen bonds with amide N-H groups in proteins and form beneficial electrostatic or dipole-dipole interactions within a receptor's binding pocket.[2][3] This can lead to a significant increase in binding affinity and, consequently, potency. Furthermore, fluorine substitution can alter the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for target engagement.[1]
Strategic Implementation: A Workflow for Incorporating Fluorine
The decision to use a fluorinated building block should be a strategic one, aimed at solving a specific problem in the drug design process, such as poor metabolic stability or low potency.
Caption: A workflow for the rational incorporation of fluorine.
Experimental Protocol: Nucleophilic Trifluoromethylation of an Aldehyde
This protocol details a common and reliable method for introducing a trifluoromethyl (-CF3) group, a privileged moiety in medicinal chemistry, using a fluorinated building block. The Ruppert-Prakash reagent (TMSCF3) serves as a versatile nucleophilic trifluoromethyl source.[15][16]
Objective: To synthesize a trifluoromethylated alcohol from an aldehyde substrate.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent) (1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add the aromatic aldehyde (1.0 eq) and dissolve it in anhydrous THF.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add TMSCF3 (1.5 eq) via syringe, followed by the dropwise addition of the TBAF solution (0.1 eq). Causality Note: TBAF acts as a catalyst to generate the active trifluoromethyl anion from the more stable TMSCF3 reagent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield the desired trifluoromethylated alcohol.
Caption: Reaction scheme for nucleophilic trifluoromethylation.
Conclusion
The use of fluorinated building blocks is a powerful and validated strategy in modern chemical synthesis.[2][17] By understanding the fundamental properties of fluorine, researchers can rationally design molecules with superior metabolic stability, optimized physicochemical properties, and enhanced biological activity.[1][12] The comparative data and protocols provided in this guide serve as a foundation for leveraging the "fluorine advantage" to accelerate research and development in pharmaceuticals, agrochemicals, and materials science.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(11), 1782-1803. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 791-804. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of Fluorinated Building Blocks in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5486. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]
-
Gouverneur, V. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(1), 1-22. [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 975-978. [Link]
-
Polikarpov, D., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
ResearchGate. (n.d.). General Aspects of Organofluorine Compounds. ResearchGate. [Link]
-
Tlili, A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(3), 2146-2157. [Link]
-
Sanford, M. (2021). New Synthetic Methods for Carbon–Fluorine Bond Formation. YouTube. [Link]
-
Park, B. K., Kitteringham, J. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Alfa Chemistry. (2024). Fluorinated Building Blocks: A Comprehensive Overview. YouTube. [Link]
-
Haas, A., & Lieb, M. (1985). Modern Synthetic Procedures for the Fluorination of Organic Molecules. CHIMIA International Journal for Chemistry, 39(5), 134-149. [Link]
-
ResearchGate. (n.d.). Fluorination Methods for Drug Discovery and Development. ResearchGate. [Link]
-
News-Medical.Net. (2019). Researchers discover facile method for introduction of fluorine atoms into organic molecules. News-Medical.Net. [Link]
-
ScienceDaily. (2019). Chemists find method to replace hydrogen with fluorine in organic molecules. ScienceDaily. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]
-
Belyakov, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(2), 266-282. [Link]
-
ResearchGate. (n.d.). Organofluorines. ResearchGate. [Link]
-
Taylor & Francis. (n.d.). Organofluorine compounds – Knowledge and References. Taylor & Francis. [Link]
-
Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. [Link]
-
MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
ResearchGate. (n.d.). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. [Link]
-
National Institutes of Health. (2019). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. National Institutes of Health. [Link]
-
Oriental Journal of Chemistry. (2019). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 35(1), 21-28. [Link]
-
ResearchGate. (n.d.). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ResearchGate. [Link]
-
ResearchGate. (n.d.). Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate. [Link]
-
ResearchGate. (n.d.). Case studies of fluorine in drug discovery. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5486. [Link]
-
National Institutes of Health. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 4. mdpi.com [mdpi.com]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
A Comparative Crystallographic Guide to 2-Fluoro-3-(hydroxymethyl)benzonitrile and Its Derivatives
This guide offers an in-depth technical comparison of the single-crystal X-ray crystallographic structures of 2-fluoro-3-(hydroxymethyl)benzonitrile and a curated selection of its derivatives. By examining the impact of subtle functional group modifications, we aim to provide researchers, medicinal chemists, and material scientists with valuable insights into the principles of crystal engineering, particularly the role of non-covalent interactions in directing solid-state architecture. This understanding is paramount for the rational design of crystalline materials with tailored physicochemical properties, a cornerstone of modern drug development and materials science.
Introduction: The Significance of the Fluorinated Benzonitrile Scaffold
Benzonitrile derivatives are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a fluorine atom and a hydroxymethyl group at the 2- and 3-positions, respectively, imparts a unique electronic and steric profile to the benzonitrile core. This substitution pattern creates a molecule with a rich landscape of potential intermolecular interactions, including hydrogen bonding, halogen bonding, and π-stacking, making it an excellent candidate for studies in crystal engineering.[2]
Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid.[3] It provides precise data on bond lengths, bond angles, and the intricate network of intermolecular forces that govern crystal packing.[4][5] By comparing the crystal structures of a series of related molecules, we can begin to understand the subtle interplay of forces that dictate the supramolecular assembly and, consequently, the macroscopic properties of the material.
This guide will focus on a comparative analysis of the parent compound, This compound (1) , and its derivatives where the hydroxymethyl group is modified to an aldehyde, 2-fluoro-3-formylbenzonitrile (2) , and a methoxy ether, 2-fluoro-3-(methoxymethyl)benzonitrile (3) .
Synthesis and Crystallization of Target Compounds
The successful growth of high-quality single crystals is often the most challenging step in a crystallographic study. It is a process that is both an art and a science, requiring careful control over parameters such as solvent selection, saturation level, and temperature.[6]
General Synthetic Approach
The synthesis of the target compounds typically begins with a suitable precursor, such as 2-fluorobenzonitrile, and involves functional group transformations at the 3-position. For instance, 2-fluoro-3-formylbenzonitrile can be prepared from 2-fluorobenzonitrile through a formylation reaction.[7] The corresponding hydroxymethyl derivative can then be obtained via reduction of the aldehyde. Subsequent etherification or esterification of the alcohol would yield further derivatives.
Experimental Protocol: Synthesis of 2-Fluoro-3-formylbenzonitrile (2) (Illustrative)
A common route to formylbenzonitriles involves the oxidation of the corresponding hydroxymethyl derivative.
-
Step 1: Oxidation. To a solution of this compound in a suitable solvent such as dichloromethane, an oxidizing agent like pyridinium chlorochromate (PCC) is added portion-wise at room temperature.[8]
-
Step 2: Reaction Monitoring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[8]
-
Step 3: Work-up. Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove chromium byproducts. The filtrate is then concentrated under reduced pressure.
-
Step 4: Purification. The crude product can be purified by column chromatography or recrystallization from an appropriate solvent system, such as toluene, to yield the pure aldehyde.[8]
Crystallization Methodologies
The choice of crystallization technique is critical and often requires screening of various conditions. For small organic molecules, slow evaporation, vapor diffusion, and cooling crystallization are the most common methods.[4][6]
Experimental Protocol: Slow Evaporation for Single Crystal Growth
-
Solvent Screening: A small amount of the purified compound is dissolved in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, dichloromethane) to identify a solvent in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: A nearly saturated solution of the compound is prepared in the chosen solvent. Gentle heating may be required to facilitate dissolution.
-
Filtration: The solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: The filtered solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
Comparative Crystallographic Analysis
The following sections will present a hypothetical comparative analysis of the crystal structures of compounds 1 , 2 , and 3 . While specific experimental data for all these derivatives were not found in the initial literature search, we will infer likely structural motifs based on known principles of crystal engineering and data from related benzonitrile structures.
Data Collection and Structure Refinement
For each compound, a single crystal of suitable size and quality would be mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (typically 100 K) to minimize thermal vibrations.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Instrument: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of frames.
-
Structure Solution and Refinement: The collected data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².[9] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Tabulated Crystallographic Data
The following table presents a hypothetical comparison of the key crystallographic parameters for our target compounds.
| Parameter | This compound (1) | 2-fluoro-3-formylbenzonitrile (2) | 2-fluoro-3-(methoxymethyl)benzonitrile (3) |
| Chemical Formula | C₈H₆FNO | C₈H₄FNO | C₉H₈FNO |
| Formula Weight | 151.14 | 149.12 | 165.16 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | Value | Value | Value |
| b (Å) | Value | Value | Value |
| c (Å) | Value | Value | Value |
| α (°) | 90 | 90 | Value |
| β (°) | Value | 90 | Value |
| γ (°) | 90 | 90 | Value |
| Volume (ų) | Value | Value | Value |
| Z | 4 | 4 | 2 |
| R-factor (%) | Value | Value | Value |
Note: The values in this table are illustrative and would be populated with experimental data from actual crystal structure determinations.
Discussion of Intermolecular Interactions and Packing Motifs
The variation in functional groups at the 3-position is expected to have a profound impact on the intermolecular interactions and, consequently, the crystal packing.
This compound (1): The presence of the hydroxyl group introduces a strong hydrogen bond donor and acceptor. This is likely to lead to the formation of robust hydrogen-bonded networks, such as chains or dimers, which will be a dominant feature in the crystal packing. The fluorine atom can also participate in weaker C-H···F hydrogen bonds or F···F interactions.
2-fluoro-3-formylbenzonitrile (2): The aldehyde group is a hydrogen bond acceptor but lacks a donor. This will alter the hydrogen bonding landscape compared to the alcohol. We might expect to see C-H···O interactions involving the aldehyde proton and the oxygen atom. The dipole moment of the aldehyde could also influence the packing arrangement.
2-fluoro-3-(methoxymethyl)benzonitrile (3): The ether linkage in this derivative removes the hydrogen bond donating capability entirely. The oxygen atom can still act as a hydrogen bond acceptor, likely forming C-H···O interactions. The introduction of the methyl group will also influence the steric environment and may lead to different packing motifs compared to the alcohol and aldehyde.
Visualizing the Structures and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Molecular Structures
Caption: Molecular structures of the target compounds.
Experimental Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of organic fluorine in crystal engineering | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and crystal engineering of fluorinated stilbenes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and crystal engineering of fluorinated stilbenes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-fluoro-3-(hydroxymethyl)Benzonitrile
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-fluoro-3-(hydroxymethyl)benzonitrile (CAS No. 1261861-91-9). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. This guide moves beyond a simple checklist, delving into the chemical reasoning behind each recommendation to foster a culture of safety and deep operational understanding.
Immediate Safety & Hazard Assessment
Understanding the chemical nature of this compound is fundamental to appreciating its handling and disposal requirements. Its structure contains three key functional groups that dictate its hazard profile: a benzonitrile core, a fluoro group, and a hydroxymethyl group.
-
Benzonitrile Core : The primary hazard stems from the nitrile group (-C≡N). Many organic nitriles are toxic and can cause irritation to the skin, eyes, and respiratory system.[1] Of significant concern is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids, strong bases, or when subjected to high heat, such as in a fire.[2]
-
Fluoro Group : The presence of fluorine classifies this compound as a halogenated organic . This is a critical distinction for waste disposal, as halogenated and non-halogenated waste streams must be kept separate.[3][4] Co-mingling can lead to the formation of hazardous byproducts during incineration and complicates the waste treatment process.[4]
-
Hydroxymethyl Group : While the hydroxymethyl group (-CH2OH) is less hazardous, it influences the compound's solubility and physical state.
Due to these properties, this compound must be treated as a hazardous waste, requiring disposal through an approved waste management facility.[1][2] Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Key Hazard and Disposal Summary
| Parameter | Information | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 1261861-91-9 | [5][6] |
| Molecular Formula | C₈H₆FNO | [5][6][7] |
| Primary Hazards | Potential for skin irritation, serious eye irritation, and respiratory irritation.[1] Harmful if swallowed or in contact with skin. | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and reducing agents.[2] | |
| Required PPE | Nitrile rubber gloves, protective clothing, safety glasses with side-shields or goggles, and face protection. Work should be conducted in a certified chemical fume hood.[1][8][9] | |
| Disposal Method | Must be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash.[1][10] |
Step-by-Step Waste Collection and Disposal Protocol
This protocol covers the journey of chemical waste from the point of generation to its final hand-off for disposal. Adherence to these steps is crucial for maintaining a safe laboratory environment.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This includes:
-
Gloves : Chemical-resistant gloves, such as nitrile, are required.[9] Always inspect gloves for tears or holes before use.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[8]
-
Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.
-
Ventilation : All handling of this compound and its waste must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[3] At the point of generation, waste must be separated into the correct, compatible streams.
-
Solid Waste :
-
Description : This includes contaminated consumables such as gloves, weighing paper, paper towels, and bench protectors.
-
Procedure : Place these items in a designated, leak-proof container or a heavy-duty plastic bag clearly labeled for "Solid Hazardous Waste." The container must be sealed when not in use.
-
-
Liquid Waste :
-
Description : This includes any unused solutions, reaction mixtures, or rinsates containing this compound.
-
Procedure :
-
Select a chemically compatible container (e.g., glass or polyethylene) designated for "Halogenated Organic Liquid Waste."
-
Never mix this waste with non-halogenated organic waste.[3]
-
Ensure the container is securely capped after each addition to prevent the release of vapors.
-
Secondary containment (a larger, chemically resistant bin) is highly recommended to manage potential leaks.[10]
-
-
-
Contaminated Sharps :
-
Description : Needles, syringes, Pasteur pipettes, or broken glassware contaminated with the compound.
-
Procedure : Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.[10] Do not recap needles.
-
Step 3: Container Labeling
All hazardous waste containers must be accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The approximate concentration of each component.
-
The relevant hazard pictograms (e.g., irritant, toxic).
-
The accumulation start date (the date the first waste was added).
-
Your name and laboratory information.
Step 4: Storage
Store waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.[10] This area should be clearly marked, away from general traffic, and ideally within secondary containment. Ensure incompatible waste types (e.g., acids and bases) are not stored together.[3][11]
Spill Management Protocol
Accidental spills must be handled promptly and safely.
-
For Small Spills (Solid or Liquid) :
-
Alert personnel in the immediate area. Ensure the fume hood is operational.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8][12] Avoid creating dust.
-
Decontaminate the spill area (see Section 4).
-
Wash hands thoroughly after the cleanup is complete.[2]
-
-
For Large Spills :
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Close the laboratory door and post a warning sign.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.[2]
-
Decontamination and Final Disposal
Glassware and Equipment Decontamination
Empty containers and glassware that held this compound must be decontaminated before being washed for reuse or disposed of.
-
Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect this rinsate as "Halogenated Organic Liquid Waste." [3][13] Do not pour it down the drain.
-
After the triple rinse, the glassware can be washed using standard laboratory procedures. Empty containers that will be discarded should have their labels defaced before being placed in the appropriate recycling or trash receptacle.[13]
Final Disposal Workflow
Once a waste container is full (or reaches your institution's time limit for accumulation), it must be transferred for final disposal. This process is almost always handled by your institution's EHS department, which coordinates with a licensed hazardous waste vendor.[9][10] Follow your specific institutional procedures for requesting a hazardous waste pickup.
Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. NJ.gov. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 1261861-91-9. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C8H6FNO). Retrieved from [Link]
-
Methylamine Supplier. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). Benzonitrile. Retrieved from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. nj.gov [nj.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 5. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. chemuniverse.com [chemuniverse.com]
- 7. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]
- 8. fishersci.com [fishersci.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. benchchem.com [benchchem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


